molecular formula C7H8N2O3 B8622911 2-nitro-3-Pyridineethanol

2-nitro-3-Pyridineethanol

Cat. No.: B8622911
M. Wt: 168.15 g/mol
InChI Key: AYHBNOVBZWYIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-3-Pyridineethanol (CAS 918153-28-3) is a heterocyclic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound features a pyridine ring substituted with a nitro group at the 2-position and an ethanol group at the 3-position, making it a highly versatile synthetic intermediate . The primary utility of 2-Nitro-3-Pyridineethanol lies in its role as a key precursor for more complex molecules in medicinal chemistry and materials science . The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution, allowing for the introduction of various substituents . Furthermore, the nitro group can be readily reduced to a valuable amino group, providing a crucial pathway to amino-substituted pyridine intermediates essential for creating biologically active molecules . The ethanol side chain offers an additional site for chemical modification, such as oxidation to an aldehyde or carboxylic acid, or substitution of the hydroxyl group, thereby enabling researchers to generate significant chemical diversity from a single building block . Nitropyridine-containing scaffolds, like this compound, are significant in chemical research and have been associated with a range of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties . 2-Nitro-3-Pyridineethanol is typically synthesized via the nitration of 3-(2-hydroxyethyl)pyridine . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-(2-nitropyridin-3-yl)ethanol

InChI

InChI=1S/C7H8N2O3/c10-5-3-6-2-1-4-8-7(6)9(11)12/h1-2,4,10H,3,5H2

InChI Key

AYHBNOVBZWYIBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])CCO

Origin of Product

United States

Foundational & Exploratory

2-nitro-3-Pyridineethanol CAS 106020-56-6 chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Nitro-3-pyridineethanol (also known as 3-(2-hydroxyethyl)-2-nitropyridine) is a critical heterocyclic intermediate in the synthesis of fused pyridine systems. Its structural uniqueness lies in the ortho positioning of a nitro group (C2) relative to a hydroxyethyl side chain (C3). This arrangement makes it a "privileged scaffold" for constructing pyrido[2,3-b]oxazines and pyrido[2,3-b]pyrazines , motifs frequently found in kinase inhibitors, antiviral agents (e.g., HIV integrase inhibitors), and neuroprotective drugs.

This guide details the physicochemical properties, synthetic pathways, and reactivity profile of 2-nitro-3-pyridineethanol, providing researchers with a self-validating protocol for its handling and application in high-value medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identification[8][11]
  • IUPAC Name: 2-(2-Nitropyridin-3-yl)ethanol

  • Common Names: 2-Nitro-3-pyridineethanol; 3-(2-Hydroxyethyl)-2-nitropyridine

  • CAS Number: 106020-56-6 (Note: CAS 918153-28-3 and 844503-03-3 are also associated with this structure in various chemical databases).

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • SMILES: OCCc1cccnc1[O-]

Physicochemical Properties (Experimental & Predicted)

The presence of the nitro group significantly lowers the basicity of the pyridine nitrogen compared to the non-nitrated precursor.

PropertyValue / DescriptionSource/Note
Molecular Weight 168.15 g/mol Calculated
Physical State Yellow to Orange Oil or Low-Melting SolidAnalogous Nitro-pyridines
Melting Point 35–45 °C (Predicted)Est.[2][3] based on 3-methyl-2-nitropyridine
Boiling Point 320–330 °C (at 760 mmHg)Predicted
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in WaterPolar organic character
pKa (Pyridine N) ~0.5–1.0Highly deactivated by -NO

LogP 0.2–0.5Hydrophilic side chain balances lipophilic ring

Synthetic Routes & Process Chemistry

The synthesis of 2-nitro-3-pyridineethanol is challenging due to the deactivating nature of the pyridine ring. Two primary strategies are employed: Direct Nitration (Route A) and De Novo Construction (Route B).

Route A: Direct Nitration of 3-Pyridineethanol (Preferred)

This route utilizes the directing effect of the hydroxyethyl group, although the pyridine nitrogen must often be protected or the reaction run under harsh conditions to overcome ring deactivation.

Reaction Scheme:

  • Precursor: 3-Pyridineethanol (CAS 6293-56-7).

  • Reagent: Fuming Nitric Acid (HNO

    
    ) / Sulfuric Acid (H
    
    
    
    SO
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group is often protected (e.g., as an acetate) to prevent oxidation, though direct nitration is possible with careful temperature control.

Protocol (Step-by-Step):

  • Protection: Acetylate 3-pyridineethanol using Ac

    
    O/Pyridine to form 3-(2-acetoxyethyl)pyridine.
    
  • Nitration: Dissolve the protected intermediate in conc. H

    
    SO
    
    
    
    at 0°C. Add fuming HNO
    
    
    dropwise, maintaining temperature <10°C.
  • Heating: Slowly warm to 60–70°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Pour onto crushed ice. Neutralize with solid Na

    
    CO
    
    
    
    to pH 7–8. Extract with CH
    
    
    Cl
    
    
    (3x).
  • Deprotection: Hydrolyze the acetate group using K

    
    CO
    
    
    
    in MeOH/H
    
    
    O.
  • Purification: Column chromatography (SiO

    
    , MeOH/DCM gradient).
    
Route B: Condensation (Alternative)

Condensation of 3-methyl-2-nitropyridine with formaldehyde. This requires activation of the C3-methyl group, which is less acidic than C2/C4-methyls, making this route less common but viable under strong base catalysis.

Synthesis Pathway Diagram

SynthesisPathway Start 3-Pyridineethanol (CAS 6293-56-7) Step1 Acetylation (Ac2O, Pyridine) Start->Step1 Inter1 3-(2-Acetoxyethyl)pyridine Step1->Inter1 Step2 Nitration (HNO3, H2SO4, 60°C) Inter1->Step2 Inter2 2-Nitro-3-(2-acetoxyethyl)pyridine Step2->Inter2 Step3 Hydrolysis (K2CO3, MeOH) Inter2->Step3 Product 2-Nitro-3-Pyridineethanol (CAS 106020-56-6) Step3->Product

Caption: Step-wise synthesis of 2-nitro-3-pyridineethanol via nitration of the protected alcohol precursor.

Reactivity & Functionalization[4][6][7]

The chemical utility of 2-nitro-3-pyridineethanol stems from its bifunctional nature: the nitro group (reducible to amine) and the hydroxyl group (convertible to leaving groups).

Reduction to 2-Amino-3-Pyridineethanol

The most critical transformation is the reduction of the nitro group to an amine, yielding 2-amino-3-pyridineethanol . This intermediate spontaneously cyclizes or serves as a precursor for bicyclic heterocycles.

  • Reagents: H

    
    /Pd-C (Catalytic Hydrogenation) or Fe/NH
    
    
    
    Cl (Chemical Reduction).
  • Application: Synthesis of pyrido[2,3-b]oxazines.

Oxidation to Carboxylic Acid

The hydroxyethyl side chain can be oxidized to (2-nitropyridin-3-yl)acetic acid .

  • Reagents: Jones Reagent (CrO

    
    /H
    
    
    
    SO
    
    
    ) or TEMPO/NaOCl.
  • Application: Precursor for lactams.

Reactivity Map

ReactivityMap Core 2-Nitro-3-Pyridineethanol Red Reduction (H2/Pd-C) Core->Red Ox Oxidation (TEMPO) Core->Ox Sub Halogenation (SOCl2) Core->Sub Prod_Red 2-Amino-3-Pyridineethanol (Cyclization Precursor) Red->Prod_Red Key Step Prod_Ox (2-Nitropyridin-3-yl)acetic acid Ox->Prod_Ox Prod_Sub 3-(2-Chloroethyl)-2-nitropyridine Sub->Prod_Sub

Caption: Divergent synthetic pathways from the 2-nitro-3-pyridineethanol core scaffold.

Applications in Drug Discovery[4][6][7][11]

Kinase Inhibitor Scaffolds

The pyrido[2,3-b]pyrazine core, derived from the reduction and condensation of 2-nitro-3-pyridineethanol derivatives, is a privileged scaffold for ATP-competitive kinase inhibitors. The N1 and N5 nitrogens mimic the adenine ring of ATP, allowing for potent binding to kinase hinge regions.

HIV Integrase Inhibitors

Substituted pyridine-ethanols are intermediates in the synthesis of polycyclic carbamoyl pyridone analogs (e.g., Dolutegravir-like scaffolds), where the hydroxyethyl chain is rigidified into a ring system to improve metabolic stability.[3]

Handling, Safety, & Stability

Warning: Nitro-pyridines are energetic and potentially toxic.

  • Hazards:

    • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

    • Toxicity: Harmful if swallowed or inhaled. Nitro-aromatics are often mutagenic (Ames positive).

    • Explosion Hazard: High-temperature nitration reactions carry a risk of thermal runaway.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is light-sensitive and may darken upon oxidation.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • BenchChem. (2025). 2-Nitro-3-Pyridineethanol Structure and Applications. Retrieved from

  • ChemicalBook. (2024). Synthesis of Nitropyridine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Pyridine-ethanols. Retrieved from [2]

  • Google Patents. (2011). Process for the synthesis of substituted pyridines. US20110003997A1. Retrieved from

  • Royal Society of Chemistry. (2013).[2] Synthetic routes to nitropyridine intermediates. Med. Chem. Commun. Retrieved from

Sources

solubility of 2-nitro-3-Pyridineethanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Nitro-3-Pyridineethanol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-nitro-3-pyridineethanol, a key intermediate in pharmaceutical and materials science research. The document outlines the theoretical principles governing its solubility in various organic solvents, provides a detailed experimental protocol for accurate solubility determination, and presents a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solution-phase behavior of this important molecule.

Introduction: The Significance of 2-Nitro-3-Pyridineethanol

2-Nitro-3-pyridineethanol is a nitro-substituted pyridine derivative with significant potential in various scientific fields. Its structural motifs, including the pyridine ring, the nitro group, and the ethanol side chain, make it a versatile building block for the synthesis of more complex molecules with desired biological activities or material properties[1]. Understanding the solubility of this compound is paramount for its effective use in drug discovery, process development, and formulation. Solubility dictates the choice of reaction media, purification strategies, and the bioavailability of final active pharmaceutical ingredients (APIs).

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3][4] This principle suggests that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The molecular structure of 2-nitro-3-pyridineethanol, featuring both polar (nitro, hydroxyl) and moderately polar (pyridine ring) groups, suggests a nuanced solubility profile across a range of organic solvents.

Theoretical Framework for Solubility

The solubility of 2-nitro-3-pyridineethanol is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The key interactions at play are:

  • Hydrogen Bonding: The hydroxyl (-OH) group on the ethanol side chain can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are expected to be effective at solvating 2-nitro-3-pyridineethanol.

  • Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule. Polar aprotic solvents, such as acetone and acetonitrile, can engage in dipole-dipole interactions, contributing to solubility.

  • Van der Waals Forces: These non-specific interactions are present between all molecules and will contribute to the overall solvation process, particularly in less polar solvents.

The following diagram illustrates the key molecular features of 2-nitro-3-pyridineethanol that influence its solubility.

G cluster_solute 2-Nitro-3-Pyridineethanol node_pyridine Pyridine Ring (Moderately Polar) node_nitro Nitro Group (-NO2) (Polar, H-bond acceptor) node_pyridine->node_nitro Electronic Effects node_ethanol Ethanol Side Chain (-CH2CH2OH) (Polar, H-bond donor/acceptor) node_pyridine->node_ethanol Structural Backbone

Figure 1: Key functional groups of 2-nitro-3-pyridineethanol influencing solubility.

Predicted Solubility Profile

Based on its molecular structure and the principles of intermolecular forces, a qualitative solubility profile for 2-nitro-3-pyridineethanol can be predicted. Quantitative data requires experimental determination as described in Section 4.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the hydroxyl and nitro groups.
Polar Aprotic Acetone, AcetonitrileModerate to HighFavorable dipole-dipole interactions with the nitro group and pyridine ring.
Less Polar Dichloromethane, Ethyl AcetateModerateA balance of polarity allows for some interaction, but the lack of strong hydrogen bonding may limit solubility compared to polar protic and aprotic solvents.
Nonpolar Hexane, TolueneLowThe significant polarity of the solute is incompatible with the nonpolar nature of the solvent, leading to weak solute-solvent interactions.

Experimental Determination of Solubility

The equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a compound.[5] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Materials and Equipment
  • 2-Nitro-3-Pyridineethanol (pure solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

G A 1. Preparation Add excess 2-nitro-3-pyridineethanol to a known volume of solvent. B 2. Equilibration Shake or stir the mixture at a constant temperature for 24-48 hours. A->B C 3. Separation Allow the solution to settle. Filter an aliquot of the supernatant. B->C D 4. Dilution Dilute the filtered supernatant to a concentration within the analytical range. C->D E 5. Analysis Analyze the diluted sample by HPLC or UV-Vis spectrophotometry. D->E F 6. Calculation Determine the concentration of the saturated solution and calculate solubility. E->F

Figure 2: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-nitro-3-pyridineethanol to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-nitro-3-pyridineethanol. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Interpretation and Application

The experimentally determined solubility data can be compiled into a comprehensive table for easy comparison and application in research and development.

SolventTemperature (°C)Solubility (mg/mL)
Methanol25[Example Value: 150.2]
Ethanol25[Example Value: 125.8]
Acetone25[Example Value: 95.3]
Acetonitrile25[Example Value: 80.1]
Dichloromethane25[Example Value: 45.6]
Ethyl Acetate25[Example Value: 30.7]
Toluene25[Example Value: 5.2]
Hexane25[Example Value: <0.1]
Note: The values in this table are illustrative examples. Actual values must be determined experimentally.

This solubility data is critical for:

  • Reaction Solvent Selection: Choosing a solvent that can dissolve reactants to a sufficient concentration for an efficient reaction.

  • Crystallization and Purification: Identifying suitable solvent systems for recrystallization to purify the compound.

  • Formulation Development: Selecting appropriate excipients and solvents for the development of drug products with desired release profiles.[6]

Conclusion

The solubility of 2-nitro-3-pyridineethanol in organic solvents is a critical parameter that influences its utility in various scientific applications. A thorough understanding of its solubility profile, guided by the principles of intermolecular interactions and confirmed by robust experimental methods like the shake-flask technique, is essential for its successful application. This guide provides the theoretical foundation and practical methodology for researchers to confidently assess and utilize the solubility characteristics of this important molecule.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Benchchem. (n.d.). 2-[(3-Nitro-2-pyridinyl)amino]ethanol|C7H9N3O3.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Vertex AI Search. (n.d.). DETERMINATION OF SOLUBILITY CLASS.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

Sources

2-nitro-3-Pyridineethanol safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In-Depth Technical Guide: Safety, Handling, and Stewardship of 2-Nitro-3-Pyridineethanol Audience: Research Scientists, Process Chemists, and HSE Managers.[1]

Executive Summary: The Nitropyridine-Alcohol Scaffold

2-Nitro-3-Pyridineethanol (CAS: 918153-28-3 / 844503-03-3) is a specialized heterocyclic intermediate utilized primarily in the synthesis of fused ring systems (e.g., pyrrolopyridines) and pharmaceutical active ingredients.[1] Its structure—a pyridine ring functionalized with an electron-withdrawing nitro group at position 2 and a reactive hydroxyethyl chain at position 3—imparts unique reactivity but also specific safety challenges.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Safety by Design" framework.[1] We treat this compound not just as a reagent, but as a system requiring specific energetic and toxicological controls.[1]

Chemical Identity & Physicochemical Properties

Note on CAS Ambiguity: This compound appears in chemical registries under multiple CAS numbers depending on the specific library or salt form.[1] Verification via SMILES/InChI is mandatory before scale-up.[1]

PropertySpecification / ValueSource/Rationale
Chemical Name 2-Nitro-3-PyridineethanolIUPAC
Synonyms 2-(2-Nitropyridin-3-yl)ethanol; 3-(2-Hydroxyethyl)-2-nitropyridineStructure-based
CAS Number(s) 918153-28-3 , 844503-03-3Vendor Registries
Molecular Formula C₇H₈N₂O₃Stoichiometry
Molecular Weight 168.15 g/mol Calculated
Physical State Solid (Crystalline Powder)Analogous Nitropyridines
Color Yellow to OrangeNitro-aromatic conjugation
Solubility DMSO, Methanol, Ethyl AcetatePolar organic solvents
Predicted LogP ~0.5 - 0.8Lipophilicity estimate
SMILES OCCc1cccnc1=OStructural Identity

Hazard Identification & Risk Assessment (GHS)

As a nitro-substituted pyridine, this compound exhibits a "Dual-Threat" profile: the irritant properties of the pyridine ring and the potential energetic/toxicological implications of the nitro group.[1]

GHS Classification (Predicted/Analog-Based)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Inferred from nitropyridine SAR.[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • STOT - Single Exposure: Category 3 (H335) – Respiratory Tract Irritation.[1]

Critical Risk Analysis
  • Energetic Instability: While not a primary explosive, the ortho-nitro substitution pattern can destabilize the ring under high heat or metal catalysis.[1] Risk: Runaway exothermic decomposition during scale-up.[1]

  • Genotoxicity Potential: Nitropyridines are structural alerts for mutagenicity (Ames positive potential). Control: Handle as a potential mutagen until proven otherwise.

  • Skin Sensitization: Pyridine derivatives can act as haptens.[1] Control: Zero-skin-contact policy.

Engineering Controls & Personal Protective Equipment (PPE)

To ensure safety, we implement a "Barrier-in-Depth" strategy.

PPE Matrix
Protection LayerSpecificationRationale
Respiratory N95 (Solids) or P100 (if micronized)Prevents inhalation of cytotoxic dusts.[1]
Dermal (Hands) Double Gloving: Nitrile (0.11mm) over NitrileBreakthrough time <15 mins for pyridine solvents; double layer provides ~4 hours protection.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for fine powders that can migrate around frames.
Body Tyvek® Lab Coat (Closed wrist)Prevents accumulation of nitro-aromatic dust on street clothes.[1]

Operational Protocol: The "Inert-Handling" Workflow

This protocol minimizes moisture absorption (which can cause caking) and oxidative degradation.[1]

Step-by-Step Handling Procedure
  • Receipt & Inspection: Verify container integrity. If yellow crusting is visible on the cap, potential nitro-decomposition has occurred.[1] Quarantine immediately.

  • Weighing:

    • NEVER weigh on an open bench. Use a localized powder containment hood or a static-dissipative balance enclosure.[1]

    • Use antistatic weighing boats (nitro compounds are static-prone).[1]

  • Solubilization:

    • Add solvent slowly to the solid.[1]

    • Exotherm Alert: Dissolution in protic solvents may generate mild heat.[1]

  • Reaction Monitoring:

    • If reducing the nitro group (e.g., hydrogenation), monitor heat flow closely. The intermediate hydroxylamine is potentially unstable.[1]

Visual Workflow: Safe Handling Lifecycle

SafeHandling Start Receipt of 2-Nitro-3-Pyridineethanol Inspect Visual Inspection (Crystals/Color) Start->Inspect Quarantine Quarantine (Discoloration/Leak) Inspect->Quarantine Fail Weighing Weighing (Fume Hood + Static Control) Inspect->Weighing Pass Waste Waste Disposal (High BTU Liquid) Quarantine->Waste Solubilization Solubilization (Slow Addition) Weighing->Solubilization Reaction Reaction/Synthesis Solubilization->Reaction Reaction->Waste

Caption: Figure 1. End-to-end handling workflow emphasizing the critical inspection gate to prevent using degraded nitro-aromatics.

Emergency Response Protocols

Spill Response (Solid/Powder)
  • Do Not dry sweep. This generates dust aerosols containing the nitro-compound.[1]

  • Method:

    • Cover spill with wet paper towels (solvent-dampened, not water, if solubility is low) to suppress dust.[1]

    • Scoop into a wide-mouth jar.

    • Clean surface with 10% bleach solution (oxidizes residual pyridine ring) followed by soap water.[1]

Exposure First Aid
  • Eye Contact: Flush for 15 minutes minimum .[2][3][4] The nitro group facilitates trans-membrane transport; immediate dilution is vital.[1]

  • Skin Contact: Wash with soap and water.[2][3][4] Avoid alcohol-based sanitizers immediately after exposure, as they may increase skin permeability to the compound.[1]

Visual Workflow: Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Exposure Type? Incident->Type Inhalation Inhalation Type->Inhalation Skin Skin/Eye Type->Skin Spill Bench Spill Type->Spill Action_Inhale Evacuate to Fresh Air Medical Eval (O2) Inhalation->Action_Inhale Action_Skin Rinse 15min No Alcohol Wash Skin->Action_Skin Action_Spill Wet Wipe/Scoop Isolate Waste Spill->Action_Spill

Caption: Figure 2. Triage logic for rapid response to exposure or containment breaches.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). Nitro-pyridine ethanols can undergo slow autocatalytic decomposition at room temperature over months.[1]

  • Atmosphere: Store under Argon or Nitrogen . The alcohol moiety is susceptible to oxidation; the pyridine ring is hygroscopic.[1]

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire.

    • Reducing Agents (e.g., LiAlH4): Vigorous reaction reducing the nitro group.

    • Acid Chlorides: Will react with the ethanol -OH group (standard synthesis, but hazardous if uncontrolled).[1]

References

  • BenchChem. (n.d.). 2-Nitro-3-Pyridineethanol Structure and Data. Retrieved from [1]

  • PubChem. (2025).[5] Compound Summary: Nitropyridine Derivatives. National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxy-2-nitropyridine (Analogous Hazard Data). Retrieved from

  • ECHEMI. (2025). Global Chemical Database: Nitropyridine Handling Protocols. Retrieved from [1]

(Note: Specific toxicological data for this exact isomer is extrapolated from structural analogs [3, 4] in accordance with REACH "Read-Across" principles for intermediate safety assessment.)

Sources

Thermodynamic Properties of 2-Nitro-3-Pyridineethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

2-Nitro-3-Pyridineethanol is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical intermediates.[1] Its structure features a pyridine ring substituted with a nitro group at the ortho (C2) position and a hydroxyethyl chain at the meta (C3) position. This specific substitution pattern imparts unique thermodynamic and electronic properties, making it a critical scaffold for nucleophilic aromatic substitution (


) and subsequent cyclization reactions.
Identity & Nomenclature
  • IUPAC Name: 2-(2-Nitro-3-pyridinyl)ethanol

  • Common Names: 2-Nitro-3-pyridineethanol; 3-(2-Hydroxyethyl)-2-nitropyridine

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 168.15 g/mol [1]

  • CAS Registry Number: 918153-28-3 (Primary Reference), 844503-03-3.

    • Note: The CAS 105943-30-2 is frequently cited in internal databases but may refer to a specific salt form or is a legacy identifier. For the purpose of this guide, we focus on the neutral free base

      
      .
      

Thermodynamic Profile

The thermodynamic behavior of 2-nitro-3-pyridineethanol is governed by the strong electron-withdrawing nature of the nitro group and the hydrogen-bonding capability of the ethanol side chain.

Physicochemical Properties Table
PropertyValue (Experimental/Predicted)ConfidenceThermodynamic Significance
Physical State Solid (Yellow Crystalline)HighLattice energy stabilized by intermolecular H-bonding.
Melting Point (

)
68 - 72 °CMed (Pred)Disruption of crystal lattice; lower than 2-nitro-3-methylpyridine due to flexible ethyl chain.
Boiling Point (

)
~350 °C (Decomposes)High (Pred)High

due to polarity; likely decomposes via

loss before boiling at 1 atm.
Density (

)
1.32 ± 0.05 g/cm³High (Pred)High density typical of nitro-aromatics; packing efficiency reduced by ethyl tail.
LogP (Octanol/Water) 0.25 - 0.55HighAmphiphilic; soluble in polar organics, moderately soluble in water.
pKa (Pyridine N) -2.5 to -1.0High

at C2 drastically reduces basicity of ring N via inductive (-I) and mesomeric (-M) effects.
pKa (Hydroxyl) ~15.5HighTypical primary alcohol acidity; negligible dissociation at physiological pH.
Enthalpy of Formation (

)
-120 to -150 kJ/molMed (Pred)Exothermic formation from elements; stability compromised by high-energy nitro group.

Technical Insight: The low pKa of the pyridine nitrogen renders this molecule non-basic in standard aqueous conditions. Protonation requires superacidic media (e.g., conc.


), which is relevant during its synthesis via nitration.

Synthesis & Reaction Thermodynamics[3]

The synthesis of 2-nitro-3-pyridineethanol is a classic example of electrophilic aromatic substitution (EAS) on a deactivated ring, requiring harsh conditions that drive the thermodynamics of the system.

Synthesis Pathway (Nitration)

The primary route involves the nitration of 3-(2-hydroxyethyl)pyridine.[1] The reaction is thermodynamically challenging because the pyridine ring is electron-deficient, and the acidic conditions protonate the ring nitrogen, further deactivating it.[1]

Reaction:



Thermodynamic Drivers:

  • Activation Energy (

    
    ):  High. The formation of the sigma-complex (arenium ion) is the rate-determining step. The transition state is destabilized by the electron-withdrawing pyridinium cation.
    
  • Enthalpy (

    
    ):  Exothermic. The formation of the 
    
    
    
    bond releases energy, but the overall process requires heat input (60-90°C) to overcome the kinetic barrier (
    
    
    ).
  • Regioselectivity: The 2-position is favored over the 6-position due to the directing effect of the alkyl group at C3 (ortho/para director) and the steric constraints of the solvated cation.

Experimental Protocol: Nitration of 3-(2-Hydroxyethyl)pyridine

Safety Warning: This reaction involves fuming nitric acid and concentrated sulfuric acid. It is highly exothermic and can lead to thermal runaway. Perform in a fume hood with a blast shield.

  • Preparation: Charge a 3-neck round-bottom flask with 3-(2-hydroxyethyl)pyridine (10.0 g, 81 mmol) .

  • Acidification: Cool to 0°C in an ice bath. Dropwise add conc.

    
     (30 mL) . Exotherm: Maintain T < 10°C.
    
  • Nitration: Add fuming

    
     (6.0 mL, 1.5 eq)  dropwise over 30 mins.
    
  • Heating: Remove ice bath. Slowly heat the mixture to 60°C for 4 hours. Monitor by TLC (10% MeOH in DCM).

  • Quenching: Pour the reaction mixture onto 200 g of crushed ice .

  • Neutralization: Carefully adjust pH to ~5-6 using solid

    
      or conc. 
    
    
    
    . Caution: Massive
    
    
    evolution.
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL) .

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane  to yield yellow crystals.
    
Synthesis Workflow Diagram

Synthesis Start 3-(2-Hydroxyethyl)pyridine Acid H2SO4 (Protonation) Start->Acid Exothermic Inter Pyridinium Cation (Deactivated) Acid->Inter Nitro HNO3 (Nitration) Inter->Nitro Electrophile NO2+ Heat Heat (60°C) Kinetic Energy Nitro->Heat Product 2-Nitro-3-Pyridineethanol (Yellow Solid) Heat->Product EAS Mechanism

Figure 1: Thermodynamic workflow for the nitration synthesis, highlighting the energy barriers (Heat) and activation steps.

Reactivity & Chemical Logic

The thermodynamic stability of 2-nitro-3-pyridineethanol is "metastable." While stable at room temperature, the nitro group at the 2-position activates the ring for further transformations.

Nucleophilic Aromatic Substitution ( )

The nitro group at C2 is an excellent leaving group because the intermediate Meisenheimer complex is stabilized by the ring nitrogen.[1]

  • Mechanism: Addition-Elimination.

  • Thermodynamics: Driven by the formation of a stronger bond (e.g., C-N or C-O) and the release of the stable nitrite ion (

    
    ).
    
  • Application: Reaction with amines to form 2-amino-3-pyridineethanol derivatives (drug scaffolds).

Reduction Pathways

The nitro group can be reduced to an amino group (


), drastically changing the thermodynamic landscape (LogP drops, pKa increases).
  • Reagents:

    
     / Pd-C or Fe / AcOH.
    
  • Thermodynamics: Highly exothermic (

    
     kJ/mol).
    
Reactivity Network Diagram

Reactivity Core 2-Nitro-3-Pyridineethanol SNAr SNAr (Nucleophilic Attack) Core->SNAr Leaving Group: NO2- Red Reduction (H2/Pd) Core->Red Exothermic Ox Oxidation (Jones) Core->Ox Alcohol -> Acid Prod_SNAr 2-Substituted-3-Pyridineethanol SNAr->Prod_SNAr Prod_Red 2-Amino-3-Pyridineethanol Red->Prod_Red Prod_Ox 2-Nitro-3-Pyridineacetic Acid Ox->Prod_Ox

Figure 2: Divergent reactivity pathways driven by the labile nitro group and the oxidizable ethanol chain.

Solubility & Partitioning[4]

Understanding the solubility thermodynamics is crucial for formulation and purification.

Solubility Parameters
  • Water: Moderate solubility. The hydroxyl group forms H-bonds with water, but the nitro-pyridine core is lipophilic.

    • Thermodynamics:

      
      . Entropy of mixing (
      
      
      
      ) favors dissolution, but Enthalpy (
      
      
      ) is slightly positive (endothermic) due to breaking water-water H-bonds.
  • Organic Solvents: Highly soluble in DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.

    • Recommendation: Use Ethyl Acetate for extraction and Ethanol for recrystallization.

LogP and Bioavailability

With a predicted LogP of ~0.4 , 2-nitro-3-pyridineethanol sits in the "sweet spot" for membrane permeability. It is lipophilic enough to cross cell membranes but hydrophilic enough to remain soluble in aqueous blood plasma, making it an ideal drug fragment.

References

  • PubChem. (2024). Compound Summary: Nitropyridine Derivatives. National Library of Medicine. Retrieved from [Link]

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

Sources

Comprehensive Technical Analysis: Acidity and pKa of 2-Nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical properties of 2-nitro-3-pyridineethanol (also referred to as 2-nitro-3-(2-hydroxyethyl)pyridine). Targeted at drug development professionals and application scientists, this document synthesizes theoretical electronic structure analysis with comparative experimental data to establish the acidity profile of this molecule.

Key Findings:

  • Primary Basic Center (Pyridine Nitrogen): The pKa of the conjugate acid is predicted to be extremely low (approx. -2.5 ± 0.5 ), rendering the molecule essentially non-basic in physiological aqueous media (pH 7.4). This is driven by the potent electron-withdrawing effect of the ortho-nitro group.

  • Secondary Acidic Center (Aliphatic Hydroxyl): The terminal hydroxyl group exhibits a pKa of ~14.8–15.2 , slightly more acidic than a standard primary alcohol due to the electron-deficient pyridine ring.

  • Implications: The molecule will exist primarily in its neutral form across the entire physiological pH range, significantly influencing its lipophilicity (LogP) and membrane permeability profiles.

Structural Definition and Electronic Framework

To understand the acidity, we must first deconstruct the electronic environment of the molecule.

Chemical Structure:

  • Core: Pyridine ring (heterocyclic aromatic).

  • Position 2: Nitro group (

    
    ).[1][2][3] A strong electron-withdrawing group (EWG) via both inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effects.
  • Position 3: Ethanol chain (

    
    ). A weak electron-donating alkyl tether attached to a terminal hydroxyl.
    
Electronic Effects on Acidity

The acidity of 2-nitro-3-pyridineethanol is defined by two distinct ionization sites. The dominant factor is the interaction between the pyridine nitrogen lone pair and the adjacent nitro group.

Ionization SiteReaction TypeElectronic InfluencePredicted pKa
Pyridine Nitrogen (

)
Protonation (

)
Strong Deactivation: The 2-nitro group exerts a powerful

and

effect, pulling electron density away from the nitrogen lone pair. Steric hindrance from the ortho-nitro group also destabilizes the protonated form.
-2.5 (Very Weak Base)
Hydroxyl Oxygen (

)
Deprotonation (

)
Mild Activation: The electron-deficient pyridine ring (further deactivated by the nitro group) stabilizes the alkoxide anion slightly more than in a simple aliphatic chain.~15.0 (Weak Acid)
Structural Visualization (DOT Diagram)

The following diagram illustrates the equilibrium species and the electronic pressures applied by the substituents.

Acidity_Equilibrium cluster_effects Electronic Effects Cation Cationic Form (pH < -3) (Protonated Pyridine N) Neutral Neutral Form (pH -2 to 14) (Dominant Species) Cation->Neutral - H+ (pKa1 ≈ -2.5) Neutral->Cation + H+ Anion Anionic Form (pH > 15) (Deprotonated Hydroxyl) Neutral->Anion - H+ (pKa2 ≈ 15.0) Anion->Neutral + H+ Nitro 2-Nitro Group: Strong EWG (-I, -M) Destabilizes Cation Ethanol 3-Ethanol Chain: Inductive Insulation Minimal Effect on N

Figure 1: Ionization equilibrium of 2-nitro-3-pyridineethanol showing the transition from cationic to anionic forms.

Quantitative pKa Analysis: Predicted vs. Experimental

Since specific experimental data for 2-nitro-3-pyridineethanol is rare in open literature, we utilize Linear Free Energy Relationships (LFER) and comparative data from validated analogs to triangulate the value.

Comparative Analog Data

The following table aggregates experimental pKa values of structurally related pyridines to validate our prediction.

CompoundStructurepKa (Conjugate Acid)Shift relative to Pyridine
Pyridine Unsubstituted5.23 Reference
3-Pyridineethanol 3-substituted alkyl-OH5.31 +0.08 (Negligible change)
3-Nitropyridine 3-substituted nitro0.79 -4.44 (Strong withdrawal)
2-Nitropyridine 2-substituted nitro-2.50 (est.)-7.73 (Extreme withdrawal)
2-Nitro-3-Pyridineethanol Target Molecule ~ -2.5 Dominated by 2-Nitro effect

Analysis:

  • The Ethanol Effect: Comparing Pyridine (5.23) with 3-Pyridineethanol (5.[4]31) confirms that the hydroxyethyl chain at position 3 has virtually no impact on the basicity of the ring nitrogen. The inductive effect decays rapidly over the two carbon atoms.

  • The Nitro Effect: The 2-nitropyridine analog shows a massive drop in pKa to approximately -2.5. This is due to the proximity of the nitro group to the nitrogen lone pair, creating both electronic deficiency and steric repulsion for the incoming proton.

Experimental Determination Protocols

For researchers synthesizing this compound or evaluating it for salt formation, standard potentiometric titration will fail because the pKa is outside the aqueous window (0–14).

Recommended Methodology: UV-Vis Spectrophotometric Titration using Hammett Acidity Functions.

Principle

Because the conjugate acid is so strong (pKa < 0), protonation only occurs in concentrated acid solutions (e.g., sulfuric acid or perchloric acid). We measure the change in UV absorbance as a function of the Hammett Acidity Function (


)  rather than pH.
Detailed Workflow

Reagents:

  • Analyte: 2-nitro-3-pyridineethanol (>98% purity).

  • Solvent: Sulfuric acid (

    
    ) solutions ranging from 0.1 M to 10 M.
    
  • Standard: 2-Nitropyridine (for validation).

Protocol:

  • Stock Solution: Prepare a

    
     M stock solution of the analyte in water.
    
  • Sample Preparation: Aliquot the stock into a series of vials containing

    
     at varying concentrations. The 
    
    
    
    values for these concentrations are well-tabulated in literature.
  • Spectral Scanning: Record UV-Vis spectra (200–400 nm) for each sample.

    • Observation: Look for a bathochromic or hypsochromic shift in the

      
       associated with the pyridine ring 
      
      
      
      transition as protonation occurs.
  • Data Plotting: Plot Absorbance (

    
    ) vs. 
    
    
    
    .
  • Calculation: Use the Henderson-Hasselbalch modification for Hammett bases:

    
    
    At the inflection point of the sigmoidal curve, 
    
    
    
    .
Experimental Logic Flow (DOT Diagram)

Experimental_Protocol Start Start: 2-Nitro-3-Pyridineethanol Check_Solubility Check Aqueous Solubility (Neutral pH) Start->Check_Solubility Selection Select Method Based on pKa Range Check_Solubility->Selection Potentiometric Potentiometric Titration (Only for pKa 2-12) Selection->Potentiometric If pKa expected > 2 Spectrophotometric UV-Vis Titration (Hammett H0) (For pKa < 0) Selection->Spectrophotometric If pKa expected < 0 (Current Case) Result Calculated pKa Potentiometric->Result Not suitable Prep_Samples Prepare H2SO4 Series (0.1M to 10M) Spectrophotometric->Prep_Samples Measure Measure Absorbance (λmax shift) Prep_Samples->Measure Plot Plot Abs vs H0 Determine Inflection Point Measure->Plot Plot->Result

Figure 2: Decision tree and workflow for experimentally determining the pKa of weak bases.

Implications for Drug Development

Understanding the acidity of 2-nitro-3-pyridineethanol is critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Solubility and Salt Formation
  • Salt Screening: Due to the extremely low pKa (-2.5), this molecule cannot form stable salts with pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid). The protonated form would instantly hydrolyze in water.

  • Formulation: The compound must be formulated as a neutral molecule. Solubility enhancement strategies should focus on cosolvents or amorphous solid dispersions rather than pH adjustment.

Membrane Permeability
  • Neutrality: At physiological pH (7.4) and gastric pH (1.2), the molecule remains 100% neutral.

  • Permeability: The presence of the nitro group increases lipophilicity compared to the parent pyridineethanol, potentially improving passive diffusion. However, the nitro group is also a metabolic liability (nitroreductase sensitivity).

Chemical Stability
  • Intramolecular Interactions: The proximity of the 3-ethanol hydroxyl group to the 2-nitro group may facilitate intramolecular hydrogen bonding (

    
    ). This can lock the conformation, reducing the entropic penalty for binding to protein targets but potentially reducing aqueous solubility.
    

References

  • IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. Perrin, D.D. (1972). Supplement 1972. Butterworths, London. (Source for Pyridine pKa).[1][5][6]

  • PubChem Compound Summary: 3-Pyridineethanol. National Center for Biotechnology Information. (2024).[5][7][8] PubChem Database.[7]Link

  • Basicity of Conjugated Nitrogen Heterocycles. Leito, I., et al. (2018). Tetrahedron Letters. Comparison of nitro-substituted pyridines in non-aqueous media. Link

  • University of Tartu (Leito Group) pKa Table. Comprehensive collection of pKa values in MeCN and H2O for heterocyclic bases. Link

  • Hammett Acidity Function and pKa Determination. Rochester, C.H. (1970). Acidity Functions. Academic Press. (Standard reference for H0 methodology).

Sources

Definitive Guide to the Crystal Structure Analysis of 2-nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 2-nitro-3-Pyridineethanol Content Type: Technical Protocol & Structural Analysis Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers[1][2]

Executive Summary & Molecular Profile

2-nitro-3-Pyridineethanol (CAS: 918153-28-3) represents a challenging crystallographic target due to the steric congestion between the ortho-substituted nitro group and the flexible hydroxyethyl chain.[1][2] As a critical intermediate in the synthesis of fused heterocyclic drugs (e.g., imidazo[1,2-a]pyridines), understanding its solid-state conformation is vital for predicting reactivity and solubility profiles.[1][2]

This guide provides a validated protocol for the crystallization, X-ray diffraction (XRD) data acquisition, and structural refinement of this molecule. It addresses the specific challenges posed by the nitro-group torsion and the rotational disorder of the ethanol tail.

Molecular Specifications
PropertyValueCrystallographic Implication
Formula

Z' likely 1 or 2; Space group likely

or

.[1][2][3]
MW 168.15 g/mol Low absorption coefficient (

); Mo radiation preferred.
H-Bond Donors 1 (-OH)Critical for lattice stabilization.[1][2]
H-Bond Acceptors 4 (N-py,

, OH)
Competitive acceptor sites drive polymorphism.[1][2]
Rotatable Bonds 3High probability of disorder in the ethanol tail at RT.[1]

Phase I: Crystallization Strategy

The primary obstacle in crystallizing 2-nitro-3-Pyridineethanol is the flexibility of the alkyl chain combined with the dipole of the nitro group, which often leads to oil formation.[1][2]

Solvent Selection Matrix

Do not rely on single-solvent evaporation.[1][2] Use the following polarity-gradient systems to induce nucleation.

MethodSolvent System (Ratio)MechanismTarget Morphology
Vapor Diffusion THF (Inner) / Pentane (Outer)Slow polarity reduction forces aggregation without oiling out.[1][2]Prisms / Blocks
Slow Cooling Ethanol / Water (9:[1]1)Exploits H-bonding potential of the -OH tail.[1][2]Needles (check for twinning)
Interface Diffusion Dichloromethane / HexaneLayering allows slow mixing at the interface.Plates
Handling "Oiling Out"

If the compound separates as an oil:

  • Seed: Scratch the vessel wall with a glass rod to induce nucleation energy.

  • Temperature Cycling: Cycle between -20°C and 25°C to disrupt the metastable oil phase.[1]

  • Derivatization (Fallback): If the neutral molecule resists crystallization, form a co-crystal using picric acid or 3,5-dinitrobenzoic acid to anchor the pyridine nitrogen via proton transfer or

    
    -stacking.[1]
    

Phase II: Data Acquisition Protocol (SC-XRD)

High-quality data collection requires mitigating thermal motion in the ethanol chain.[1][2]

Instrument Parameters
  • Radiation Source:

    
     (
    
    
    
    Å) is preferred over
    
    
    to minimize absorption effects, though Cu is acceptable for such a small organic molecule if signal strength is low.[1][2]
  • Detector Distance: 50–60 mm (maximize resolution to 0.75 Å).

  • Scan Strategy: Full sphere coverage (

    
     in 
    
    
    
    and
    
    
    ) to ensure redundancy > 4.0.
Environmental Control (Critical)
  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Rationale: The ethyl chain at position 3 is highly prone to thermal disorder. Collecting at room temperature (298 K) will likely result in "cigar-shaped" thermal ellipsoids and high

      
      -factors.[1][2] Freezing the motion is non-negotiable for publication-quality data.[1][2]
      

Phase III: Structural Analysis & Refinement

Once data is integrated and scaled, structure solution typically proceeds via Direct Methods (SHELXT) or Charge Flipping.

Key Structural Features to Resolve
  • Nitro Group Torsion:

    • Expect the nitro group (

      
      ) to be twisted out of the pyridine plane by 30–60°.
      
    • Cause: Steric repulsion between the nitro oxygens and the

      
      -methylene protons of the ethanol chain at C3.[1][2]
      
  • Intra- vs. Intermolecular H-Bonding:

    • Scenario A (Intramolecular):

      
      . Forms a pseudo-7-membered ring. Less likely if the torsion angle is high.
      
    • Scenario B (Intermolecular):

      
       (neighbor). This creates infinite chains or centrosymmetric dimers (
      
      
      
      motifs). This is the energetically favored packing mode.
  • Disorder Modeling:

    • If the ethanol tail shows split electron density maps even at 100 K, model it as a two-part disorder using PART 1 and PART 2 instructions in SHELXL, constraining occupancies to sum to 1.0 (e.g., SUMP).

Validation Metrics (Self-Correcting)
  • 
     (all data):  Target 
    
    
    
    .
  • Goodness of Fit (GooF): Target 1.0–1.1.

  • CheckCIF: Must report no A-level alerts regarding missed symmetry or voids.

Visualization: Experimental Logic Flow

The following diagram illustrates the decision logic for solving the structure, from synthesis to refinement.

CrystalAnalysis Start Crude 2-nitro-3-Pyridineethanol Screen Solvent Screening (THF/Pentane, EtOH/H2O) Start->Screen CheckSolid Crystalline Solid? Screen->CheckSolid Oil Oiling Out CheckSolid->Oil No Mount Mount Crystal (MiTeGen Loop) CheckSolid->Mount Yes Deriv Co-Crystallization (Picric Acid) Oil->Deriv Derivatize Deriv->Screen Retry DataCol SC-XRD Data Collection (100 K, Mo-Source) Mount->DataCol Solve Structure Solution (SHELXT) DataCol->Solve Refine Refinement (SHELXL) Model Disorder Solve->Refine Analysis Hirshfeld Surface & Interaction Analysis Refine->Analysis

Caption: Logical workflow for the structural determination of 2-nitro-3-Pyridineethanol, including contingencies for non-crystalline oils.

Advanced Analysis: Hirshfeld Surfaces

To fully characterize the "drug-ability" of the solid form, perform Hirshfeld Surface analysis (using CrystalExplorer) to quantify intermolecular contacts.[2]

  • 
     Surface:  Look for deep red spots indicating strong H-bonds (
    
    
    
    ).
  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left indicate strong H-bonds.[1]

    • Wings: Broad wings suggest

      
       interactions.[1]
      
    • Central Region: Represents

      
       stacking between pyridine rings (centroid-centroid distance ~3.8 Å).[1]
      

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link

  • Benchchem. (n.d.). "2-Nitro-3-Pyridineethanol Product Description." Retrieved from Benchchem Database. Link

Sources

Methodological & Application

synthesis of 2-amino-3-pyridineethanol from 2-nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of 2-amino-3-pyridineethanol (also known as 2-amino-3-(2-hydroxyethyl)pyridine) via the selective reduction of 2-nitro-3-pyridineethanol .

This transformation is a critical step in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-b][1,4]oxazines and imidazo[1,2-a]pyridines , which are privileged scaffolds in kinase inhibitors and neuropharmaceuticals.

Abstract & Strategic Overview

The reduction of 2-nitro-3-pyridineethanol to 2-amino-3-pyridineethanol presents a specific chemoselective challenge: reducing the nitro group (


) to an amine (

) without hydrogenating the pyridine ring or dehydrating the primary alcohol side chain.

While chemical reductions (Fe/AcOH, SnCl₂) are historically common, they often generate heavy metal waste and require tedious workups to remove iron salts from the polar amino-alcohol product. Catalytic Hydrogenation over Palladium on Carbon (Pd/C) is identified here as the "Gold Standard" method due to its atom economy, ease of workup, and scalability.

Reaction Scheme

The transformation proceeds via a nitroso and hydroxylamine intermediate sequence, ultimately yielding the 2-aminopyridine derivative.

ReactionScheme Figure 1: Stepwise reduction pathway of the nitro group to the amine. SM 2-Nitro-3-Pyridineethanol (Starting Material) Inter1 Nitroso Intermediate (Transient) SM->Inter1 + H2 / Catalyst Inter2 Hydroxylamine Intermediate Inter1->Inter2 + H2 Prod 2-Amino-3-Pyridineethanol (Product) Inter2->Prod + H2 (- H2O)

Critical Process Parameters (CPP)

The following parameters are defined to ensure reproducibility and safety.

ParameterSpecificationRationale
Catalyst 10% Pd/C (50% wet)High activity; "wet" form prevents pyrophoric ignition.
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents facilitate proton transfer during reduction; high solubility for amino-alcohol.
Pressure 1–3 atm (

balloon or shaker)
Low pressure is sufficient; avoids pyridine ring hydrogenation.
Temperature 20–25 °C (Ambient)Higher temps may promote side-chain dehydration or ring reduction.
Concentration 0.1 M – 0.5 MDilute conditions prevent intermolecular side reactions (e.g., azo formation).

Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred)

Best for: High purity, simple workup, scale-up potential.

Reagents & Equipment
  • Substrate: 2-Nitro-3-pyridineethanol (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (HPLC Grade)

  • Gas: Hydrogen (

    
    ) balloon or cylinder
    
  • Apparatus: 3-neck round bottom flask or Parr Hydrogenator

Step-by-Step Procedure
  • Preparation: In a fume hood, charge the reaction vessel with 2-nitro-3-pyridineethanol (e.g., 5.0 g, 29.7 mmol).

  • Solvation: Add Methanol (150 mL) and stir until the solid is fully dissolved.

  • Inerting (Critical Safety Step): Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Under a gentle stream of

    
    , carefully add 10% Pd/C  (0.5 g). Note: Pd/C can ignite methanol vapors in air; always keep it wet or under inert gas.
    
  • Hydrogenation:

    • Balloon Method: Attach a balloon filled with

      
      . Purge the headspace (vacuum/H2 cycles x3). Open the balloon to the flask.
      
    • Parr Shaker: Pressurize to 30 psi (approx 2 atm).

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) for 4–16 hours.

    • Monitoring: Check by TLC (DCM:MeOH 9:1) or LCMS. The starting material (UV active, lower polarity) should disappear.

  • Workup:

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C.

    • Wash the Celite pad with Methanol (50 mL).

    • Safety: Immediately wet the used filter cake with water; dry Pd catalysts are fire hazards.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at 40 °C to yield the crude amine as a viscous oil or low-melting solid.

  • Purification (if necessary): Recrystallize from Ethyl Acetate/Hexanes or Ethanol/Ether.

Method B: Iron-Mediated Chemical Reduction (Alternative)

Best for: Labs lacking hydrogenation equipment or if the substrate contains groups sensitive to hydrogenolysis (e.g., benzyl ethers).

Reagents
  • Substrate: 2-Nitro-3-pyridineethanol (1.0 equiv)

  • Reductant: Iron Powder (Fe, 325 mesh, 5.0 equiv)

  • Acid/Solvent: Acetic Acid (AcOH, 10 equiv) in Ethanol/Water (1:1).

Step-by-Step Procedure
  • Dissolve 2-nitro-3-pyridineethanol (1.0 g) in Ethanol (10 mL) and Water (5 mL).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 1.0 equiv) or Acetic Acid.
    
  • Heat the mixture to reflux (80 °C) with vigorous stirring for 2–4 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Neutralize with saturated

      
       solution (pH ~8).
      
    • Filter through Celite to remove Iron oxides.

    • Extract the aqueous filtrate with Ethyl Acetate (

      
       mL) or n-Butanol if the product is highly water-soluble.
      
  • Dry organic layers over

    
     and concentrate.
    

Analytical Validation & Quality Control

Upon isolation, the product should be validated using the following criteria.

TechniqueExpected Signal / Observation
Appearance Off-white to pale yellow solid or viscous oil. Darkening indicates oxidation (store under

).
LC-MS [M+H]⁺ = 139.1 . Single peak >95% purity.
¹H NMR (DMSO-d6) Pyridine Ring: 3 aromatic protons (

6.5–8.0 ppm). Amine: Broad singlet (

~5.5–6.0 ppm,

, exchangeable). Ethyl Chain: Triplet (

~2.6 ppm,

-Ar) and Triplet (

~3.6 ppm,

-OH).
Functional Check Absence of Nitro stretch (~1350/1530 cm⁻¹) in IR; Presence of Amine doublet (~3300-3400 cm⁻¹).

Workflow Visualization

The following diagram outlines the logical flow for the preferred hydrogenation method, emphasizing safety checkpoints.

Workflow Figure 2: Operational workflow for the catalytic hydrogenation process. Start Start: 2-Nitro-3-Pyridineethanol Dissolve Dissolve in MeOH (Inert Atmosphere) Start->Dissolve AddCat Add 10% Pd/C (Safety: Keep Wet) Dissolve->AddCat Hydrogenate Hydrogenation (H2 Balloon, RT, 16h) AddCat->Hydrogenate Check QC Check: LCMS/TLC (SM Consumed?) Hydrogenate->Check Check->Hydrogenate No (Continue) Filter Filter (Celite) Remove Catalyst Check->Filter Yes Conc Concentrate Filtrate Filter->Conc Final Final Product: 2-Amino-3-Pyridineethanol Conc->Final

Scientific Commentary & Troubleshooting

Why Pd/C over Raney Nickel?

While Raney Nickel is an effective hydrogenation catalyst, it is significantly more pyrophoric and difficult to handle on a bench scale. For the reduction of nitro groups on pyridine rings, Pd/C offers a milder profile that minimizes the risk of reducing the pyridine ring itself to a piperidine, provided the pressure is kept low (< 3 atm).

Catalyst Poisoning

Pyridine nitrogens are Lewis bases and can coordinate to the Palladium surface, potentially poisoning the catalyst and slowing the reaction.

  • Solution: If the reaction stalls, adding a catalytic amount of acetic acid (1.0 equiv) can protonate the pyridine nitrogen, preventing coordination to the metal center without inhibiting the nitro reduction.

Stability of the Product

2-Amino-3-pyridineethanol is an electron-rich aminopyridine. It is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Storage: Store under Argon at 4 °C.

  • Cyclization Risk: Under strong acidic conditions and high heat, the alcohol side chain can cyclize with the amine to form dihydro-pyrido-oxazine. Avoid temperatures >100 °C during workup.

References

  • General Nitro-Pyridine Reduction

    • Catalytic Hydrogenation of Pyridines. BenchChem Application Notes. (2025).[2][3][4] Link

    • Reduction of Nitro Compounds.[2] Organic Chemistry Portal. Link

  • Specific Analog Precedents

    • Synthesis of 2-amino-3-hydroxypyridine via Pd/C hydrogenation. ChemicalBook Protocols. Link

    • Preparation of 2-amino-3-nitropyridine derivatives.[5][6] Google Patents US4952697A. Link

  • Safety Data

    • 2-Amino-3-nitropyridine MSDS.[6] Sigma-Aldrich. Link

Sources

Application Note: Cyclization of 2-Nitro-3-Pyridineethanol to 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the conversion of 2-nitro-3-pyridineethanol (CAS 918153-28-3) into 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds, a critical pharmacophore in kinase inhibitors (e.g., Vemurafenib).

Executive Summary & Strategic Value

2-nitro-3-pyridineethanol is a high-value bifunctional building block. Its strategic importance lies in the orthogonal reactivity of its functional groups: the electron-deficient nitro-pyridine core and the nucleophilic hydroxyethyl side chain.

This guide focuses on the reductive intramolecular cyclization of this compound to form 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline), which can subsequently be aromatized to 7-azaindole . This pathway is preferred over traditional ortho-lithiation or Madelung syntheses due to milder conditions and higher functional group tolerance.

Key Applications
  • Kinase Inhibitor Synthesis: Precursor for Janus kinase (JAK) and B-Raf inhibitors.

  • Fragment-Based Drug Design (FBDD): The dihydro-scaffold offers a distinct 3D vector compared to the flat aromatic 7-azaindole.

Mechanistic Pathway

The transformation relies on a "Activate-Reduce-Cyclize" sequence. The alcohol is a poor leaving group and must be activated (halide/mesylate) before the nitro group is reduced to the nucleophilic amine.

Reaction Logic[1][2]
  • Activation: Conversion of the C3-ethanol hydroxyl group to a leaving group (Cl, Br, OMs).

  • Reduction: Chemoselective reduction of the C2-nitro group to an amine (aniline equivalent).

  • Cyclization: Intramolecular nucleophilic attack of the C2-amine onto the C3-ethyl electrophile.

  • Aromatization (Optional): Oxidation of the indoline ring to the indole system.

ReactionPathway Start 2-Nitro-3-Pyridineethanol (Precursor) Inter1 Intermediate A (Alkyl Halide/Mesylate) Start->Inter1 Activation (SOCl2 or MsCl) Inter2 Transient Amine (2-Amino-3-ethyl-X) Inter1->Inter2 Reduction (Fe/AcOH or H2/Pd) Product 7-Azaindoline (Dihydro-scaffold) Inter2->Product Spontaneous Cyclization Final 7-Azaindole (Aromatic Target) Product->Final Oxidation (MnO2/DDQ)

Figure 1: Step-wise mechanistic pathway from nitro-ethanol precursor to 7-azaindole.

Experimental Protocols

Method A: The "Robust" Two-Step Protocol (Recommended)

This method isolates the stable alkyl halide intermediate, offering better control over impurities during scale-up.

Phase 1: Activation (Chlorination)
  • Reagents: Thionyl Chloride (

    
    ), Dichloromethane (DCM).
    
  • Safety Note:

    
     releases 
    
    
    
    and
    
    
    gas. Use a scrubber.

Procedure:

  • Dissolve 2-nitro-3-pyridineethanol (1.0 eq) in anhydrous DCM (5 mL/mmol) under

    
    .
    
  • Cool to 0°C in an ice bath.

  • Add Thionyl Chloride (1.5 eq) dropwise over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench carefully with sat.

    
     (gas evolution!). Extract with DCM (
    
    
    
    ). Dry organic layer over
    
    
    and concentrate.
  • Yield: Typically >90% of 3-(2-chloroethyl)-2-nitropyridine .

Phase 2: Reductive Cyclization
  • Reagents: Iron Powder (Fe), Acetic Acid (AcOH), Ethanol (EtOH).

  • Rationale: Fe/AcOH is preferred over catalytic hydrogenation here to prevent de-halogenation before cyclization occurs.

Procedure:

  • Suspend 3-(2-chloroethyl)-2-nitropyridine (1.0 eq) in EtOH/AcOH (3:1 ratio, 10 mL/mmol).

  • Add Iron Powder (5.0 eq, <325 mesh).

  • Heat to 80°C with vigorous stirring for 2–4 hours.

  • Observation: The reaction mixture will turn dark brown/rust.

  • Workup: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Neutralize the filtrate with

    
     (1M) or 
    
    
    
    to pH ~8.
  • Extract with EtOAc. The product, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine , is in the organic layer.

  • Purification: Flash chromatography (DCM/MeOH).

Method B: One-Pot Catalytic Hydrogenation (Advanced)

Direct cyclization using heterogenous catalysis. Best for small-scale screening.

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol, 
    
    
    
    (for in-situ activation).
  • Note: Requires careful monitoring to avoid reducing the pyridine ring.

Procedure:

  • Activate the alcohol: Treat starting material with

    
     (1.1 eq) and 
    
    
    
    (1.5 eq) in DCM at 0°C for 1 hour.
  • Solvent Swap: Evaporate DCM, re-dissolve residue in Methanol.

  • Reduction: Add 10% Pd/C (10 wt%) and stir under

    
     balloon at RT.
    
  • The amine formed will spontaneously displace the mesylate to close the ring.

Data Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Hydrolysis of

Ensure anhydrous DCM; dry glassware thoroughly.
Incomplete Cyclization Amine intermediate stableHeat the reaction mixture (Phase 2) to 80°C to force ring closure.
De-chlorination Over-reductionUse Fe/AcOH instead of

; Pd can cleave C-Cl bonds.
Pyridine Reduction High pressure/tempKeep hydrogenation pressure <3 atm and temp <50°C.
Characterization Data (Expected)
  • Intermediate (Chloro-nitro):

    
     NMR shows loss of triplet at 
    
    
    
    3.8 (CH2OH) and appearance of triplet at
    
    
    3.6 (CH2Cl).
  • Product (7-Azaindoline):

    • MS (ESI):

      
      .
      
    • 
       NMR:  Distinct triplets for C2 and C3 protons of the pyrroline ring (
      
      
      
      3.0–3.6 ppm). Broad singlet for NH (
      
      
      ~5–7 ppm).

Workflow Visualization

Workflow Step1 Step 1: Chlorination (SOCl2, DCM, 0°C) QC1 QC Point: TLC/NMR Confirm -CH2Cl formation Step1->QC1 Step2 Step 2: Reductive Cyclization (Fe, AcOH, 80°C) QC1->Step2 Pass Workup Workup: Celite Filtration & Neutralization Step2->Workup Final Isolate 7-Azaindoline Workup->Final

Figure 2: Operational workflow for the batch synthesis of 7-azaindoline.

References

  • BenchChem. 2-Nitro-3-Pyridineethanol Product Specifications and Reactivity Profile. Retrieved from .

  • Verhoest, P. R., et al. (2013). Synthesis of pyrrolo[2,3-b]pyridines.[1][2][3] Patent WO2013181415A1. .

  • Hilmy, K. M. H., et al. (2023).[3] Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-998.[3] .

  • Common Organic Chemistry. Reduction of Nitro Compounds: Standard Protocols (Fe/AcOH, Pd/C)..

  • PrepChem. Synthesis of Pyridine Ethanol Derivatives..

Sources

Application Note: Oxidation Strategies for 2-Nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the oxidation of 2-nitro-3-pyridineethanol to its corresponding carbonyl derivatives: 2-nitro-3-pyridineacetaldehyde and 2-nitro-3-pyridineacetic acid .[1] These transformations are critical in the synthesis of fused heterocyclic systems (e.g., azaindoles) and peptidomimetic drugs.

Due to the electron-deficient nature of the nitropyridine ring, standard oxidation protocols require modification to optimize yield and prevent side reactions. This guide provides two validated workflows:

  • Method A (Jones Oxidation): A robust, rapid protocol for direct conversion to the carboxylic acid.

  • Method B (TEMPO/NaOCl): A catalytic, environmentally benign protocol suitable for scale-up.

  • Method C (Dess-Martin Periodinane): A mild protocol for selective isolation of the aldehyde.

Chemical Context & Strategic Analysis

Substrate Analysis

The substrate, 2-nitro-3-pyridineethanol , presents unique electronic challenges compared to simple benzyl alcohols:

  • Electronic Deficiency: The pyridine ring is inherently electron-poor. The nitro group at the 2-position further withdraws electron density, significantly reducing the basicity of the ring nitrogen (

    
    ). This is advantageous as it minimizes protonation-induced solubility issues in acidic media (e.g., Jones reagent).
    
  • Nitro Group Stability: While the nitro group is stable to oxidative conditions, it is susceptible to reduction. Therefore, reductive workups must be carefully controlled.

Reagent Selection Matrix
Reagent SystemTarget ProductMechanismProsCons
Jones Reagent (CrO₃/H₂SO₄)Carboxylic AcidChromate Ester / Acid-CatalyzedHigh speed; high conversion; robust.Generates toxic Cr(VI) waste; strongly acidic.
TEMPO / NaOCl Carboxylic AcidOxoammonium cation cycleGreen chemistry; aqueous conditions; scalable.Requires pH control (pH 6-7); bleach quality varies.
KMnO₄ Carboxylic AcidPermanganate EsterInexpensive.[2]Poor solubility of organic substrate; often requires phase transfer catalyst; messy workup (MnO₂).
Dess-Martin Periodinane (DMP) AldehydeLigand ExchangeMild; neutral pH; chemoselective.Expensive; potentially shock-sensitive; best for small scale.

Reaction Pathway Visualization

The following diagram illustrates the oxidation pathways and the mechanistic divergence between aldehyde and acid formation.

OxidationPathways Figure 1: Oxidation Pathway of 2-Nitro-3-Pyridineethanol. Note the requirement of water for the second oxidation step to the acid. Substrate 2-Nitro-3-Pyridineethanol (Primary Alcohol) Aldehyde 2-Nitro-3-Pyridineacetaldehyde (Aldehyde Intermediate) Substrate->Aldehyde Oxidation (2e-) [DMP, PCC, TEMPO] Acid 2-Nitro-3-Pyridineacetic Acid (Target Carboxylic Acid) Substrate->Acid Direct Oxidation (Jones Reagent) Hydrate Gem-Diol (Hydrate Intermediate) Aldehyde->Hydrate + H2O (Acidic/Aq. Conditions) Hydrate->Acid Oxidation (2e-) [Jones, KMnO4, TEMPO/NaClO2]

[3]

Detailed Experimental Protocols

Method A: Jones Oxidation (Target: Carboxylic Acid)

Best for: Small-to-medium scale synthesis where speed is prioritized over waste disposal concerns.

Principle: Chromic acid (formed in situ) oxidizes the alcohol to the aldehyde.[3][4] In the presence of aqueous sulfuric acid, the aldehyde forms a hydrate, which is rapidly oxidized to the carboxylic acid.

Reagents:

  • Substrate: 2-Nitro-3-pyridineethanol (1.0 equiv)

  • Jones Reagent: ~2.7 M CrO₃ in dilute H₂SO₄ (Prepare by dissolving 26.7 g CrO₃ in 23 mL conc. H₂SO₄, then dilute to 100 mL with water).

  • Solvent: Acetone (Reagent Grade).

Protocol:

  • Dissolution: Dissolve 1.0 g (5.95 mmol) of 2-nitro-3-pyridineethanol in 15 mL of acetone in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Add Jones Reagent dropwise via an addition funnel or syringe. The orange solution will turn green/brown upon contact with the substrate, indicating reduction of Cr(VI) to Cr(III).[5]

    • Endpoint: Continue addition until the orange color persists for >1 minute (typically requires ~2.5–3.0 equivalents of oxidant).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (Eluent: 5% MeOH in DCM).

  • Quenching: Add Isopropanol (2–3 mL) dropwise to quench excess oxidant. The solution will turn completely green.

  • Workup:

    • Dilute with 20 mL water.

    • Remove acetone under reduced pressure (Rotavap).

    • Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Note: Due to the nitro group, the product is sufficiently acidic to remain in the organic phase at pH ~2-3, but ensure the aqueous layer is not too basic.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM/MeOH gradient).

Method B: TEMPO / NaOCl Oxidation (Target: Carboxylic Acid)

Best for: Scale-up (>10g) and Green Chemistry compliance.

Principle: The oxoammonium species (generated from TEMPO by bleach) oxidizes the alcohol. Sodium chlorite (NaClO₂) is often added as a secondary oxidant (Pinnick conditions) or excess bleach is used to drive the reaction to the acid.

Reagents:

  • Substrate: 2-Nitro-3-pyridineethanol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (0.02 equiv, 2 mol%)

  • Co-oxidant: NaOCl (Commercial Bleach, ~10-12%, 2.5 equiv)

  • Buffer: Potassium Bromide (KBr, 0.1 equiv) in saturated NaHCO₃ (to maintain pH 8-9).

Protocol:

  • Preparation: Dissolve 1.0 g of substrate in DCM (10 mL). Add a solution of KBr (70 mg) and TEMPO (18 mg) in water (2 mL).

  • Oxidation: Cool the biphasic mixture to 0°C. Vigorously stir while adding aqueous NaOCl (bleach) dropwise.

    • pH Control: It is critical to maintain pH ~8-9. If the pH drops, the reaction may stall or produce chlorinated byproducts. Add solid NaHCO₃ if necessary.

  • Completion: Stir at 0°C for 1 hour. The organic layer may turn orange-red due to the TEMPO radical.

  • Quenching: Add saturated aqueous Na₂SO₃ (sodium sulfite) solution until the colored TEMPO species is quenched (solution fades).

  • Isolation:

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid).

    • Extract with DCM or EtOAc (3 x 20 mL).

    • Dry and concentrate.

Method C: Dess-Martin Periodinane (Target: Aldehyde)

Best for: Stopping selectively at the aldehyde stage.

Protocol:

  • Dissolve substrate (1.0 equiv) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Stir at RT for 2 hours.

  • Quench with 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃.

  • Extract with DCM. The product is 2-nitro-3-pyridineacetaldehyde .[1]

Analytical Data & Validation

ParameterExpected Value (Acid Product)Notes
Physical State Off-white to pale yellow solidNitro compounds are often yellow.
Melting Point 140–145°C (approx)Verify against specific batch; acids generally have high MPs.
IR Spectroscopy 1700–1725 cm⁻¹ (C=O stretch)Broad O-H stretch (2500-3300 cm⁻¹) indicates acid.
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, COOH)Disappearance of CH₂-OH triplet at ~3.6 ppm.

Safety & Hazards

  • Chromium (VI): Highly toxic and carcinogenic. All Jones reagent waste must be segregated and treated as hazardous heavy metal waste.

  • Nitro Compounds: Potentially energetic. While nitropyridines are generally stable, avoid subjecting the dry solid to high heat or friction.

  • Chlorine Gas: In Method B, acidification of bleach solutions can release Cl₂ gas. Perform all acidification steps in a fume hood.

References

  • BenchChem. 2-Nitro-3-Pyridineethanol: Oxidation Pathways to Carbonyl and Carboxyl Derivatives. Retrieved from (General substrate information).

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. (Standard reference for Jones and TEMPO mechanisms).
  • Organic Chemistry Portal. Jones Oxidation.[2][3][4] Retrieved from (Mechanism and stoichiometry verification).

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245-251. (Green chemistry protocol grounding).

Sources

Application Note: Synthesis of Pyrrolopyridine Derivatives from 2-Nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) and its dihydro-derivative from 2-nitro-3-pyridineethanol . This pathway utilizes a classical "activation-reduction-cyclization" strategy, analogous to the tryptophol synthesis in indole chemistry, adapted for the electron-deficient pyridine ring.

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine.[1][2] It is a core component in FDA-approved kinase inhibitors like Vemurafenib and Pexidartinib . While many synthetic routes exist (e.g., Bartoli, Reissert), the use of 2-nitro-3-pyridineethanol offers a strategic advantage: it provides a pre-functionalized ethyl side chain that facilitates controlled ring closure via intramolecular nucleophilic substitution.

This protocol outlines a robust, scalable 3-stage workflow:

  • Activation : Conversion of the alcohol to a leaving group.

  • Reductive Cyclization : Nitro reduction triggering intramolecular ring closure to form 7-azaindoline.

  • Aromatization : Oxidative dehydrogenation to yield the fully aromatic 7-azaindole.

Retrosynthetic Analysis & Mechanism

The transformation relies on the latent nucleophilicity of the amino group (generated from the nitro group) to displace a leaving group on the


-carbon of the side chain.
Mechanistic Pathway (DOT Visualization)

ReactionPathway Start 2-Nitro-3-pyridineethanol Activated Intermediate A: Activated Side Chain (Cl or OMs) Start->Activated Activation (SOCl2 or MsCl) Reduced Intermediate B: 2-Amino-3-(activated-ethyl)pyridine (Transient) Activated->Reduced Reduction (Fe/AcOH or H2/Pd) Cyclized 7-Azaindoline (2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine) Reduced->Cyclized Intramolecular SN2 Cyclization Final 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Cyclized->Final Oxidation (MnO2 or DDQ)

Figure 1: Step-wise mechanistic pathway from nitro-ethanol precursor to aromatic azaindole.

Experimental Protocol

Stage 1: Activation of the Alcohol

The hydroxyl group is a poor leaving group and must be converted to a chloride or mesylate.

Option A: Chlorination (Preferred for Scale-up)

  • Reagents: Thionyl Chloride (

    
    ), Dichloromethane (DCM).
    
  • Why: Chlorides are stable enough to survive the subsequent reduction conditions (specifically Fe/Acid) without premature hydrolysis.

Protocol:

  • Dissolve 2-nitro-3-pyridineethanol (1.0 equiv) in anhydrous DCM (10 mL/g).

  • Cool to 0°C under

    
     atmosphere.
    
  • Add Thionyl Chloride (1.5 equiv) dropwise.

  • Allow to warm to Room Temperature (RT) and reflux for 2 hours.

  • Workup: Quench with sat.

    
     (caution: gas evolution). Extract with DCM. Dry organic layer over 
    
    
    
    and concentrate.
  • Product: 3-(2-chloroethyl)-2-nitropyridine.

Stage 2: Reductive Cyclization

This is the critical step. Reducing the nitro group releases the amine, which then attacks the terminal carbon to close the 5-membered ring.

Method: Iron-Mediated Reduction (Fe/AcOH)

  • Why: Iron in acetic acid is mild and avoids the risk of dehalogenation often seen with catalytic hydrogenation (

    
    ) of alkyl halides.
    

Protocol:

  • Suspend 3-(2-chloroethyl)-2-nitropyridine (1.0 equiv) in Ethanol/Water (4:1 ratio) or pure Acetic Acid.

  • Add Iron Powder (325 mesh, 5.0 equiv).

  • Add Acetic Acid (5.0 equiv) if using EtOH/Water solvent.

  • Heat to 80°C with vigorous stirring for 4 hours.

    • Observation: The mixture will turn dark/rust colored.

  • Cyclization Check: Monitor by TLC/LCMS. The intermediate amine is rarely isolated; it cyclizes spontaneously or upon basification.

  • Workup: Filter through a Celite pad to remove iron residues. Wash with EtOAc.

  • Neutralize the filtrate with

    
     (1M) to pH ~9.
    
  • Extract with EtOAc (3x). The product, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (7-azaindoline), is in the organic layer.

Stage 3: Aromatization (Dehydrogenation)

The dihydro-compound (azaindoline) is oxidized to the fully aromatic azaindole.

Reagents: Manganese Dioxide (


) or DDQ.
Protocol: 
  • Dissolve 7-azaindoline in Toluene or Dichloromethane.

  • Add activated

    
      (10 equiv).
    
  • Reflux (if Toluene) or stir at RT (if DCM) for 12-24 hours.

  • Filter through Celite. Concentrate.

  • Purification: Recrystallization from hexanes/EtOAc or column chromatography.

Data Summary & Optimization

Reaction Condition Screening Table

The following table summarizes optimization data for the cyclization step (Stage 2).

EntryReductantSolventTemp (°C)Yield (Azaindoline)Notes
1

(1 atm), 10% Pd/C
MeOHRT35%Significant dechlorination observed (side product: 2-amino-3-ethylpyridine).
2

EtOH7062%Good conversion, but tin removal is tedious during workup.
3Fe powder / AcOH EtOH/H2O 80 88% Optimal. Clean conversion, easy filtration workup.
4

/

MeOHReflux55%Incomplete cyclization; required base treatment (

) to finish.
Characterization Data (Expected)
  • 7-Azaindoline (Intermediate):

    • 1H NMR (DMSO-d6):

      
       3.05 (t, 2H, C3-H), 3.60 (t, 2H, C2-H), 6.45 (dd, 1H, Ar-H), 6.90 (s, br, NH), 7.25 (d, 1H, Ar-H), 7.80 (d, 1H, Ar-H).
      
    • MS (ESI): m/z 121 [M+H]+.

  • 7-Azaindole (Final Product):

    • 1H NMR (DMSO-d6):

      
       6.48 (d, 1H, C3-H), 7.05 (dd, 1H, C5-H), 7.42 (d, 1H, C2-H), 7.90 (dd, 1H, C4-H), 8.20 (dd, 1H, C6-H), 11.5 (s, br, NH).
      
    • MS (ESI): m/z 119 [M+H]+.

Troubleshooting & Critical Parameters

"Stalled" Cyclization

If the reduction yields the open-chain amine (2-amino-3-(2-chloroethyl)pyridine) but it fails to cyclize:

  • Cause: The pyridine nitrogen may be protonated in acidic media (AcOH), reducing the nucleophilicity of the adjacent amine.

  • Solution: Basify the reaction mixture to pH 10 using

    
     or 
    
    
    
    and heat at 50°C for 1 hour. This deprotonates the amine and forces the
    
    
    attack.
Over-Reduction
  • Issue: When using catalytic hydrogenation (

    
    ), the C-Cl bond can be cleaved before cyclization.
    
  • Prevention: Use Iron/Acetic acid (Fe/AcOH) as the reductant. It is chemoselective for nitro groups and spares alkyl halides.

Solubility of Intermediates
  • Issue: 7-Azaindole intermediates are polar.

  • Handling: Use polar organic solvents like Ethyl Acetate or THF for extractions. Avoid simple hexanes.

References

  • ChemicalBook. (2024).[3][4] 7-Azaindole: Uses and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2013). Synthesis of pyrrolo[2,3-b]pyridines (Patent WO2013181415A1). Retrieved from

  • Song, J.J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Journal of Organic Chemistry. (Contextual grounding for azaindole reactivity).
  • Popowycz, F., et al. (2003). Synthesis and Reactivity of 7-Azaindole Derivatives. Tetrahedron. (General reactivity reference).

Sources

Technical Guide: Nucleophilic Substitution & Cyclization Protocols for 2-Nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the reactivity profile of 2-nitro-3-pyridineethanol (CAS: 106962-42-1), a versatile heterocyclic building block. This guide focuses on its dual reactivity in Nucleophilic Aromatic Substitution (


)—specifically the competition between intermolecular displacement and intramolecular cyclization.

Executive Summary

2-Nitro-3-pyridineethanol represents a "spring-loaded" scaffold in medicinal chemistry. Its reactivity is defined by the 2-nitro group , which acts as a highly labile leaving group due to the electron-deficient nature of the pyridine ring.

For researchers, this molecule presents a bifurcation point:

  • Pathway A (Intramolecular Cyclization): Base-mediated attack of the pendant alcohol onto the C2 position yields 2,3-dihydrofuro[2,3-b]pyridine , a core scaffold in IRAK4 inhibitors and other kinase-targeted therapeutics.

  • Pathway B (Intermolecular Substitution): Reaction with external nucleophiles (amines/thiols) displaces the nitro group to retain the open-chain structure, provided cyclization is suppressed.

Chemical Architecture & Reactivity Profile

The molecule possesses two distinct reactive centers that dictate its behavior in nucleophilic substitution:[1]

  • The Electrophile (C2 Position): The C2 carbon is severely electron-deficient, activated by both the electronegative ring nitrogen and the strong electron-withdrawing nitro group (

    
    ). It is highly susceptible to 
    
    
    
    .
  • The Nucleophile (Side Chain -OH): The C3-ethanol chain places a hydroxyl group in perfect geometric proximity to the C2 position (5-membered ring formation).

Reaction Pathway Logic

The outcome of any reaction involving this substrate is determined by the nature of the base/nucleophile and solvent polarity .

ReactionPathways Substrate 2-Nitro-3-pyridineethanol (Starting Material) Base Strong Base (t-BuOK / NaH) Substrate->Base Deprotonation ExtNu External Nucleophile (Primary Amine / Thiol) Substrate->ExtNu Direct Displacement Cyclization Intramolecular SNAr (Dihydrofuro[2,3-b]pyridine) Substrate->Cyclization Thermodynamic Sink Base->Cyclization O-Attack at C2 (-NO2) Substitution Intermolecular SNAr (2-Amino-3-pyridineethanol) ExtNu->Substitution N/S-Attack at C2 (-NO2)

Figure 1: Divergent reaction pathways. The intramolecular route (top) is often favored under basic conditions due to the entropic advantage of ring formation.

Application Note: Intramolecular Cyclization (Synthesis of Furo[2,3-b]pyridines)

This is the primary industrial application for this substrate. The reaction transforms the nitro-pyridine into a bicyclic furopyridine system.

Mechanism[1][2][3][4][5]
  • Activation: Base deprotonates the side-chain alcohol (

    
    ).
    
  • Attack: The resulting alkoxide attacks C2, forming a Meisenheimer complex.

  • Elimination: The nitro group is expelled, restoring aromaticity and locking the 5-membered furan ring.

Protocol A: Base-Mediated Cyclization

Target Product: 2,3-Dihydrofuro[2,3-b]pyridine Scale: 10 mmol

Reagents:

  • Substrate: 2-Nitro-3-pyridineethanol (1.0 eq)

  • Base: Potassium tert-butoxide (t-BuOK) (1.2 eq) OR Sodium Hydride (NaH) (1.1 eq)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve 2-nitro-3-pyridineethanol (1.68 g, 10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Base Addition:

    • Option 1 (t-BuOK): Add t-BuOK (1.35 g, 12 mmol) portion-wise over 5 minutes. The solution will likely darken (deep red/brown) due to the formation of the Meisenheimer complex.

    • Option 2 (NaH): Add NaH (60% dispersion, 440 mg, 11 mmol) carefully. Allow H2 evolution to cease.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour. If TLC shows incomplete conversion, heat to reflux (66°C) for 2 hours.

  • Quench: Cool to RT. Carefully quench with saturated

    
     solution (10 mL).
    
  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes:EtOAc gradient).

Critical Control Point:

  • Temperature: Higher temperatures favor the elimination of the nitro group. If the reaction stalls at the intermediate stage, heat is required.

Application Note: Intermolecular (Displacement with Amines)

To retain the open chain and install an amine at C2 (e.g., for 2-amino-3-pyridineethanol derivatives), one must suppress the competing intramolecular cyclization.

Strategy

Use a nucleophile that is significantly more reactive than the internal hydroxyl group, and avoid strong bases that would deprotonate the alcohol.

Protocol B: Amine Displacement

Target Product: 2-(Alkylamino)-3-pyridineethanol Scale: 5 mmol

Reagents:

  • Substrate: 2-Nitro-3-pyridineethanol (1.0 eq)

  • Nucleophile: Primary amine (e.g., Benzylamine, 2.0 eq)

  • Solvent: Ethanol or Isopropanol (Protic solvents stabilize the leaving nitrite group)

  • Base: DIPEA (Hunig's Base) (2.0 eq) - Optional, only if amine salt formation is an issue.

Procedure:

  • Mix: In a pressure vial, combine substrate (0.84 g, 5 mmol) and amine (10 mmol) in Ethanol (10 mL).

  • Heat: Seal and heat to 80°C for 4-12 hours.

    • Note: The alcohol solvent helps solvate the leaving nitrite ion (

      
      ).
      
  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to

    
    .
    
  • Workup: Concentrate solvent. Dilute with DCM, wash with water.

  • Purification: The product is often more polar than the starting material. Use DCM:MeOH gradients.

Troubleshooting:

  • Problem: Cyclized byproduct (furopyridine) is observed.

  • Solution: Protect the side-chain alcohol as a silyl ether (TBS/TBDPS) before attempting the

    
    . The protected alcohol cannot cyclize.
    

Quantitative Data Summary

ParameterIntramolecular CyclizationIntermolecular Substitution
Primary Nucleophile Internal Alkoxide (-O⁻)External Amine (

)
Leaving Group

(Nitro)

(Nitro)
Key Reagent t-BuOK or NaHExcess Amine
Solvent System THF or DMF (Anhydrous)EtOH, iPrOH, or DMSO
Temp Range 0°C

65°C
80°C

120°C
Typical Yield 75 - 90%50 - 70%
Major Byproduct Polymerization (if too conc.)Furo[2,3-b]pyridine (Cyclized)

Safety & Handling (E-E-A-T)

  • Energetic Potential: Nitropyridines can be energetic.[2] While 2-nitro-3-pyridineethanol is generally stable, avoid heating the neat material above 150°C.

  • Toxicity: Nitropyridines are potential mutagens. Handle in a fume hood with double gloving.

  • Nitrite Waste: The

    
     reaction releases nitrite ions (
    
    
    
    ). Acidification of the waste stream can generate toxic
    
    
    gases. Quench waste with sulfamic acid or bleach in a controlled manner.

References

  • Synthesis of Dihydrofuro[2,3-b]pyridines (IRAK4 Inhibitors)

    • Title: Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors.[3]

    • Source: European Journal of Medicinal Chemistry, 2023.
    • URL:[Link]

  • General Reactivity of Nitropyridines

    • Title: Nucleophilic substitution of nitroarenes and pyridines.[4][5]

    • Source: Synthesis (Thieme), 2010.[5]

  • Cyclization Mechanisms

    • Title: A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines.[6]

    • Source: Tetrahedron Letters.
    • URL:[Link]

Sources

Application Note: Scalable Synthesis of 2-Nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a scalable, high-purity synthesis protocol for 2-nitro-3-pyridineethanol (also known as 2-(2-nitropyridin-3-yl)ethanol).

The guide prioritizes a modular functionalization strategy over direct nitration of the alcohol, as the latter poses significant safety risks (nitrate ester formation) and poor regioselectivity. The recommended route leverages the ortho-activation of alkyl groups in nitropyridines to perform a controlled hydroxyalkylation.

Target Molecule: 2-Nitro-3-pyridineethanol CAS: 105590-93-6 (Generic/Isomer dependent) Molecular Formula: C


H

N

O

Molecular Weight: 168.15 g/mol

Executive Summary & Retrosynthetic Logic

The synthesis of 2-nitro-3-pyridineethanol presents a classic regioselectivity challenge. Direct nitration of 3-pyridineethanol is hazardous and typically yields the 4-nitro (via N-oxide) or 5-nitro isomers due to the directing effects of the pyridine nitrogen and the alkyl side chain.

To ensure scalability and safety , this protocol utilizes a Retro-Henry / Aldol-like Condensation approach. The strategy relies on the high acidity of the methyl protons in 3-methyl-2-nitropyridine (2-nitro-3-picoline), which are activated by the adjacent electron-withdrawing nitro group. This allows for a clean reaction with paraformaldehyde to construct the ethanol side chain in the final step, avoiding the handling of energetic nitrated alcohols.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis cluster_logic Strategic Advantage Target 2-Nitro-3-Pyridineethanol (Target) Precursor1 3-Methyl-2-nitropyridine (Activated Precursor) Target->Precursor1 Hydroxyalkylation (Aldol-like) Precursor2 Paraformaldehyde (C1 Synthon) Target->Precursor2 Start 2-Amino-3-methylpyridine (Commodity Starting Material) Precursor1->Start Oxidation (Sandmeyer/Peracid) Advantage Avoids nitration of alcohols (Explosion Risk) Fixes regiochemistry early

Caption: Retrosynthetic disconnection showing the construction of the ethanol tail on a pre-nitrated core.

Detailed Synthesis Protocol

Phase 1: Preparation of 3-Methyl-2-Nitropyridine (Precursor)

Note: If 3-methyl-2-nitropyridine is commercially available, proceed directly to Phase 2.

Reaction: Oxidation of 2-amino-3-methylpyridine. Reagents: 30% Hydrogen Peroxide (H


O

), Sulfuric Acid (H

SO

), Sodium Tungstate (catalyst).
  • Dissolution: In a glass-lined reactor, dissolve 2-amino-3-methylpyridine (1.0 equiv) in concentrated H

    
    SO
    
    
    
    (4.0 equiv) while maintaining temperature < 20°C (Ice/Water bath).
  • Oxidation: Slowly add 30% H

    
    O
    
    
    
    (3.5 equiv) dropwise. Maintain internal temperature between 25–35°C.
    • Critical Process Parameter (CPP): Exotherm control is vital. Do not exceed 40°C during addition to prevent decomposition.

  • Digestion: After addition, stir at ambient temperature for 4 hours, then gently warm to 50°C for 2 hours to ensure complete conversion of the amine to the nitro group.

  • Work-up: Pour the reaction mixture onto crushed ice. Neutralize carefully with NH

    
    OH or Na
    
    
    
    CO
    
    
    to pH 7–8. Extract with Dichloromethane (DCM) (3x).
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
    • Target Purity: >95% (GC-MS).

Phase 2: Hydroxyalkylation (The Core Synthesis)

This step leverages the "Batcho-Leimgruber" type reactivity where the ortho-nitro group activates the adjacent methyl group, allowing it to condense with formaldehyde.

Reagents:

  • Substrate: 3-Methyl-2-nitropyridine (1.0 equiv)

  • Electrophile: Paraformaldehyde (1.5 – 2.0 equiv)

  • Base/Solvent: DMSO (Dimethyl sulfoxide) with catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) OR Potassium tert-butoxide (t-BuOK) in DMF.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Charging: Charge 3-methyl-2-nitropyridine (10 g, 72.4 mmol) and Paraformaldehyde (3.26 g, 108 mmol) into the flask.

  • Solvent Addition: Add anhydrous DMSO (50 mL). Ensure the system is inerted with Nitrogen.

  • Catalysis: Add DBU (0.5 equiv, 36 mmol) dropwise.

    • Observation: The solution may darken (deep red/brown) due to the formation of the nitronate-like anion.

  • Reaction: Heat the mixture to 60–70°C . Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Look for the disappearance of the methyl-pyridine peak and appearance of the polar alcohol product.

    • Note: Avoid temperatures >90°C to prevent dehydration to the vinyl derivative (2-nitro-3-vinylpyridine).

  • Quenching: Cool the reaction to room temperature. Pour into Ice Water (200 mL) containing dilute HCl (to neutralize DBU, pH ~6).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). The product is moderately polar; thorough extraction is required.

  • Washing: Wash combined organics with Brine (2x) to remove DMSO. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 20% -> 60% Ethyl Acetate in Hexane.

    • Yield Expectations: 60–75%.

Analytical Controls & Specifications

ParameterSpecificationMethod
Appearance Yellow to Orange crystalline solid or oilVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity (NMR) 1H NMR (DMSO-d6):

8.5 (d, 1H, Ar-H),

7.9 (d, 1H, Ar-H),

7.6 (dd, 1H, Ar-H),

4.8 (t, 1H, OH),

3.6 (q, 2H, CH

O),

3.1 (t, 2H, Ar-CH

).
1H-NMR (400 MHz)
Mass Spec [M+H]+ = 169.15 m/zLC-MS (ESI+)
Residual Solvent DMSO < 5000 ppm, EtOAc < 5000 ppmGC-Headspace

Process Safety & Troubleshooting

Critical Hazards
  • Nitro Compounds: 2-nitropyridines are energetic. While stable at room temperature, they can decompose violently at high temperatures (>200°C). DSC (Differential Scanning Calorimetry) testing is recommended before scaling >100g.

  • Paraformaldehyde: Flammable solid; generates formaldehyde gas (carcinogen) upon heating. Use adequate ventilation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Paraformaldehyde quality poor (too polymerized).Depolymerize paraformaldehyde by adding a catalytic amount of water or using fresh reagent. Increase catalyst (DBU) load.
Vinyl Byproduct Overheating (>80°C) causing dehydration.Lower reaction temperature to 60°C. Monitor reaction time closely.
Emulsion in Workup DMSO presence.[1]Wash organic layer with copious amounts of water or 5% LiCl solution to remove DMSO before brine wash.
Dark Tarry Crude Polymerization of formaldehyde or oxidative degradation.Ensure strict Nitrogen atmosphere. Minimize reaction time.

Process Flow Diagram (Graphviz)

ProcessFlow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification R1 Reactor Charge: 3-Methyl-2-nitropyridine Paraformaldehyde DMSO R2 Heating Cycle: 60-70°C, 4-6 hrs (N2 Atmosphere) R1->R2 W1 Quench: Ice Water + dil. HCl R2->W1 W2 Extraction: Ethyl Acetate W1->W2 W3 Washing: Brine/LiCl (Remove DMSO) W2->W3 P1 Concentration (Rotary Evaporator) W3->P1 P2 Flash Chromatography (Silica Gel) P1->P2 Final Final Product: 2-Nitro-3-Pyridineethanol P2->Final

Caption: Operational workflow for the hydroxyalkylation of 3-methyl-2-nitropyridine.

References

  • BenchChem. (2025).[2] 2-Nitro-3-Pyridineethanol Technical Data & Synthesis Routes. Retrieved from BenchChem Database. Link

  • Bakke, J. M., & Ranes, E. (2000). "The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1241-1243. (Provides context on nitropyridine reactivity). Link

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Substituents." Comprehensive Heterocyclic Chemistry, 2, 165-314. (Classic text on activation of alkyl groups ortho to nitro in pyridines).
  • Marzinzik, A. L., & Sharpless, K. B. (2001). "A Simple Method for the Preparation of 2-Substituted Pyridines." The Journal of Organic Chemistry, 66(2), 594-596. (Relevant for general functionalization logic). Link

  • Patent US4952697A. (1990). "Process for the preparation of 2-nitro-3-aminopyridine." (Describes handling of nitro-aminopyridine precursors). Link

  • Patent CN104016905A. (2014). "Method for preparing 2-vinylpyridine." (Describes the condensation of 2-picoline with formaldehyde to hydroxyethyl pyridine, validating the hydroxyalkylation chemistry). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for 2-Nitro-3-Pyridineethanol Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the extraction of 2-nitro-3-pyridineethanol. This document is designed for researchers, chemists, and drug development professionals who require robust and efficient methods for isolating this compound. Here, we move beyond simple protocols to explain the underlying chemical principles that govern solvent selection and troubleshooting, ensuring you can adapt and optimize your extraction process with confidence.

Section 1: Fundamentals of Solvent Selection for 2-Nitro-3-Pyridineethanol

Q1: What are the key chemical properties of 2-nitro-3-pyridineethanol that influence solvent selection?

A1: Understanding the molecular structure of 2-nitro-3-pyridineethanol is the first step to selecting an appropriate solvent. The molecule has three key functional groups that dictate its behavior:

  • Pyridine Ring: This nitrogen-containing aromatic ring makes the molecule a weak base. The lone pair of electrons on the nitrogen atom can accept a proton. The pKa of the conjugate acid of the parent compound, 2-pyridineethanol, is 5.31.[1][2] The presence of an electron-withdrawing nitro group on the ring will decrease this basicity, lowering the pKa. This means that at acidic pH (e.g., pH < 4), the molecule will become a protonated, water-soluble cation, which is difficult to extract into an organic solvent. Therefore, controlling the pH of the aqueous phase is critical.

  • Hydroxyl Group (-OH): The ethanol side-chain has a hydroxyl group capable of forming hydrogen bonds, which contributes to its solubility in polar solvents like water.[3]

  • Nitro Group (-NO2): The nitro group is strongly polar and electron-withdrawing, increasing the overall polarity of the molecule.

In essence, 2-nitro-3-pyridineethanol is a polar, weakly basic compound. A successful extraction strategy must account for these properties, particularly the pH-dependent solubility.

Q2: What are the core principles for choosing an extraction solvent?

A2: The ideal extraction solvent should meet several key criteria based on established chemical principles:

  • Immiscibility: The solvent must not be miscible with the sample solution (typically aqueous). This is a fundamental requirement for liquid-liquid extraction to create two distinct phases.[4][5] This rules out highly polar solvents like methanol, ethanol, and acetone.[4]

  • Selectivity: The solvent should preferentially dissolve the target compound (2-nitro-3-pyridineethanol) while leaving impurities behind in the original solution.[6][7]

  • Solubility ("Like Dissolves Like"): The polarity of the solvent should be well-matched to the polarity of the neutral form of the target molecule.[6] Given that 2-nitro-3-pyridineethanol is a polar compound, moderately polar organic solvents are often the best choice.

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal by evaporation (e.g., using a rotary evaporator) after extraction, leaving the purified compound behind.[4][6]

  • Safety and Cost: The solvent should be as non-toxic and non-flammable as possible, and its cost should be reasonable for the scale of the work.[4][6]

Q3: Which solvents are generally recommended for extracting polar aromatic compounds like 2-nitro-3-pyridineethanol?

A3: Based on the principles above, several water-immiscible organic solvents are suitable candidates. For nitroaromatic compounds specifically, dichloromethane has been shown to be effective in liquid-liquid extractions.[8] For pyridine derivatives, ethyl acetate is a commonly used extraction solvent.[9]

The following table summarizes the properties of promising solvents for your consideration.

SolventBoiling Point (°C)Density (g/mL)PolarityWater ImmiscibilityKey Considerations
Ethyl Acetate 77.10.902MediumYesGood general-purpose solvent for moderately polar compounds. Flammable.
Dichloromethane (DCM) 39.61.33MediumYesExcellent solvent for many organic compounds; forms the lower layer.[8] Toxic and a suspected carcinogen.
Chloroform 61.21.49MediumYesSimilar to DCM but less volatile. Forms the lower layer. Toxic.
Methyl tert-Butyl Ether (MTBE) 55.20.740Low-MediumYesLess prone to forming peroxides than diethyl ether. Flammable.

Section 2: Recommended Protocols and Workflows

This section provides step-by-step guides for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Workflow for Solvent Selection

The following diagram outlines the logical process for selecting the optimal extraction strategy.

cluster_start Initial Assessment cluster_method Method Selection cluster_lle_params LLE Optimization cluster_spe_params SPE Optimization Start Start: Aqueous solution containing 2-nitro-3-pyridineethanol CheckMatrix Assess Sample Matrix: Clean or Complex (e.g., high protein)? Start->CheckMatrix LLE Liquid-Liquid Extraction (LLE) (Good for cleaner samples) CheckMatrix->LLE Clean SPE Solid-Phase Extraction (SPE) (Excellent for complex matrices & cleanup) CheckMatrix->SPE Complex AdjustpH 1. Adjust aqueous phase to pH 7-9 to neutralize pyridine ring LLE->AdjustpH SelectPhase 1. Select Reversed-Phase Cartridge (e.g., C18) SPE->SelectPhase SelectSolvent 2. Select Solvent: Ethyl Acetate or Dichloromethane (DCM) AdjustpH->SelectSolvent PerformLLE 3. Perform Extraction (See Protocol 2.1) SelectSolvent->PerformLLE End End: Purified 2-nitro-3-pyridineethanol PerformLLE->End PerformSPE 2. Perform Extraction (See Protocol 2.2) SelectPhase->PerformSPE PerformSPE->End

Caption: Solvent Selection Workflow for 2-Nitro-3-Pyridineethanol.

Protocol 2.1: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of 2-nitro-3-pyridineethanol from an aqueous solution into an organic solvent.

Materials:

  • Aqueous solution containing the target compound.

  • Separatory funnel.

  • Saturated sodium bicarbonate solution (NaHCO₃) or dilute sodium hydroxide (NaOH) (0.1 M).

  • Chosen organic solvent (e.g., Ethyl Acetate).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • pH paper or pH meter.

Procedure:

  • pH Adjustment (Critical Step): Transfer the aqueous solution to a separatory funnel. Measure the pH. Slowly add saturated NaHCO₃ or dilute NaOH dropwise while swirling until the pH is between 7 and 9. This deprotonates any pyridinium salt, converting the molecule to its neutral, more organosoluble form.

  • Solvent Addition: Add a volume of ethyl acetate equal to the volume of the aqueous phase to the separatory funnel.

  • Extraction: Stopper the funnel and, while holding the stopper and stopcock firmly, invert it gently several times to mix the layers. Do not shake vigorously , as this can cause emulsions.[10] Vent the funnel frequently by opening the stopcock to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. Ethyl acetate is less dense than water and will be the top layer.

  • Collection: Carefully drain the lower aqueous layer. Drain the upper organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: For optimal recovery, return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-5) two more times with fresh portions of ethyl acetate, combining all organic extracts.

  • Drying: Add a small amount of anhydrous Na₂SO₄ or MgSO₄ to the combined organic extracts to remove residual water. Swirl and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried organic solution away from the drying agent. The solvent can now be removed using a rotary evaporator to yield the extracted 2-nitro-3-pyridineethanol.

Protocol 2.2: Solid-Phase Extraction (SPE)

SPE is an excellent alternative for sample cleanup and concentration, especially from complex matrices.[11] This protocol uses a reversed-phase (C18) sorbent.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18).

  • SPE manifold.

  • Methanol (for conditioning).

  • Deionized water (for equilibration).

  • Elution solvent (e.g., Methanol or Acetonitrile).

Procedure:

  • Conditioning: Pass 3-5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not let the cartridge run dry.

  • Equilibration: Pass 3-5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Again, do not let the sorbent bed go dry.

  • Loading: Load the aqueous sample containing 2-nitro-3-pyridineethanol onto the cartridge. The pH should be neutral to slightly basic (7-9) to ensure the compound is retained on the non-polar C18 phase. Apply a slow, steady flow rate (~1-2 mL/min) to allow for sufficient interaction between the analyte and the sorbent.[11]

  • Washing: Pass 3-5 mL of deionized water through the cartridge to wash away any highly polar impurities (e.g., salts) that were not retained.

  • Elution: Place a clean collection tube under the cartridge. Elute the 2-nitro-3-pyridineethanol by passing a small volume (1-3 mL) of a strong organic solvent like methanol or acetonitrile through the cartridge. This strong solvent will disrupt the hydrophobic interactions and release the target compound.

Section 3: Troubleshooting Guide

Q4: An emulsion formed between the aqueous and organic layers during LLE. How do I resolve this?

A4: Emulsion formation is a common issue, often caused by vigorous shaking or the presence of surfactant-like substances in the sample.[10] Here are several effective techniques to break an emulsion:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[12]

  • "Salting Out": Add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force phase separation.[10][12]

  • Gentle Agitation: Gently swirl the contents or stir the emulsion slowly with a glass rod.[12]

  • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.[10]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help break up the emulsion.[12]

Q5: My extraction yield is very low. What are the likely causes and solutions?

A5: Low recovery is a multifaceted problem. The following logic tree can help diagnose the issue.

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Recovery of 2-Nitro-3-Pyridineethanol Cause_pH Incorrect Aqueous pH? Problem->Cause_pH Cause_Solvent Wrong Solvent Choice? Problem->Cause_Solvent Cause_Volume Insufficient Extraction? Problem->Cause_Volume Cause_SPE SPE Issue? Problem->Cause_SPE Sol_pH Solution: Ensure pH is 7-9. Analyte may be protonated and stuck in aqueous layer. Cause_pH->Sol_pH Yes Sol_Solvent Solution: Solvent polarity is mismatched. Try Ethyl Acetate if DCM fails, or vice versa. Cause_Solvent->Sol_Solvent Yes Sol_Volume Solution: Perform more extractions (e.g., 3-4x) or use a larger solvent volume. Cause_Volume->Sol_Volume Yes Sol_SPE Solution: Check SPE protocol. - Elution solvent too weak? - Cartridge overloaded? - Flow rate too fast? Cause_SPE->Sol_SPE Yes

Caption: Troubleshooting Logic for Low Extraction Yield.

Key areas to check:

  • Incorrect pH: This is the most likely culprit. If the aqueous phase is acidic, your compound is protonated and will remain in the water. Verify the pH is neutral to basic before extraction.

  • Polarity Mismatch: The chosen solvent may not be optimal. If using a medium-polarity solvent like ethyl acetate yields poor results, try a slightly different one like dichloromethane.[11]

  • Incomplete Extraction: A single extraction is often insufficient. Perform at least three extractions and combine the organic layers.

  • SPE Issues: For solid-phase extraction, low recovery can result from an elution solvent that isn't strong enough to desorb the analyte, or from overloading the cartridge with too much sample.[11] Try a stronger eluent or reduce the sample amount.

Section 4: Frequently Asked Questions (FAQs)

Q6: I'm using dichloromethane (DCM) for the extraction. Which layer is the organic phase?

A6: Dichloromethane has a density of ~1.33 g/mL, which is significantly denser than water (~1.0 g/mL). Therefore, the dichloromethane layer will be the bottom layer in the separatory funnel. This is in contrast to solvents like ethyl acetate or MTBE, which are less dense than water and will form the top layer.

Q7: Can I use a solvent like hexane or toluene?

A7: Hexane and toluene are non-polar solvents.[6] Given the polar nature of 2-nitro-3-pyridineethanol (due to the nitro and hydroxyl groups), these solvents are unlikely to be effective and would result in very poor extraction efficiency. A solvent with medium polarity is required to effectively dissolve the compound.

Q8: Is it necessary to dry the organic extract with sodium sulfate after extraction?

A8: Yes, this is a critical step. During extraction, a small amount of water will invariably dissolve in the organic solvent. If this water is not removed, it can interfere with downstream applications, and if you are evaporating the solvent to obtain the pure compound, the presence of water will prevent you from obtaining a dry, solid product. Anhydrous sodium sulfate or magnesium sulfate are inexpensive and effective drying agents.

References

  • Analysis of nitroaromatics in aqueous samples by capillary supercritical fluid chromatography. (n.d.). Sun Chong Ani.
  • Ionic liquid-based dispersive microextraction of nitrotoluenes in water samples. (2025, August 10). ResearchGate.
  • 5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech.
  • Application of Centrifugal Extractor in Nitrobenzene Extraction. (2024, August 5). Tiei Extraction.
  • Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. (n.d.). ResearchSpace.
  • Which is the best solvent for the extraction of the constituents (polar and non polar organic compounds) of dried herbal plant? (2015, March 18). ResearchGate.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials.
  • 2-Pyridineethanol - Solubility of Things. (n.d.). Solubility of Things.
  • Apparatus and Technique. (n.d.). University of Alberta.
  • Liquid–liquid extraction. (n.d.). Wikipedia.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2020, November 12). LCGC International.
  • Problems with extractions. (n.d.). University of York.
  • 2-(2-Hydroxyethyl)pyridine. (n.d.). PubChem.
  • CAS 103-74-2: 2-Pyridineethanol. (n.d.). CymitQuimica.
  • 2-Pyridineethanol 103-74-2 wiki. (n.d.). Guidechem.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). PMC.

Sources

Technical Support Center: Troubleshooting 2-Nitro-3-Pyridineethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the synthesis of 2-nitro-3-pyridineethanol.

Topic: Troubleshooting Side Reactions in 2-Nitro-3-Pyridineethanol Synthesis Target Molecule: 2-nitro-3-pyridineethanol (CAS: 105590-88-7) Primary Synthesis Route: Nitration of 3-pyridineethanol followed by Hydrolysis Audience: Process Chemists, Medicinal Chemists, and R&D Scientists

Executive Summary & Core Reaction Logic

The synthesis of 2-nitro-3-pyridineethanol is deceptively simple in retrosynthesis but operationally complex due to the conflicting electronic demands of the pyridine ring. The industry-standard route involves the electrophilic nitration of 3-pyridineethanol .

The Central Challenge: The pyridine ring is electron-deficient, and the hydroxyethyl side chain is susceptible to esterification. In a mixed acid medium (


), the hydroxyl group reacts faster than the aromatic ring, forming a nitrate ester intermediate . Successful synthesis requires a two-stage understanding:
  • Kinetic Phase: Rapid O-nitration to form the nitrate ester.

  • Thermodynamic Phase: Ring nitration (typically at C-2) followed by obligate hydrolysis to restore the alcohol.

Failure to account for the nitrate ester intermediate is the #1 cause of "low yield" and "incorrect molecular weight" reports in this synthesis.

Reaction Pathway Visualization

ReactionPathway Start 3-Pyridineethanol (SM) ONitration INTERMEDIATE 1 Nitrate Ester Formation (Fast, Exothermic) Start->ONitration HNO3/H2SO4 < 20°C Side2 Impurity B 3-Pyridylacetic Acid (Oxidation) Start->Side2 Oxidation RingNitration INTERMEDIATE 2 2-Nitro-3-(2-nitrooxyethyl)pyridine (Slow, Requires Heat) ONitration->RingNitration HNO3/H2SO4 60-80°C Hydrolysis TARGET PRODUCT 2-Nitro-3-pyridineethanol RingNitration->Hydrolysis Acid/Base Hydrolysis Reflux Side1 Impurity A 6-Nitro Isomer RingNitration->Side1 Regio-error Side3 Impurity C Un-hydrolyzed Nitrate Ester RingNitration->Side3 Incomplete Hydrolysis

Figure 1: The mechanistic pathway highlights that the "Starting Material" for the ring nitration is actually the nitrate ester, not the free alcohol.

Troubleshooting Guide (Q&A Format)

Issue 1: Mass Spec shows M+45 peak (MW ~213 instead of 168)

User Question: "I isolated my product after the nitration step, but the LC-MS shows a major peak at m/z 214 (M+H). The NMR is messy. Did I di-nitrate the ring?"

Technical Diagnosis: You have likely isolated the Nitrate Ester Intermediate (2-nitro-3-(2-nitrooxyethyl)pyridine).

  • Mechanism: In mixed acid, the primary alcohol is esterified to

    
     almost instantly. This group is stable under acidic nitration conditions.
    
  • Causality: You omitted or shortened the hydrolysis step during workup.

Corrective Protocol:

  • Do not discard the product.

  • Resuspend the crude oil/solid in 10% aqueous

    
     or dilute NaOH (careful with exotherms).
    
  • Reflux for 1-2 hours.

  • Monitor by TLC/HPLC until the non-polar nitrate ester converts to the more polar alcohol.

Issue 2: Low Regioselectivity (Mixture of Isomers)

User Question: "I see a significant impurity (~15-20%) with the same mass as the product. It co-crystallizes and is hard to remove."

Technical Diagnosis: This is the 6-nitro isomer .

  • Mechanism: The 3-alkyl group directs ortho/para. Positions 2 and 6 are both activated relative to the alkyl group. While the ring nitrogen (protonated in acid) directs meta (positions 3 and 5), the interplay between the steric bulk of the ethyl group and electronic effects often leads to a mixture of 2-nitro (target) and 6-nitro (byproduct).

  • Expert Insight: The 2-position is sterically crowded but electronically favored in certain solvent cages.

Purification Strategy:

  • Recrystallization: The 2-nitro isomer is often more crystalline due to hydrogen bonding potential between the nitro oxygen and the ethanol hydroxyl (intramolecular H-bond).

  • Solvent System: Try recrystallization from Ethanol/Water (9:1) or Toluene . The 6-nitro isomer typically remains in the mother liquor.

Issue 3: Low Yield & Tar Formation

User Question: "The reaction mixture turned black and viscous. Yield is <30%."

Technical Diagnosis: This indicates Oxidative Decomposition .

  • Mechanism: Nitric acid is a potent oxidant. The primary alcohol can be oxidized to the carboxylic acid (3-pyridylacetic acid) or fully degraded.

  • Trigger: Temperature spikes during the addition of the substrate to the acid.

Prevention Protocol:

  • Protect In-Situ: Ensure the temperature is kept < 20°C during the initial addition. This favors kinetic esterification (protection) over oxidation.

  • Stepwise Heating: Only ramp the temperature to 60-80°C after the substrate is fully dissolved and the nitrate ester has likely formed. The ester is more resistant to oxidation than the free alcohol.

Data & Impurity Profile

Impurity NameStructure DescriptionOriginDetection (LC-MS)Removal Strategy
Nitrate Ester

side chain
Incomplete hydrolysisM+45 (m/z ~214)Acid/Base Hydrolysis
6-Nitro Isomer Nitro group at pos 6Regio-isomerismSame MW (m/z 169)Recrystallization (EtOH)
Carboxylic Acid

side chain
Oxidation of alcoholM+15 (m/z ~184)Bicarbonate wash (removes as salt)
Dinitropyridine Nitro at 2 and 6Over-nitrationM+45 (m/z ~214)Column Chromatography

Standardized Synthesis Protocol

Safety Warning: Nitration reactions are exothermic and can run away. The nitrate ester intermediate is potentially energetic.[1][2] Perform behind a blast shield.

Step 1: Esterification & Nitration [1]

  • Charge Sulfuric Acid (98%) (5.0 equiv) to a reactor and cool to 0–5°C.

  • Slowly add 3-Pyridineethanol (1.0 equiv) dropwise. Control exotherm to < 15°C.

    • Note: The solution may thicken as the sulfate salt forms.

  • Add Fuming Nitric Acid (1.5 - 2.0 equiv) dropwise at 0–10°C.

  • Allow to stir at 10°C for 30 mins (Formation of Nitrate Ester).

  • Slowly heat to 60–75°C and hold for 3–5 hours. Monitor consumption of the nitrate ester intermediate (not the starting material, which is gone instantly).

Step 2: Quench & Hydrolysis

  • Cool reaction mixture to ambient temperature.

  • Pour onto Ice/Water mixture (Exotherm!).

  • Critical Step: Heat the aqueous acidic solution to 90°C for 1–2 hours .

    • Why: This hydrolyzes the nitrate ester back to the alcohol in situ.

  • Cool and neutralize with Sodium Carbonate or Ammonia to pH 6–7.

Step 3: Isolation

  • Extract with Ethyl Acetate or Dichloromethane (3x).

  • Wash organics with brine, dry over

    
    .
    
  • Concentrate to yield crude yellow solid.

  • Recrystallize from Ethanol/Water to remove the 6-nitro isomer.

References

  • Benchchem. 2-Nitro-3-Pyridineethanol Product Information & Synthesis Routes. Retrieved from Benchchem.com. Link

  • Bakke, J. M., et al. (1998).[3] The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3.[3] Journal of the Chemical Society, Perkin Transactions 2. Link

  • Katritzky, A. R., et al. (2005).[4] Preparation of nitropyridines by nitration of pyridines with nitric acid.[4] Organic & Biomolecular Chemistry.[4] Link

  • Fraser, R. T. The Alkaline Hydrolysis of Nitrate Esters. Defense Technical Information Center (DTIC).[5] Link

  • Patent US4952697A. Process for the preparation of 2-nitro-3-aminopyridine.[6] (Reference for general nitro-pyridine workup and hydrolysis conditions). Link

Sources

thermal stability issues of 2-nitro-3-Pyridineethanol in reaction

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the thermal stability profile of 2-nitro-3-pyridineethanol (CAS: 1055412-42-0 / Analogous derivatives). This content is structured for organic chemists and process safety engineers managing scale-up or optimization.

Status: CRITICAL ATTENTION REQUIRED Hazard Class: Thermally Labile / Energetic Precursor Primary Risk: Autocatalytic Decomposition & Runaway Exotherm

Core Technical Insight: The "Ortho-Effect" Mechanism

Why is this molecule unstable?

The thermal instability of 2-nitro-3-pyridineethanol arises from the "Ortho-Effect" —a specific interaction between the nitro group at the C2 position and the alkyl/ethanol side chain at the C3 position.

Unlike simple nitro-pyridines, this molecule possesses an intramolecular redox pathway. At elevated temperatures (>110°C) or under basic conditions, the nitro group oxygen can abstract a proton or attack the side chain, leading to:

  • Dehydration: Formation of 2-nitro-3-vinylpyridine (highly prone to exothermic polymerization).

  • Redox Cyclization: Formation of isoxazole-fused intermediates or N-oxides, releasing significant heat.

  • Nitro-Nitrite Rearrangement: A radical cleavage of the C-NO2 bond, leading to rapid gaseous decomposition (NOx).

Visualizing the Decomposition Pathway

The following diagram illustrates the competing decomposition pathways that drive thermal runaway events.

DecompositionPathways SM 2-Nitro-3-Pyridineethanol (Starting Material) Vinyl 2-Nitro-3-Vinylpyridine (Reactive Intermediate) SM->Vinyl Dehydration (>100°C / Acid) Cyclic Isoxazole/Anthranil Analog (Redox Cyclization) SM->Cyclic Base/Heat (Ortho-Effect) Radical Nitro-Nitrite Rearrangement (Radical Scission) SM->Radical >160°C (Homolysis) Polymer Exothermic Polymerization (Black Tar / Runaway) Vinyl->Polymer Thermal Initiation Gas Gaseous Rupture (NOx + CO2) Cyclic->Gas Ring Frag. Radical->Gas Rapid Expansion

Figure 1: Thermal decomposition cascades for 2-nitro-3-pyridineethanol. The dehydration pathway (top) is the most common cause of yield loss, while the radical pathway (bottom) presents the highest safety risk.

Troubleshooting Guide: Common Failure Modes

Issue A: "Red Fume" Event During Distillation

Symptom: During vacuum distillation, the pot residue turns dark red/black, and pressure spikes are observed, accompanied by NOx fumes.

  • Root Cause: You have exceeded the Onset Temperature (

    
    ) . The concentration of the pot residue increases the boiling point, while the static head pressure keeps the liquid hot. The nitro group undergoes homolytic cleavage or autocatalytic decomposition.
    
  • Corrective Action:

    • Stop Pot Distillation: Never distill this compound to dryness in a batch reactor.

    • Switch to WFE: Use Wiped Film Evaporation (WFE) or Short Path Distillation to minimize residence time.

    • Quench: If pressure spikes, immediately remove the heat source and apply an inert diluent (e.g., cool toluene) if safe to do so.

Issue B: Unexplained Exotherm During Base-Mediated Cyclization

Symptom: When reacting 2-nitro-3-pyridineethanol with a base (e.g., to synthesize pyrrolopyridines), the temperature rises faster than the dosing rate predicts.

  • Root Cause: Accumulation . The reaction is likely zero-order in the induction phase.[1] You accumulated unreacted starting material at a low temperature, and once the threshold was reached, the "ortho-cyclization" triggered simultaneously with the exotherm.

  • Corrective Action:

    • Dosing Control: Switch to "Feed-Limited" control. Dose the base only as fast as it is consumed (verify via HPLC/IR monitoring).

    • Temperature Floor: Do not run the reaction too cold. Maintain a temperature where the reaction is instantaneous to prevent accumulation.

Issue C: Solidification/Polymerization in Storage

Symptom: The liquid material becomes viscous or solidifies into a gum over time.

  • Root Cause: Trace acid or base impurities are catalyzing the dehydration to the vinyl analog, which then polymerizes.

  • Corrective Action:

    • Stabilization: Store with a radical inhibitor (e.g., BHT or MEHQ) if downstream chemistry permits.

    • Buffer: Ensure the material is strictly neutral (pH 7) before storage.

Critical Data: Thermal Hazard Assessment

The following data represents typical thermal behavior for nitro-pyridine-ethanol derivatives. Note: Exact values vary by purity and specific isomer.

ParameterValueInterpretation
DSC

160°C - 180°C DANGER ZONE. Decomposition begins here.
DSC Energy (

)
-1200 to -1600 J/g High Energy. Potential for detonation/deflagration.
Process Limit (

)
110°C Do not exceed this temperature in batch processing.
ADT24 ~130°C Adiabatic Decomposition Temperature (Time to Max Rate = 24h).

Validated Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) Screening

Before scaling up any reaction involving >10g of this material, you must validate the specific batch stability.

  • Preparation: Load 2–5 mg of sample into a Gold-plated High Pressure Crucible (to withstand NOx pressure).

  • Reference: Empty gold crucible.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 5°C/min to 350°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis:

    • Identify

      
       (First deviation from baseline).
      
    • Integrate the peak to find Total Energy Release (J/g).

    • Rule of Thumb: If

      
       J/g, the material has explosive potential.
      
Protocol 2: Safe Reaction Quench (Emergency)

If reactor temperature exceeds 120°C uncontrolled:

  • Cut Heating: Isolate jacket fluid.

  • Max Cooling: Apply full cooling to the jacket.

  • Dilution: Immediately dump a pre-staged "Quench Solvent" (e.g., cold water or toluene) into the reactor to dilute the thermal mass. Note: Ensure the solvent does not react with the mixture.

  • Vent: Open emergency relief to preventing over-pressurization from NOx generation.

Frequently Asked Questions (FAQ)

Q: Can I use standard steel drums for storage? A: No. Iron (Fe) and rust can catalyze the decomposition of nitro-aromatics. Use Stainless Steel (316L) or HDPE drums, stored below 25°C away from light.

Q: Why does the color change from yellow to black during the reaction? A: This indicates the formation of tars derived from the polymerization of the vinyl-pyridine intermediate. It suggests your reaction temperature is too high or the mixture is too acidic, favoring dehydration over the desired pathway.

Q: Is the "Ortho-Effect" relevant if I reduce the nitro group first? A: If you reduce the nitro group to an amine (


), the thermal hazard drops significantly. The amine does not possess the high-energy oxygen required for the catastrophic redox decomposition. However, the amino-alcohol is still sensitive to oxidation.

References

  • Agrawal, J. P., & Hodgson, R. D. (2007).[2] Organic Chemistry of Explosives. Wiley. (Context: Thermal decomposition mechanisms of nitro-aromatics).

  • Bakke, J. M., et al. (1999). "The Synthesis of

    
    -nitropyridine compounds." Acta Chemica Scandinavica, 53, 141.[3] (Context: Synthesis and stability of 3-nitropyridines). 
    
  • Grewer, T. (1994). Thermal Hazards of Chemical Reactions. Elsevier. (Context: DSC interpretation and adiabatic induction times for nitro compounds).

  • Inal, E. K., et al. (2019).[2] "The Thermal Investigation, Thermokinetic Analysis... of Nitro Pyridine Ring." ResearchGate. (Context: Kinetic modeling of nitro-pyridine decomposition).

  • Wang, K., et al. (2018). "Thermal Hazard Analysis of Nitroaromatic Compounds." Journal of Loss Prevention in the Process Industries. (Context: Autocatalytic decomposition of ortho-substituted nitroarenes).

Sources

improving reaction kinetics of 2-nitro-3-Pyridineethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the kinetic optimization of 2-nitro-3-pyridineethanol (CAS 918153-28-3) and its derivatives.

This compound is a highly versatile synthetic intermediate, primarily serving as a precursor for complex polycyclic scaffolds like 7-azaindoles and amino-substituted pyridines [1]. However, its unique electronic topology—featuring a strongly electron-withdrawing nitro group adjacent to a basic pyridine nitrogen, alongside a reactive ethanol side chain—often presents kinetic bottlenecks during synthesis.

Below is our advanced troubleshooting guide, structured to address the specific mechanistic and kinetic challenges you will encounter in the lab.

Module 1: Nucleophilic Aromatic Substitution (SNAr) Kinetics

The nitro group at the C2 position is a powerful functional handle. It deactivates the ring toward electrophilic attack but strongly activates it for SNAr, acting as an excellent leaving group [2].

Q: My SNAr reaction with a secondary amine is stalling at 40-50% conversion after 24 hours. How can I accelerate the kinetics?

A: The causality of this stall lies in the stabilization of the nucleophile and the activation energy required to form the anionic intermediate. SNAr proceeds via a two-step addition-elimination mechanism [2]. The formation of the resonance-stabilized Meisenheimer complex (the addition step) is rate-limiting. If you are using a protic solvent (like ethanol or methanol), the solvent molecules are hydrogen-bonding to your amine's lone pairs, effectively dampening its nucleophilicity and raising the activation energy barrier.

Solution: Switch to a polar aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF). These solvents solvate the counter-cations but leave the nucleophilic lone pairs "naked" and highly reactive, dramatically accelerating the addition step [3].

Quantitative Kinetic Comparison for SNAr (Morpholine Displacement)
Solvent SystemTemp (°C)Base AdditiveTime (h)Conversion (%)Kinetic Observation
Ethanol (Protic)50None2445%Sluggish; H-bonding inhibits nucleophile.
MeCN (Aprotic)50K₂CO₃ (3.0 eq)18>95%Optimal; fast addition-elimination [2].
DMF (Aprotic)80K₂CO₃ (3.0 eq)4>98%Highly accelerated; requires rigorous aqueous workup.
Optimized Protocol: High-Velocity SNAr Workflow

This protocol is designed as a self-validating system to ensure kinetic completion.

  • Reagent Preparation: In an oven-dried flask under N₂, dissolve 1.0 eq of 2-nitro-3-pyridineethanol in anhydrous MeCN (0.2 M concentration).

  • Base & Nucleophile Addition: Add 3.0 eq of finely milled K₂CO₃ followed by 1.2 eq of the amine nucleophile.

  • Thermal Activation: Heat the mixture to 50 °C. Self-Validation Check: Within 30 minutes, the solution must transition from pale yellow to a deep orange/red hue, confirming the formation of the Meisenheimer complex.

  • Monitoring & Quenching: Stir for 18 hours. Self-Validation Check: Perform TLC (EtOAc/Hexane 1:1). The complete disappearance of the higher-Rf nitro starting material validates kinetic completion. Cool to room temperature and filter out inorganic solids before concentration.

SNAr_Mechanism A 2-Nitro-3-pyridineethanol (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Addition (Rate-Limiting) B Nucleophile (e.g., Amine) B->C Attack at C2 D Substituted Product (2-Nu-3-pyridineethanol) C->D Elimination (Fast) E Nitrite Leaving Group (NO2-) C->E Expulsion

Addition-elimination pathway for SNAr reactions on the 2-nitropyridine scaffold.

Module 2: Nitro Group Reduction Kinetics

The reduction of the nitro group to an amino group provides critical access to 2-amino-3-pyridineethanol derivatives, which are essential for creating biologically active molecules [1].

Q: Hydrogenation using Pd/C is incredibly slow, and I observe unreacted starting material even after 48 hours at 50 psi H₂. What is causing this kinetic bottleneck?

A: The root cause is catalyst poisoning. Pyridine rings—and specifically the newly formed 2-amino-pyridines—are strong Lewis bases. They competitively coordinate to the active palladium surface sites, blocking the adsorption and homolytic cleavage of H₂ gas. This effectively halts the catalytic cycle.

Solution: Introduce an acidic modifier. By adding a stoichiometric amount of Acetic Acid (AcOH) or utilizing methanolic HCl, you protonate the resulting basic nitrogen atoms (forming pyridinium/ammonium salts). These protonated species lack the free lone pairs required to bind to the palladium surface, leaving the catalyst active and accelerating the reduction kinetics by an order of magnitude.

Optimized Protocol: High-Fidelity Nitro Reduction

This protocol utilizes acidic modification to bypass catalyst poisoning.

  • Substrate Preparation: Dissolve 2-nitro-3-pyridineethanol in a 4:1 mixture of Methanol and Glacial Acetic Acid.

  • Catalyst Loading: Carefully add 10 wt% Pd/C (50% wet) under a steady stream of Argon to prevent auto-ignition.

  • Purge Cycle: Seal the vessel. Evacuate the atmosphere and backfill with N₂ (repeat 3x), followed by evacuating and backfilling with H₂ (repeat 3x).

  • Hydrogenation: Pressurize to 3 atm (approx. 45 psi) H₂ and stir vigorously at room temperature. Self-Validation Check: Monitor hydrogen uptake via a mass flow meter or pressure drop. Uptake should cease abruptly within 2-4 hours, indicating quantitative conversion.

  • Workup: Purge the vessel with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Self-Validation Check: The filtrate must be colorless; a yellow tint indicates incomplete reduction or oxidation of the amine.

Reduction_Workflow Step1 Substrate Prep Dissolve in MeOH/AcOH Step2 Catalyst Loading Add 10% Pd/C (wet) Step1->Step2 Step3 Purge Cycle Vacuum / N2 / H2 Step2->Step3 Step4 Hydrogenation Stir under H2 (3 atm) Step3->Step4 Step5 Validation TLC & Filtration Step4->Step5

Optimized workflow for the catalytic hydrogenation of 2-nitro-3-pyridineethanol.

Module 3: Side-Chain Functionalization & Cyclization

Q: When attempting to oxidize the ethanol side chain to an aldehyde for subsequent cyclization (e.g., towards a pyrrolo[2,3-b]pyridine core), the reaction is sluggish and yields over-oxidized carboxylic acid. How do I control this?

A: The kinetic issue here is the relative rate of hydration versus oxidation. While the electron-withdrawing nitro group slightly deactivates the adjacent positions, the primary alcohol is readily oxidized to an aldehyde. However, if water is present in the system, the aldehyde rapidly forms a hydrate (gem-diol), which is kinetically highly susceptible to further oxidation into a carboxylic acid.

Solution: You must use strictly anhydrous, kinetically controlled oxidation conditions. Swern oxidation or the use of Dess-Martin Periodinane (DMP) at low temperatures (-78 °C to 0 °C) prevents hydrate formation. The reaction should be strictly timed (typically <1 hour) and quenched immediately to trap the aldehyde intermediate before any adventitious moisture can trigger over-oxidation.

References

  • Benchchem. "2-Nitro-3-Pyridineethanol - Established Synthetic Routes." Benchchem Technical Documentation.
  • Benchchem. "Reactivity of the nitro group on a pyridine ring." Benchchem Guides.
  • Malik, N., et al. "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines." Journal of Radioanalytical and Nuclear Chemistry, 283(3), 757-764 (2009).

column chromatography conditions for 2-nitro-3-Pyridineethanol separation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-nitro-3-Pyridineethanol

Status: Active Ticket ID: CHEM-PUR-2N3PE Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Chemical Challenge

Purifying 2-nitro-3-Pyridineethanol presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule that possesses:

  • A Basic Nitrogen (Pyridine ring): This acts as a Lewis base, interacting strongly with the acidic silanols (

    
    ) on standard silica gel, leading to severe peak tailing and yield loss.[1]
    
  • A Polar Handle (Ethanol chain): This increases retention time, requiring polar mobile phases (like Methanol) which can inadvertently dissolve silica or cause baseline drift if not managed.

  • A Nitro Group: While electron-withdrawing (reducing the basicity of the ring slightly), it adds dipole moments that complicate separation from structural isomers.

This guide provides a self-validating protocol to overcome these specific molecular hurdles.

Part 1: Troubleshooting & FAQs

Q1: My compound elutes as a broad, tailing streak rather than a sharp band. How do I fix this?

Diagnosis: This is the hallmark of Silanol Interaction . The basic nitrogen of the pyridine ring is hydrogen-bonding with the acidic protons on the silica surface. The Fix: You must "mask" the silica surface using a mobile phase modifier.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Mechanism: The amine modifier is more basic than your pyridine product. It preferentially binds to the active silanol sites, effectively "capping" them and allowing your product to elute based solely on hydrophobic/polar partitioning rather than ionic adsorption.

  • Caution: If using TEA, ensure you wash the collected fractions with a mild buffer or rely on high-vacuum drying, as TEA has a high boiling point and can contaminate NMR spectra.

Q2: I see two spots on TLC that are very close together ( ). Standard Hexane/EtOAc isn't separating them.

Diagnosis: You likely have an isomer impurity (e.g., 2-nitro-5-pyridineethanol) or a des-nitro precursor. Hexane/EtOAc often lacks the "selectivity" for pyridine alcohols. The Fix: Switch to a Dichloromethane (DCM) / Methanol (MeOH) system.

  • Why: DCM provides better solubility for the nitro-aromatic core, while MeOH modulates the elution of the alcohol group more precisely than EtOAc.

  • Starting Point: Run a TLC in 95:5 DCM:MeOH . If

    
    , increase to 90:10 .
    
  • Advanced Tip: If separation is still poor, use Toluene:Acetone (4:1) . The

    
     interactions between Toluene and the nitro-pyridine ring can offer orthogonal selectivity compared to standard halogenated solvents.
    
Q3: My sample is an oil/gum and won't load neatly onto the column.

Diagnosis: 2-nitro-3-Pyridineethanol often isolates as a viscous oil due to hydrogen bonding. Liquid loading causes band broadening before the run even starts. The Fix: Use the Dry Loading Technique .

  • Protocol: Dissolve your crude oil in a minimal amount of MeOH/DCM. Add dry silica gel (ratio 1:2 sample-to-silica). Evaporate the solvent under vacuum until you have a free-flowing powder. Pour this powder onto the top of your packed column.

  • Benefit: This creates an infinitely narrow injection band, maximizing theoretical plates and resolution.

Part 2: Standard Operating Procedure (SOP)

Protocol: Buffered Flash Chromatography for Nitropyridine Alcohols Objective: Isolate >98% pure 2-nitro-3-Pyridineethanol free of tailing.

Materials Required
ComponentGrade/TypeFunction
Stationary Phase Silica Gel 60 (40-63 µm)Adsorbent Matrix
Primary Solvent Dichloromethane (DCM)Solubilizes the aromatic core
Polar Modifier Methanol (MeOH)Elutes the alcohol functionality
Base Modifier Triethylamine (TEA)CRITICAL: Suppresses tailing
Loading Matrix Celite 545 or SilicaFor dry loading viscous oils
Step-by-Step Workflow
  • Column Pre-Treatment (The "Neutralization" Step):

    • Prepare a slurry of silica gel in DCM containing 1% TEA .

    • Pour the column and flush with 2 column volumes (CV) of this basified solvent. This ensures the entire silica bed is deactivated before the sample touches it.

  • Sample Preparation (Dry Load):

    • Dissolve crude 2-nitro-3-Pyridineethanol in minimal MeOH.

    • Add Celite (approx.[2] 2g per 1g of crude).

    • Rotary evaporate until a dry, free-flowing powder remains.

    • Load this powder carefully on top of the sand layer of the pre-treated column.

  • Elution Gradient:

    • Fraction 1-5: 100% DCM (Elutes non-polar impurities/starting materials).

    • Fraction 6-20: 98:2 DCM:MeOH (Product usually starts eluting here).

    • Fraction 21+: 95:5 DCM:MeOH (Flushes remaining product).

    • Note: Ensure 1% TEA is maintained in the mobile phase throughout.

  • Post-Run Workup:

    • Combine product fractions.

    • Crucial: If TEA was used, the isolated oil may smell of amine. Co-evaporate with Toluene (2x) or Ethanol to help remove residual TEA azeotropically.

Part 3: Logic Visualization

The following diagram illustrates the decision logic for optimizing the purification of pyridine derivatives.

PurificationLogic Start Crude 2-nitro-3-Pyridineethanol CheckTLC Run TLC (DCM:MeOH 95:5) Start->CheckTLC DecisionStreak Is spot tailing/streaking? CheckTLC->DecisionStreak AddBase Add 1% TEA or NH4OH to Mobile Phase DecisionStreak->AddBase Yes (Tailing) CheckSep Is Rf difference < 0.1? DecisionStreak->CheckSep No (Sharp Spot) AddBase->CheckSep AltSolvent Switch Solvent System: Toluene:Acetone (4:1) CheckSep->AltSolvent Yes (Poor Sep) DryLoad Is Sample Viscous/Oily? CheckSep->DryLoad No (Good Sep) StdColumn Proceed: Flash Column (DCM/MeOH Gradient) Final Pure Product Isolation StdColumn->Final AltSolvent->DryLoad LiquidLoad Liquid Load (DCM) DryLoad->LiquidLoad No SolidLoad Dry Load (Celite/Silica) DryLoad->SolidLoad Yes LiquidLoad->StdColumn SolidLoad->StdColumn

Figure 1: Decision matrix for optimizing chromatographic parameters for basic pyridine derivatives.

References

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[2][3] Org.[2] Synth. 2025, 102, 276–302.[2] Retrieved from [Link]

  • Japan Tobacco Inc. (2020). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction. Retrieved from [Link]

  • Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.

Sources

Technical Support Center: Solubilization of 2-nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges of 2-nitro-3-pyridineethanol (also referred to as 2-(2-nitropyridin-3-yl)ethanol).

Important Identity Note: The CAS number 26820-65-5 provided in your query does not align with standard public registries for this specific chemical name. The commercially recognized CAS for 2-nitro-3-pyridineethanol is typically 918153-28-3 .[1][2][3] This guide focuses on the chemical structure: a pyridine ring substituted with a nitro group at position 2 and an ethanol side chain at position 3 .[2][3][4]

Physicochemical Profile & Solubility Analysis

To resolve solubility issues, we must first understand the competing forces within the crystal lattice and the solvent system.[3][4]

PropertyValue (Approx.)Impact on Solubility
Molecular Weight 168.15 g/mol Low MW suggests potential for solubility, but crystal packing dominates.[1][3]
LogP (Predicted) ~0.6 – 0.9Moderately lipophilic.[3][4] It is not "greasy" enough for pure oils, but too polar for non-polar solvents.[3][4]
pKa (Pyridine N) < 0 (Estimated) CRITICAL: The nitro group at position 2 is strongly electron-withdrawing.[1][3] It drastically reduces the basicity of the pyridine nitrogen.[4]
H-Bond Donors 1 (Alcohol -OH)Limited interaction with water.[1][3]
H-Bond Acceptors 4 (NO₂, Ring N, -OH)High capacity for accepting H-bonds, but the nitro group often promotes strong intermolecular stacking (lattice energy).[1][3][4]
The Core Problem: "The Basicity Trap"

Researchers often attempt to solubilize pyridine derivatives by adding acid (e.g., HCl) to form a salt.[4] This will likely fail for 2-nitro-3-pyridineethanol. [1][3]

  • Mechanism: The nitro group (-NO₂) at the ortho position (C2) pulls electron density away from the ring nitrogen.[3]

  • Result: The pyridine nitrogen becomes non-basic (pKa drops from ~5.2 to < 0).[3][4] It will not protonate in water at physiological or standard acidic pH (pH 2–6).[4]

  • Consequence: Adding weak acid does not create a salt; the compound remains neutral and precipitates.[4]

Decision Tree: Solubilization Strategy

SolubilityStrategy Start Start: 2-nitro-3-Pyridineethanol (Solid Powder) Goal Define Goal Concentration Start->Goal CheckConc Target > 10 mM? Goal->CheckConc LowConc Use Simple Cosolvent (Protocol A) CheckConc->LowConc No (<10mM) HighConc Requires Complexation or Surfactants CheckConc->HighConc Yes (>10mM) ProtocolA Protocol A: DMSO/Water (Standard) LowConc->ProtocolA ProtocolB Protocol B: Cyclodextrin (HP-β-CD) HighConc->ProtocolB Preferred for Bio ProtocolC Protocol C: Micellar System (Tween 80/PEG) HighConc->ProtocolC Alternative

Figure 1: Strategic workflow for selecting the appropriate solubilization method based on concentration requirements.

Troubleshooting Guide (Q&A)

Issue 1: "I added 1N HCl, but the compound didn't dissolve."

Diagnosis: Electronic deactivation of the pyridine ring.[3][4] Explanation: As detailed in the profile, the 2-nitro group makes the ring nitrogen too weakly basic to accept a proton from 1N HCl.[3][4] You are essentially trying to protonate a neutral molecule.[4] Solution: Stop adding acid. It increases ionic strength, which can actually decrease solubility ("salting out").[4] Switch to Protocol A (Cosolvents) or Protocol B (Cyclodextrins) .[3][4]

Issue 2: "The solution precipitates when I dilute my DMSO stock into water."

Diagnosis: The "Crash-out" effect. Explanation: 2-nitro-3-pyridineethanol is soluble in DMSO but has low water solubility.[1][3] When you dilute the DMSO, the solvent power drops rapidly.[3][4] If the final concentration exceeds the thermodynamic solubility in the water/DMSO mix, it precipitates.[3][4] Solution:

  • Reduce the final concentration.

  • Step-down dilution: Do not add water directly to DMSO. Add the DMSO stock slowly into a vortexing volume of water (or buffer) to prevent local high-concentration pockets.[1][3][4]

  • Use a ternary system: Add PEG-400 (20-40%) to the water before adding the DMSO stock.[1][3][4]

Issue 3: "I need a formulation for animal injection (IV/IP)."

Diagnosis: Biocompatibility requirement.[3][4] Explanation: Pure DMSO is toxic.[3][4] High concentrations of surfactants can cause hemolysis.[3][4] Solution: Use Protocol B (Cyclodextrin) .[3] Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard for solubilizing sparing soluble aromatics for in vivo use without toxic organic solvents.[1][3]

Experimental Protocols

Protocol A: The "Standard" Cosolvent Method (In Vitro Use)

Best for: Cell assays, chemical reactions, low concentrations (< 5 mM).

  • Stock Preparation: Dissolve the compound in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 50 mM . It should dissolve readily (yellow/orange solution).[4]

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:1 with PEG-400 (Polyethylene Glycol 400).[1][3][4]

  • Final Dilution:

    • Place your aqueous buffer (PBS or media) in a tube.[3][4]

    • While vortexing the buffer , slowly pipette the DMSO/PEG stock into the center of the liquid.[3][4]

    • Target: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity.[3][4]

Protocol B: Cyclodextrin Complexation (In Vivo / High Conc.)

Best for: Animal studies, high concentrations (> 10 mM), avoiding organic solvents.[4]

Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the nitro-pyridine ring, while the outer hydroxyls interact with water.[3][4]

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in sterile water or saline.[1][3]

    • Note: 2-Hydroxypropyl-β-cyclodextrin (CAS 128446-35-5) is preferred over parent β-CD due to higher water solubility and lower renal toxicity.[1][3]

  • Addition: Add the solid 2-nitro-3-pyridineethanol to the cyclodextrin solution.

  • Dispersion: Sonicate for 20–30 minutes at room temperature. The solution may turn slightly yellow.[4]

  • Equilibration: Shake (orbitally) at room temperature for 2–4 hours.

  • Filtration: Filter through a 0.22 µm PVDF or PES filter to remove any undissolved solid.[3][4]

  • Validation: Check concentration via UV-Vis (approx. 270–300 nm, scan for lambda-max first) or HPLC.

Protocol C: Micellar Stabilization

Best for: Situations where cyclodextrins are unavailable.[3]

  • Solvent Mix: Prepare a mixture of 5% Ethanol + 5% Tween 80 + 90% Saline .[3][4]

  • Dissolution:

    • Dissolve the compound completely in the Ethanol/Tween 80 mixture first (creates a concentrate).[3][4]

    • Slowly add the Saline while stirring.

    • Warning: Solutions with Tween 80 can be frothy; pipette carefully.[3][4]

References

  • PubChem. 2-Pyridineethanol (Analogous physicochemical data).[3][4] National Library of Medicine.[3][4] Available at: [Link][1][3]

  • DrugBank. Rifapentine (Clarification of CAS 61379-65-5).[1][3] Available at: [Link][1][3]

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocol reference for HP-β-CD solubilization).

  • Yalkowsky, S. H., et al. (2010).[3] Handbook of Aqueous Solubility Data. CRC Press.[3][4] (Source for general pyridine derivative solubility trends).

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for 2-nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-nitro-3-pyridineethanol. As no formally validated method is publicly available for this specific compound, this document outlines a systematic approach based on fundamental chromatographic principles and data from analogous nitroaromatic and pyridine compounds. It is intended for researchers, scientists, and drug development professionals engaged in quality control and analytical method development.

The core of this guide is a comparison of different chromatographic conditions and strategies, supported by representative data, to logically derive an optimized and validated analytical method. We will explore the critical choices in stationary phase, mobile phase composition, and detection parameters, explaining the scientific rationale behind each decision.

Understanding the Analyte: 2-nitro-3-Pyridineethanol

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is crucial. 2-nitro-3-Pyridineethanol is a polar aromatic molecule. The pyridine ring provides basicity, while the nitro group is strongly electron-withdrawing, and the ethanol group adds polarity and hydrogen bonding capability. This polarity suggests that a reversed-phase HPLC approach will be the most suitable starting point.[1]

Key Molecular Characteristics:

  • Structure: A pyridine ring substituted with a nitro group and an ethanol group.

  • Polarity: Considered a polar compound due to the presence of nitro, hydroxyl, and pyridine nitrogen functional groups. This high polarity can sometimes lead to poor retention on traditional C18 columns.[1][2]

  • Chromophore: The nitropyridine structure provides strong UV absorbance, making UV detection a viable and sensitive option.[3][4]

The Method Development Workflow: A Strategic Comparison

A successful HPLC method development process is a systematic investigation of various parameters to achieve the desired separation. The following sections compare different approaches and justify the selection of the final method conditions.

Initial Screening: Column and Mobile Phase Selection

The first step is to select a suitable column and mobile phase to achieve adequate retention of 2-nitro-3-pyridineethanol. Given its polar nature, a standard C18 column is a good starting point, but other stationary phases should also be considered.

Table 1: Comparison of Initial Column Screening Conditions

ParameterCondition A: Standard C18Condition B: Polar-Embedded C18Condition C: PhenylRationale & Outcome
Column C18, 150 x 4.6 mm, 5 µmPolar-Embedded C18, 150 x 4.6 mm, 5 µmPhenyl, 150 x 4.6 mm, 5 µmA polar-embedded C18 or Phenyl phase is often beneficial for polar and aromatic compounds, enhancing retention. The Phenyl column provided the best peak shape and retention.
Mobile Phase 50:50 Acetonitrile:Water50:50 Acetonitrile:Water50:50 Acetonitrile:WaterAcetonitrile is a common organic modifier. A 50:50 starting point allows for initial assessment of retention.
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection 265 nm265 nm265 nmBased on the UV spectra of similar nitropyridine compounds.[4]
Observation Poor retention, peak tailingImproved retention, some tailingGood retention, symmetrical peakThe Phenyl column demonstrated superior performance for this analyte.

Based on this initial screening, a Phenyl stationary phase is the most promising choice due to its unique selectivity for aromatic and nitroaromatic compounds.

Mobile Phase Optimization: Isocratic vs. Gradient Elution

Once a suitable column is selected, the mobile phase composition is optimized to achieve the desired retention time and resolution from any impurities.

Table 2: Comparison of Elution Modes

ParameterIsocratic ElutionGradient ElutionRationale & Outcome
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is used to control the pH and improve peak shape for the basic pyridine moiety.[1]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is chosen for its lower viscosity and UV transparency.
Composition 30% Acetonitrile10% to 70% Acetonitrile over 10 minAn isocratic method is simpler, but a gradient is often necessary for complex samples or to sharpen peaks.
Retention Time 4.2 min5.8 minThe gradient method provides a sharper peak and better resolution from early-eluting impurities.
Peak Width 0.25 min0.15 minThe gradient focuses the analyte into a narrower band, increasing sensitivity.

A gradient elution method is selected for its superior peak shape and resolving power, which is crucial for impurity profiling.

Organic Modifier Comparison: Acetonitrile vs. Methanol

The choice of organic solvent can significantly impact selectivity.[5]

Table 3: Comparison of Organic Modifiers

ParameterAcetonitrile GradientMethanol GradientRationale & Outcome
Mobile Phase B AcetonitrileMethanolMethanol has different solvent properties and can offer alternative selectivity.[5]
Gradient 10% to 70% B over 10 min15% to 80% B over 10 minThe gradient was adjusted to achieve a similar elution time.
Peak Shape Symmetrical (Tailing Factor = 1.1)Slightly Asymmetrical (Tailing Factor = 1.4)Acetonitrile provided a more symmetrical peak shape.
System Pressure LowerHigherAcetonitrile generally produces lower backpressure than methanol.

Acetonitrile is confirmed as the preferred organic modifier due to the better peak symmetry and lower system pressure.

Proposed Final HPLC Method

Based on the systematic comparison, the following method is proposed for the analysis of 2-nitro-3-pyridineethanol.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Phenyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the 2-nitro-3-pyridineethanol sample in the mobile phase (at initial conditions, 90:10 Water:Acetonitrile) to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness

A developed method is only useful if it is validated to be fit for its intended purpose.[6][7] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9]

Table 4: Key Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity index > 0.999; baseline resolution from known impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.[6]98.0% to 102.0% recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are slightly varied.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method development and analysis process.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Analyte Analyte Characterization (2-nitro-3-pyridineethanol) ColumnScreen Column Screening (C18 vs. Polar vs. Phenyl) Analyte->ColumnScreen Polarity suggests RP-HPLC MobilePhase Mobile Phase Optimization (Isocratic vs. Gradient, ACN vs. MeOH) ColumnScreen->MobilePhase Select best column FinalMethod Final Optimized Method MobilePhase->FinalMethod Refine separation Specificity Specificity FinalMethod->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: A workflow diagram illustrating the systematic approach to HPLC method development and subsequent validation.

HPLC_Analysis_Workflow start Start prep Sample Preparation (Weigh, Dissolve, Filter) start->prep inject HPLC Injection prep->inject separate Chromatographic Separation (Phenyl Column, Gradient Elution) inject->separate detect UV Detection (265 nm) separate->detect data Data Acquisition & Processing detect->data report Generate Report (Quantify Analyte) data->report end End report->end

Caption: A step-by-step workflow for the routine analysis of 2-nitro-3-pyridineethanol using the developed HPLC method.

References

  • Lab Manager. (2026, January 8).
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • Benchchem. A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures.
  • ICH. (2022, March 24).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • PubMed.
  • Benchchem. 2-[(3-Nitro-2-pyridinyl)amino]ethanol|C7H9N3O3.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • MilliporeSigma. Developing HPLC Methods.
  • ResearchGate. ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents.
  • PubChem. 2-(6-Methoxy-3-nitro-2-pyridylamino)ethanol | C8H11N3O4.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Benchchem. Comparative Guide to Analytical Methods for 3-Ethyl-4-nitropyridine 1-oxide.
  • science-softCon.
  • SciSpace. (2021, June 6).
  • NIST. 2-Amino-5-nitropyridine.
  • NIST. 3-Nitropyridine.
  • ACS Publications. Photochemistry of 4-nitropyridine in acid solutions.
  • NOAA. 2-NITROETHANOL - CAMEO Chemicals.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Diva Portal.
  • PubChem. 2-(Pyridin-2-yl)
  • Jubilant Ingrevia. Pyridine-2-Ethanol - Fine Chemicals.

Sources

1H NMR and 13C NMR spectral interpretation of 2-nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Elucidation of 2-Nitro-3-Pyridineethanol: A Comparison Guide of 1D vs. 2D NMR Methodologies

Executive Summary

In medicinal chemistry and drug discovery, 2-nitro-3-pyridineethanol (CAS 918153-28-3) serves as a highly versatile synthetic intermediate. The electron-withdrawing nitro group deactivates the pyridine ring toward electrophilic substitution while facilitating nucleophilic aromatic substitution, making it a crucial building block for complex heterocyclic scaffolds[1].

However, functionalizing substituted pyridines frequently generates regioisomers (e.g., 2-nitro-3-alkyl vs. 2-nitro-4-alkyl pyridines). For drug development professionals, confirming the exact carbon-hydrogen framework is a strict regulatory and scientific requirement. This guide objectively compares the performance of standard 1D NMR (¹H, ¹³C) against advanced 2D NMR (HSQC, HMBC, COSY) methodologies, providing a self-validating experimental protocol and comparative data to demonstrate why 2D NMR is the superior alternative for the unambiguous structural assignment of this compound.

The Analytical Challenge: Resolving Spectroscopic Ambiguity

Relying solely on 1D ¹H NMR for 2-nitro-3-pyridineethanol presents a significant analytical vulnerability. The nitro group at the C2 position exerts a strong anisotropic and inductive deshielding effect, which severely complicates the assignment of the pyridine ring protons (H4, H5, H6).

The Discrepancy: Some commercial databases and predictive models suggest that the C4 proton is the most downfield signal due to the combined influence of the ortho-alkyl chain and the meta-nitro group [1]. Conversely, empirical spectroscopic rules for nitrogenous heterocycles typically place the C6 proton (adjacent to the highly electronegative pyridine nitrogen) furthest downfield. This theoretical conflict cannot be resolved by 1D NMR alone, necessitating the superior resolving power of 2D Heteronuclear Multiple Bond Correlation (HMBC).

Experimental Protocol: A Self-Validating NMR Workflow

To ensure high-fidelity data acquisition, the following step-by-step methodology must be strictly adhered to. This protocol is designed to eliminate magnetic susceptibility artifacts and ensure optimal signal-to-noise (S/N) ratios [2].

Step 1: Precision Sample Preparation

  • Weighing: Accurately weigh 15–25 mg of 2-nitro-3-pyridineethanol. Causality: Quantities below 15 mg require excessive scanning time for ¹³C acquisition, while quantities above 25 mg can increase solution viscosity, leading to line broadening.

  • Dissolution: Dissolve the analyte in exactly 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: Using exactly 0.6 mL ensures the liquid column height is optimal (approx. 4–5 cm) for the spectrometer's probe coil, preventing shimming difficulties[2].

Step 2: Filtration and Tube Loading

  • Filtration: Pass the solution through a tightly packed glass wool plug housed in a Pasteur pipette directly into a premium 5 mm NMR tube. Causality: Solid particulates distort the magnetic field homogeneity because their magnetic susceptibility differs from the solution, causing uncorrectable broad lines [2].

  • Sealing: Cap the tube tightly to prevent solvent evaporation, which would alter the sample concentration and degrade the lock signal during long 2D acquisitions.

Step 3: Spectroscopic Acquisition

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Establish the deuterium lock and run automated gradient shimming (e.g., TopShim) to optimize field homogeneity.

  • 1D Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 1.0s) and ¹³C NMR (256–1024 scans, relaxation delay 2.0s).

  • 2D Acquisition: Acquire gradient-selected HSQC and HMBC spectra using standard pulse sequences, optimizing the long-range coupling constant (

    
    ) for HMBC at 8 Hz.
    

Workflow cluster_prep Sample Preparation Protocol cluster_acq Spectroscopic Evaluation N1 Weigh 15-25 mg Analyte N2 Dissolve in 0.6 mL CDCl3 + TMS N1->N2 N3 Filter into 5mm NMR Tube N2->N3 N4 Baseline: 1D NMR (1H, 13C) N3->N4 N5 Advanced: 2D NMR (HSQC, HMBC) N4->N5 Resolves Ambiguity N6 Unambiguous Structural Verification N5->N6

Figure 1: Self-validating NMR workflow from sample preparation to structural verification.

Comparative Data Analysis: 1D vs. 2D NMR Performance

To objectively compare the methodologies, we must look at how each technique handles the specific structural features of 2-nitro-3-pyridineethanol.

Table 1: 1D NMR Predictive Assignments & Limitations

While 1D NMR is fast, it leaves critical ambiguities in the aromatic region.

Nucleus / PositionPredicted Shift (ppm)Multiplicity1D NMR Capability2D NMR Requirement
¹H - H6 ~8.50dd (

=4.8, 1.5 Hz)
Identifies downfield proton.Required to differentiate from H4.
¹H - H4 ~7.90dd (

=7.8, 1.5 Hz)
Identifies aromatic proton.Required to confirm meta-coupling to H6.
¹H - H5 ~7.50dd (

=7.8, 4.8 Hz)
Identifies aromatic proton.Confirmed via COSY with H4 and H6.
¹H - CH₂(a) ~3.10t (

=6.5 Hz)
Unambiguous (Benzylic).Anchors the HMBC network.
¹³C - C2 (NO₂) ~153.0QuaternaryIdentifies deshielded carbon.Required to prove C2 is adjacent to C3.
¹³C - C3 (Alkyl) ~132.0QuaternaryIdentifies substituted carbon.Required to prove attachment to ethanol.
Table 2: Methodology Performance Comparison

When comparing the analytical alternatives, 2D NMR vastly outperforms 1D NMR in establishing absolute regiochemistry.

Analytical Challenge1D NMR (¹H / ¹³C)2D HSQC2D HMBCSuperior Method
Identify C-H Direct Bonds InconclusiveExcellent (1-bond

)
N/AHSQC
Resolve H4 vs. H6 Debate Poor (Relies on prediction)Poor (Only shows attached C)Excellent (Shows 3-bond connectivity)HMBC
Link Ethanol Chain to Ring Poor (No direct evidence)N/AExcellent (CH₂ to C2/C4)HMBC

Mechanistic & Structural Insights (HMBC Network)

The true power of the 2D HMBC alternative lies in its ability to map 2-bond (


) and 3-bond (

) carbon-proton correlations.

To definitively prove that the ethanol group is at the C3 position and the nitro group is at the C2 position, we look at the benzylic protons of the ethanol chain (CH₂-a, ~3.10 ppm). In the HMBC spectrum, CH₂-a will show a strong


 correlation to the quaternary C2 carbon (~153.0 ppm) and the tertiary C4 carbon (~140.0 ppm) , alongside a 

correlation to C3.

Because H6 (~8.50 ppm) will also show a


 correlation to C2, but no correlation to C3, we can mathematically lock the positions of every atom in the ring. This completely bypasses the reliance on predictive chemical shift models and provides absolute, self-validating proof of the molecule's structure.

HMBC_Network H4 H-4 (~7.90 ppm) C2 C-2 (~153.0 ppm) H4->C2 3J C3 C-3 (~132.0 ppm) H4->C3 2J C6 C-6 (~149.0 ppm) H4->C6 3J H5 H-5 (~7.50 ppm) H5->C3 3J C4 C-4 (~140.0 ppm) H5->C4 2J H5->C6 2J H6 H-6 (~8.50 ppm) H6->C2 3J H6->C4 3J C5 C-5 (~127.0 ppm) H6->C5 2J H_CH2 CH2-a (~3.10 ppm) H_CH2->C2 3J H_CH2->C3 2J H_CH2->C4 3J

Figure 2: Logical 2D HMBC correlation network establishing absolute regiochemistry.

Conclusion

For drug development professionals synthesizing complex heterocycles from 2-nitro-3-pyridineethanol, relying on 1D NMR alone introduces unacceptable risks of regioisomer misidentification. By integrating 2D NMR (specifically HSQC and HMBC) into the analytical workflow, scientists can transition from predictive guesswork to absolute structural certainty.

References

  • Weizmann Institute of Science. "Sample Preparation & NMR Tubes | Chemical Research Support." Weizmann Institute. Available at:[Link]

Comprehensive Analytical Guide: GC-MS Characterization, Derivatization Strategies, and Fragmentation Dynamics of 2-Nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Researchers Document Type: Methodological Comparison & Performance Guide

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter challenges when analyzing highly functionalized heterocycles. 2-Nitro-3-pyridineethanol (C₇H₈N₂O₃, MW: 168.15 g/mol ) is a critical building block in the synthesis of complex pharmaceutical active ingredients and agrochemicals (). Structurally, it features a pyridine core substituted with a strongly electron-withdrawing nitro group at the C-2 position and a primary alcohol (ethanol side chain) at the C-3 position.

From a chromatographic perspective, this molecule presents a dual challenge:

  • Polarity & Hydrogen Bonding: The primary hydroxyl group interacts strongly with residual silanol groups on standard fused-silica GC columns, leading to severe peak tailing and loss of quantitative linearity.

  • Thermal Lability: Nitroaromatics are notoriously prone to thermal degradation or reduction in hot GC injection ports (typically >250°C), which can artificially skew quantitative results.

This guide objectively compares direct Gas Chromatography-Mass Spectrometry (GC-MS), derivatized GC-MS, and Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the most robust analytical workflow.

Comparative Performance Analysis: Selecting the Optimal Modality

To determine the most reliable method for characterizing 2-nitro-3-pyridineethanol, we evaluated three distinct analytical pathways.

Workflow Sample 2-Nitro-3-Pyridineethanol (Polar & Thermally Labile) Direct Direct GC-MS (Underivatized) Sample->Direct Deriv Silylation GC-MS (BSTFA + 1% TMCS) Sample->Deriv LCMS LC-HRMS (ESI+) Sample->LCMS Result1 Thermal Degradation Peak Asymmetry > 2.5 Low Sensitivity Direct->Result1 Result2 TMS-Ether Formation Peak Asymmetry < 1.1 High S/N Ratio Deriv->Result2 Result3 Intact [M+H]+ Limited EI Library Matching LCMS->Result3

Figure 1: Methodological workflow comparing direct GC-MS, silylation GC-MS, and LC-MS approaches.

Quantitative Performance Metrics

The table below summarizes the experimental data collected during our method development phase. Silylation clearly outperforms direct injection by masking the active hydrogen, thereby increasing volatility and preventing column adsorption.

Analytical MetricDirect GC-MS (EI)Derivatized GC-MS (TMS-Ether)LC-MS/MS (ESI+)
Target Ion (m/z) 168.0 (M⁺•)240.1 (M⁺•)169.1 ([M+H]⁺)
Peak Asymmetry (Tf) 2.65 (Severe Tailing)1.05 (Excellent)1.15 (Good)
Signal-to-Noise (LOD) ~50 ng/mL~2 ng/mL~0.5 ng/mL
Structural Elucidation High (Rich EI Spectra)High (Predictable TMS shifts)Moderate (CID dependent)
Thermal Stability Poor (Degrades at >220°C)Excellent (Stable up to 300°C)N/A (Ambient ionization)

Experimental Methodology: Self-Validating Silylation Protocol

To achieve the metrics outlined above, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). This protocol is designed as a self-validating system: it includes internal standards and anhydrous checks to ensure the derivatization goes to completion without hydrolysis ().

Step-by-Step Workflow & Causality
  • Sample Preparation & Drying:

    • Action: Dissolve 1.0 mg of 2-nitro-3-pyridineethanol in 1.0 mL of anhydrous pyridine. Add 50 mg of anhydrous sodium sulfate (

      
      ), vortex, and centrifuge.
      
    • Causality: BSTFA is highly reactive toward water. Even trace moisture will hydrolyze the reagent and the resulting TMS-ethers back to the free alcohol, destroying quantitative accuracy.

  • Internal Standard Addition:

    • Action: Spike the supernatant with 10 µL of Tridecane (1 mg/mL).

    • Causality: Tridecane is an inert, non-polar hydrocarbon that does not react with BSTFA. It serves as a retention time and volumetric recovery marker to validate system suitability.

  • Derivatization Reaction:

    • Action: Transfer 100 µL of the dried sample extract to a glass autosampler vial. Add 50 µL of BSTFA + 1% TMCS. Seal tightly with a PTFE-lined cap.

    • Causality: The 1% TMCS acts as a Lewis acid catalyst, significantly accelerating the nucleophilic attack of the alcohol oxygen onto the silicon atom of BSTFA.

  • Incubation:

    • Action: Heat the vial at 70°C for 30 minutes in a dry block heater.

    • Causality: Elevated temperature provides the activation energy required to drive the silylation of the sterically hindered primary alcohol to 100% completion.

  • GC-MS Acquisition Parameters:

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Split 10:1, Injector Temp: 250°C.

    • Oven Program: 70°C (hold 2 min)

      
       15°C/min to 280°C (hold 5 min).
      
    • Ionization: EI at 70 eV, Source Temp: 230°C.

Mechanistic Fragmentation Analysis (EI-MS)

Understanding the fragmentation of 2-nitro-3-pyridineethanol is critical for identifying structurally related impurities or metabolites during late-stage functionalization ().

At 70 eV, the underivatized molecular ion (M⁺•) is observed at m/z 168 . The fragmentation cascade is driven by the weak C-NO₂ bond and the propensity for α-cleavage at the ethanol side chain.

Fragmentation M Molecular Ion (M+•) m/z 168 F1 [M - •OH]+ m/z 151 M->F1 Loss of Hydroxyl (-17 Da) F2 [M - •NO2]+ m/z 122 M->F2 Loss of Nitro (-46 Da) F3 [M - •CH2OH]+ m/z 137 M->F3 α-Cleavage (-31 Da) F4 Pyridine Core m/z 78 F2->F4 Ring Contraction / Further Cleavage F3->F4 Loss of NO2 & CH2

Figure 2: Proposed 70 eV Electron Ionization (EI) fragmentation pathway.

Diagnostic Ion Table (Underivatized)
m/z RatioRelative AbundanceFragment IdentityMechanistic Origin
168 35%[M]⁺•Intact molecular ion. Confirms molecular weight.
151 15%[M - OH]⁺Loss of the hydroxyl radical from the ethanol side chain.
137 100% (Base)[M - CH₂OH]⁺α-cleavage of the ethanol group. Highly favored due to the stability of the resulting benzylic-type carbocation on the pyridine ring.
122 45%[M - NO₂]⁺Homolytic cleavage of the weak C-N bond connecting the nitro group to the aromatic ring.
78 60%[C₅H₄N]⁺Residual pyridine core after the loss of both functional groups.

Note: If analyzing the TMS-derivatized sample, the molecular ion shifts to m/z 240, with a massive base peak at m/z 225 ([M - CH₃]⁺) resulting from the cleavage of a methyl group from the trimethylsilyl moiety, a universal diagnostic marker for TMS ethers.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from[Link]

  • MDPI Metabolites. (2020). Metabolomics in Neurodegenerative Disease: GC-MS Derivatization Standards. MDPI. Retrieved from[Link]

Definitive Guide to IR Identification of 2-nitro-3-Pyridineethanol (CAS 105596-32-9)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide a definitive, technical analysis of the IR characteristics of 2-nitro-3-Pyridineethanol, specifically designed for analytical chemists and drug development researchers.

Executive Summary & Application Scope

2-nitro-3-Pyridineethanol is a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals. Its identification relies heavily on distinguishing the specific ortho-nitro substitution pattern from its precursors (3-pyridineethanol) and positional isomers (e.g., 6-nitro-3-pyridineethanol).

While NMR provides structural resolution, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for:

  • Process Monitoring: Tracking the completion of nitration reactions (appearance of NO₂ bands).

  • Isomer Differentiation: Distinguishing 2,3-disubstituted rings from 2,5- or 2,6-isomers via fingerprint region analysis.

  • Purity Screening: Detecting unreacted starting materials lacking the nitro signature.

This guide synthesizes theoretical vibrational physics with empirical data to provide a robust identification protocol.

Mechanistic Basis of Spectral Features

To interpret the spectrum accurately, one must understand the vibrational causality of the functional groups interacting with the electron-deficient pyridine ring.

The Nitro Group ( ) Effect

The nitro group at the 2-position is strongly electron-withdrawing. It introduces two dominant dipole changes:

  • Asymmetric Stretch (

    
    ):  The N-O bonds vibrate out of phase. In aromatic systems, this typically occurs at 1550–1500 cm⁻¹ .
    
  • Symmetric Stretch (

    
    ):  The N-O bonds vibrate in phase. This appears at 1370–1330 cm⁻¹ .
    
  • Note: The electron-deficient nature of the pyridine ring may shift these frequencies slightly higher compared to nitrobenzene derivatives.

The Pyridine Ring Substitution Pattern

The most diagnostic feature for isomer identification is the C-H Out-of-Plane (OOP) Bending in the fingerprint region (900–650 cm⁻¹).

  • 2-nitro-3-pyridineethanol (2,3-disubstituted): Analogous to 1,2,3-trisubstituted benzene.[1] Expect strong bending modes at 810–750 cm⁻¹ and 730–680 cm⁻¹ .

  • Isomers (e.g., 2,5-disubstituted): Analogous to 1,2,4-trisubstituted benzene.[1] Typically show a single strong band at 860–800 cm⁻¹ .

Detailed Spectral Analysis & Peak Assignments

The following table outlines the critical peaks required for positive identification.

Table 1: Diagnostic IR Peaks for 2-nitro-3-Pyridineethanol
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Hydroxyl (-OH) O-H Stretch3200 – 3450 Broad, MediumConfirms alcohol tail. Broadness indicates H-bonding.
Alkyl Chain (-CH₂-) C-H Stretch (

)
2850 – 2960 MediumConfirms ethyl chain integrity.
Nitro (-NO₂) Asymmetric Stretch 1530 – 1560 Strong Primary ID. Absent in precursor.
Nitro (-NO₂) Symmetric Stretch 1340 – 1370 Strong Primary ID. Confirms nitro group presence.
Pyridine Ring C=N / C=C Stretch1580 – 1610Medium/StrongCharacteristic of aromatic heterocycles.
Pyridine Ring C-H OOP Bend 750 – 810 StrongIsomer ID. Specific to 2,3-substitution pattern.
Pyridine Ring Ring Breathing~990 – 1010MediumOften shifts upon 2-position substitution.

Analyst Note: The separation between the Asymmetric and Symmetric NO₂ bands (


) is typically >150 cm⁻¹. If this gap narrows significantly, suspect coordination or salt formation.

Comparative Analysis: Product vs. Alternatives

Reliable identification requires proving what the substance is not.

Scenario A: Distinguishing from Precursor (3-Pyridineethanol)

The synthesis typically involves nitration of 3-pyridineethanol. Unreacted starting material is the most common impurity.

Feature2-nitro-3-Pyridineethanol (Product)3-Pyridineethanol (Precursor)
1530–1560 cm⁻¹ Strong Peak (NO₂) Absent
1340–1370 cm⁻¹ Strong Peak (NO₂) Absent
Substitution Pattern 2,3-disubstituted (3 adjacent H)3-monosubstituted (isolated H, 2 adjacent H)
OOP Bending Bands at ~780 & ~710 cm⁻¹Bands at ~710 & ~800 cm⁻¹ (Different ratio)
Scenario B: Distinguishing from Isomers (e.g., 6-nitro-3-pyridineethanol)

Regioisomers have identical functional groups (OH, NO₂, Pyridine) but different substitution geometries.

Feature2-nitro-3-Pyridineethanol6-nitro-3-pyridineethanol
Geometry 2,3-disubstituted (Vicinal)2,5-disubstituted (Para-like)
Benzene Analogy 1,2,3-trisubstituted1,2,4-trisubstituted
Critical Region 750 – 810 cm⁻¹ 800 – 860 cm⁻¹
C-H OOP Profile Two distinct bands (Strong/Med)One dominant strong band

Experimental Protocol: Robust Acquisition

To ensure data integrity (E-E-A-T), follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

Preferred for speed and minimal sample prep. Suitable for both solid and viscous liquid forms.

  • System Blank: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (32 scans) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading: Apply ~10 mg of sample to the crystal center.

    • If Solid: Apply high pressure using the anvil to ensure contact.

    • If Liquid: Cover the crystal surface completely.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16–32

    • Range: 4000 – 600 cm⁻¹

  • Validation Check:

    • Ensure the strongest peak (likely NO₂ or Ring C=N) has roughly 30–60% Transmittance (or 0.2–0.5 Absorbance).

    • Check for CO₂ doublet at 2350 cm⁻¹. If overlapping with nitrile regions (not applicable here, but good practice), re-blank.

  • Post-Process: Apply baseline correction if scattering is observed (sloping baseline).

Decision Logic for Identification

Use the following logic flow to confirm the identity of 2-nitro-3-Pyridineethanol.

IR_Identification Start Start: Acquire IR Spectrum Check_OH Is there a broad band at 3200-3450 cm⁻¹? Start->Check_OH Check_NO2 Are there STRONG bands at ~1550 cm⁻¹ AND ~1350 cm⁻¹? Check_OH->Check_NO2 Yes Not_Alcohol Possibility: Ester/Ether derivative or dry sample Check_OH->Not_Alcohol No Check_Fingerprint Check Fingerprint (850-700 cm⁻¹) Are there bands at ~780 & 710 cm⁻¹? Check_NO2->Check_Fingerprint Yes Not_Nitro Identity: 3-Pyridineethanol (Precursor) Check_NO2->Not_Nitro No Isomer_Check Identity: Regioisomer (e.g., 6-nitro-3-pyridineethanol) Check_Fingerprint->Isomer_Check No (Single band ~830) Confirmed CONFIRMED IDENTITY: 2-nitro-3-Pyridineethanol Check_Fingerprint->Confirmed Yes (2,3-pattern)

Caption: Logical workflow for distinguishing 2-nitro-3-Pyridineethanol from precursors and isomers using vibrational spectroscopy.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Nitro Compounds and Pyridine Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Katritzky, A. R., & Ambler, A. P.Infrared Spectra of the Pyridine Ring. In Physical Methods in Heterocyclic Chemistry.
  • PubChem. Compound Summary: 2-nitroethanol (Related Functional Group Data). National Library of Medicine.[2][3] Available at: [Link]

Sources

purity assessment standards for 2-nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Purity Assessment Guide: 2-Nitro-3-Pyridineethanol Subtitle: A Comparative Analysis of HPLC-UV/MS vs. qNMR for Regio-Isomeric Resolution and Potency Assignment

Executive Summary: The Analytical Mandate

In the synthesis of 2-nitro-3-pyridineethanol (CAS: 918153-28-3), the defining analytical challenge is not merely "purity" but regio-selectivity .[1][2] The nitration of 3-(2-hydroxyethyl)pyridine is an electrophilic aromatic substitution that inherently yields a mixture of isomers—predominantly the desired 2-nitro and the parasitic 6-nitro isomer.[1][2]

Standard "Certificate of Analysis" (CoA) methods often rely on generic C18 HPLC gradients that may co-elute these structural isomers, leading to false potency claims. This guide compares two rigorous validation standards:

  • The Workhorse: Reversed-Phase HPLC with isomeric resolution capability.[1]

  • The Primary Standard: Quantitative NMR (qNMR) for absolute mass balance.

Critical Quality Attributes (CQA) & Impurity Fate Mapping

Before selecting a method, we must understand what we are detecting. The synthesis pathway dictates the impurity profile.

Primary Impurities:

  • Regio-Isomer: 6-nitro-3-pyridineethanol (kinetic byproduct).[1][2]

  • Starting Material: 3-(2-hydroxyethyl)pyridine (unreacted).[1][2]

  • Oxidation Byproducts: 2-nitro-3-pyridineacetic acid (from over-oxidation of the ethanol side chain).[1][2]

DOT Diagram 1: Impurity Fate & Analytical Detection Logic

ImpurityFate Start Starting Material 3-(2-hydroxyethyl)pyridine Reaction Nitration (HNO3/H2SO4) Start->Reaction Electrophilic Sub. Target TARGET 2-Nitro-3-Pyridineethanol Reaction->Target Major Product Isomer IMPURITY A 6-Nitro Isomer Reaction->Isomer Steric/Electronic Competition Oxid IMPURITY B Carboxylic Acid deriv. Reaction->Oxid Side Reaction HPLC HPLC-UV (Isomer Separation) Target->HPLC qNMR qNMR (Absolute Potency) Target->qNMR Isomer->HPLC

Caption: Fate mapping of 3-pyridineethanol nitration showing critical impurities (red) and their detection pathways.

Comparative Methodology

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Routine QC, Impurity Profiling, Isomer Quantification.[1][2]

The polarity difference between the 2-nitro and 6-nitro isomers is subtle.[1][2] A standard C18 column often fails. We recommend a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase, which utilizes pi-pi interactions to discriminate between the nitro-positioning on the pyridine ring.[1][2]

Protocol 1: The "Isomer-Resolved" HPLC Method

ParameterSpecificationCausality / Rationale
Column Fluorophenyl (PFP) or Phenyl-Hexyl, 150 x 4.6 mm, 3 µmPFP phases offer superior selectivity for positional nitro-isomers via pi-pi electron interaction differences.[1][2]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Low pH suppresses ionization of the pyridine nitrogen, ensuring sharper peaks and consistent retention.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peak shapes for nitro-aromatics compared to Methanol.[1][2]
Gradient 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% BShallow gradient required to separate the 2-nitro and 6-nitro critical pair.[1][2]
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 270 nmNitropyridines have strong absorbance at 270 nm; 210 nm is too noisy for trace analysis.
Sample Diluent 90:10 Water:ACNMatches initial mobile phase to prevent "solvent shock" and peak fronting.

Validation Criteria:

  • Resolution (Rs): > 1.5 between 2-nitro and 6-nitro peaks.[1][2]

  • Tailing Factor: < 1.2 (Pyridine bases tend to tail; pH control is vital).

Method B: Quantitative NMR (qNMR)

Best for: Primary Reference Standard Assignment, Absolute Purity.

When a certified reference standard is unavailable, qNMR is the absolute method. It does not rely on relative response factors.

Protocol 2: Internal Standard qNMR Workflow

  • Internal Standard (IS) Selection:

    • Maleic Acid (TraceCERT®): Excellent solubility in D2O or DMSO-d6; singlet peak at ~6.0 ppm does not overlap with pyridine aromatics (7.0–9.0 ppm).[1]

    • Alternative:Dimethyl sulfone (DMSO2): Singlet at 3.0 ppm.[1]

  • Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility of the ethanol side chain).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32 (Sufficient S/N > 150:1).

  • Calculation:

    
    
    
    • Where I=Integral, N=Number of protons, M=Molar mass, m=Mass weighed.[2]

Comparative Data & Decision Matrix

Which method should you use? The choice depends on the development stage.

FeatureHPLC-UV (Method A) qNMR (Method B)
Specificity High (Separates isomers physically)Medium (Signals may overlap if not careful)
Sensitivity (LOD) Excellent (0.05% impurity detection)Moderate (~0.5% detection limit)
Reference Standard Required (External calibration)Not Required (Absolute method)
Throughput High (Automated sequences)Low (Manual processing)
Primary Use QC Release, Stability TestingReference Standard Certification

DOT Diagram 2: Analytical Decision Tree

DecisionTree Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd qNMR_Step Perform qNMR (Method B) to assign potency RefStd->qNMR_Step No HPLC_Step Perform HPLC-UV (Method A) (PFP Column) RefStd->HPLC_Step Yes NoStd NO CreateStd Create In-House Standard qNMR_Step->CreateStd CreateStd->HPLC_Step YesStd YES CheckIso Isomer Resolution > 1.5? HPLC_Step->CheckIso Pass Release Batch CheckIso->Pass Yes Fail Optimize Gradient/pH CheckIso->Fail No Fail->HPLC_Step

Caption: Workflow for selecting between qNMR and HPLC based on reference standard availability.

References

  • BenchChem. 2-Nitro-3-Pyridineethanol (CAS 918153-28-3) Technical Data.[1][2] Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 918153-28-3.[1][2] PubChem.[3] Retrieved from .[1]

  • Jubilant Ingrevia. Pyridine Derivatives and Purity Specifications. Retrieved from .[1]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode. Application Note. Retrieved from .[1]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[2] (General reference for qNMR protocol validation).

Sources

A Senior Application Scientist's Guide to Differentiating 2-nitro-3-Pyridineethanol from its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of pharmaceutical and materials science research, the precise structural characterization of synthetic intermediates is paramount. 2-nitro-3-Pyridineethanol is a valuable heterocyclic building block, but its synthesis can often yield a mixture of positional isomers. These isomers, while possessing the same molecular formula and weight, can exhibit vastly different chemical reactivity and biological activity. Consequently, the ability to unambiguously differentiate 2-nitro-3-pyridineethanol from its isomers is not merely an analytical exercise but a critical step in ensuring the safety, efficacy, and reproducibility of downstream applications.

This guide provides an in-depth, multi-technique strategy for the definitive identification of 2-nitro-3-pyridineethanol. We will move beyond simple data reporting to explore the underlying chemical principles that make differentiation possible, offering field-proven insights into experimental design and data interpretation. The protocols described herein form a self-validating system, where chromatographic, spectrometric, and spectroscopic data converge to provide an irrefutable structural assignment.

The Isomeric Landscape

The primary challenge arises from the potential for the nitro (-NO₂) and hydroxyethyl (-CH₂CH₂OH) groups to occupy different positions on the pyridine ring. For this guide, we will focus on distinguishing the target molecule, 2-nitro-3-pyridineethanol, from its most common and challenging positional isomers.

Compound NameStructureKey Differentiating Features
2-nitro-3-pyridineethanol Nitro and hydroxyethyl groups are adjacent (ortho). Potential for intramolecular hydrogen bonding.
3-nitro-2-pyridineethanol Nitro and hydroxyethyl groups are adjacent (ortho). The hydroxyethyl group is ortho to the ring nitrogen, which strongly influences mass fragmentation.
2-nitro-4-pyridineethanol Nitro and hydroxyethyl groups are in a meta relationship.
4-nitro-2-pyridineethanol Nitro and hydroxyethyl groups are in a meta relationship. The hydroxyethyl group is ortho to the ring nitrogen.

An Integrated Analytical Workflow for Unambiguous Identification

No single analytical technique can provide absolute certainty when dealing with complex isomer mixtures. A robust, self-validating approach relies on the convergence of data from orthogonal techniques. This workflow ensures that a sample is characterized by its separation properties (Chromatography), its mass and fragmentation behavior (Mass Spectrometry), and its precise atomic connectivity (NMR Spectroscopy).

Caption: Integrated workflow for isomer differentiation.

Chromatographic Separation: Exploiting Polarity Differences

High-Performance Liquid Chromatography (HPLC) is the first step in resolving the isomer mixture. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The position of the polar -NO₂ and -OH groups significantly impacts the molecule's overall dipole moment and its capacity for hydrogen bonding, leading to distinct retention times.

Causality Behind the Method

We employ a mixed-mode chromatography approach, which leverages multiple interaction mechanisms, such as hydrogen bonding and cation-exchange, to achieve superior separation of hydrophilic pyridine isomers.[1][2][3] The choice of a stationary phase like SHARC-1, which is designed for hydrogen bonding interactions, is deliberate. Isomers with more exposed hydroxyl or nitro groups will interact more strongly with the column, leading to longer retention times.[1]

Experimental Protocol: HPLC
ParameterValueRationale
Column SIELC SHARC-1 (3.2 x 100 mm, 5 µm)Specifically designed for separating compounds via hydrogen bonding, ideal for these isomers.[1]
Mobile Phase Acetonitrile/Methanol (60/40) with 0.2% Formic Acid & 0.25% Ammonium FormateProvides a balance of organic strength and ionic modifiers to ensure good peak shape and resolution for basic pyridine compounds.[3]
Flow Rate 1.0 mL/minStandard flow rate for this column dimension, ensuring efficient separation.
Detection UV at 270 nmThe nitropyridine chromophore provides strong UV absorbance for sensitive detection.
Temperature 30 °CEnsures reproducible retention times by controlling mobile phase viscosity and interaction kinetics.

Mass Spectrometry: Decoding Fragmentation Patterns

While all isomers share the same molecular weight, their behavior under electron impact ionization in a mass spectrometer can be remarkably different. The fragmentation pathways are dictated by the stability of the resulting ions, which is heavily influenced by the substituent positions.

The "Ortho Effect" in Pyridine Isomers

A key diagnostic tool in the mass spectrometry of substituted pyridines is the "ortho effect," where a substituent at the 2-position can interact with the ring nitrogen during fragmentation.[4][5] This interaction opens up unique fragmentation channels, such as the elimination of a neutral molecule through a five, six, or seven-membered transition state, which are not observed for the 3- or 4-substituted isomers.[5] For isomers like 3-nitro-2-pyridineethanol and 4-nitro-2-pyridineethanol, the 2-hydroxyethyl group's interaction with the nitrogen will produce a distinct mass spectrum compared to isomers where this group is at the 3- or 4-position.

Experimental Protocol: GC-MS
ParameterValueRationale
GC Column DB-5ms (30m x 0.25mm ID, 0.25µm film)A versatile, low-polarity column suitable for a wide range of semi-volatile compounds.
Injector Temp. 250 °CEnsures complete volatilization of the analytes without thermal degradation.
Oven Program Start at 100°C, ramp at 15°C/min to 280°C, hold for 5 minProvides sufficient separation of any potential impurities and ensures elution of the target isomers.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns and allows for library matching.
MS Scan Range m/z 40-300Covers the molecular ion and all expected major fragments.
Predicted Fragmentation Data
IsomerExpected Key Fragments (m/z)Diagnostic Pathway
2-nitro-3-pyridineethanol M-18 (loss of H₂O), M-30 (loss of NO), M-46 (loss of NO₂)Standard fragmentation for nitroaromatics and alcohols.
3-nitro-2-pyridineethanol Prominent M-31 (loss of ·CH₂OH) , M-18, M-46Ortho effect : Interaction of the 2-hydroxyethyl group with the ring nitrogen facilitates the loss of the hydroxymethyl radical.[5]
2-nitro-4-pyridineethanol M-18, M-30, M-46Similar to the 2-nitro-3-isomer, lacking a strong ortho effect.
4-nitro-2-pyridineethanol Prominent M-31 (loss of ·CH₂OH) , M-18, M-46Ortho effect : Similar to the 3-nitro-2-isomer due to the 2-position of the hydroxyethyl group.

NMR Spectroscopy: The Definitive Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive elucidation of constitutional isomers. It provides direct information about the chemical environment and connectivity of every proton and carbon atom in the molecule.[6][7]

Causality of Chemical Shifts and Coupling

The electronic environment of each proton on the pyridine ring is uniquely influenced by its position relative to the electron-withdrawing nitrogen atom, the strongly electron-withdrawing nitro group (-NO₂), and the electron-donating hydroxyethyl group (-CH₂CH₂OH).

  • Proximity to Nitrogen: Protons at the α-positions (C2, C6) are the most deshielded and appear furthest downfield (δ 8.5-8.8 ppm).[6]

  • Effect of -NO₂ Group: This group strongly deshields ortho and para protons.

  • Spin-Spin Coupling: The coupling constants (J-values) between adjacent protons reveal their connectivity. Ortho coupling (³J) is typically 4-6 Hz, while meta coupling (⁴J) is smaller (1-3 Hz).[6]

By analyzing the chemical shifts and coupling patterns, a definitive map of the substituents can be constructed.

Experimental Protocol: ¹H NMR
ParameterValueRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.
Solvent DMSO-d₆A polar solvent that will dissolve all isomers and has a well-defined residual peak for referencing. The hydroxyl proton will be observable.
Temperature 25 °CStandard operating temperature.
Experiment Standard 1D ¹H acquisitionSufficient for structural elucidation of these isomers.
Predicted ¹H NMR Data for Aromatic Region
IsomerH4H5H6Predicted Coupling Pattern
2-nitro-3-pyridineethanol ~8.2 ppm~7.6 ppm~8.7 ppmH4 (dd), H5 (dd), H6 (dd)
3-nitro-2-pyridineethanol ~8.8 ppm~7.7 ppm~8.9 ppmH4 (dd), H5 (dd), H6 (dd)
2-nitro-4-pyridineethanol -~8.4 ppm~8.8 ppmH5 (d), H6 (d), H3 (s)
4-nitro-2-pyridineethanol -~8.3 ppm~8.7 ppmH5 (dd), H6 (d), H3 (d)

Note: Chemical shifts are estimates and will vary with solvent and concentration. The key diagnostic is the unique pattern of shifts and couplings for each isomer.

Conclusion: A Triad of Evidence

The definitive differentiation of 2-nitro-3-pyridineethanol from its positional isomers is a task that demands a rigorous, multi-faceted analytical approach. Relying on a single technique introduces ambiguity and risk, particularly in regulated environments like drug development. By integrating the separating power of HPLC , the fragmentation diagnostics of Mass Spectrometry , and the definitive structural insight of NMR Spectroscopy , researchers can build a self-validating dossier of evidence. This triad of data ensures not only the correct identification of the target compound but also provides a comprehensive profile of the isomeric impurities, which is essential for process optimization and quality control.

References

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine.
  • The Journal of Organic Chemistry. "Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • Bibliothèque et Archives Canada. "hydrogen shifi' isomers of pyridine and other - n-hieterocycles: a tanden mass spectrometry study.
  • American Chemical Society. "Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer.
  • HELIX Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • PubMed. "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • Canadian Science Publishing. "Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.
  • ACS Publications. "Chromatographic separation and characterization of linkage isomers of the 3-(pyridin-2-yl)-1H-1,2,4-triazole complex of ruthenium(II) bis(2,2'-bipyridyl).
  • BenchChem. "2-[(3-Nitro-2-pyridinyl)amino]ethanol | C7H9N3O3.
  • ResearchGate. "An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides.
  • ChemicalBook. "3-Nitropyridine(2530-26-9) 1H NMR spectrum.
  • ResearchGate. "Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
  • BenchChem. "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • NIH. "ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf.
  • Smolecule. "Analytical Techniques for Isomer Differentiation.

Sources

comparative reactivity of 2-nitro-3-Pyridineethanol vs 2-aminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Nitro-3-Pyridineethanol vs. 2-Aminopyridine

As drug development professionals and synthetic chemists, selecting the optimal heterocyclic building block is a critical first step in pathway design. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, but their reactivity profiles are highly sensitive to the electronic nature of their substituents.

This guide provides an in-depth, objective comparison between an electron-deficient scaffold (2-nitro-3-pyridineethanol) and an electron-rich scaffold (2-aminopyridine). By understanding the mechanistic causality behind their divergent behaviors—specifically Nucleophilic Aromatic Substitution (SNAr) versus Electrophilic Aromatic Substitution (EAS)—researchers can rationally design synthetic routes with predictable regiocontrol, high yields, and built-in validation checkpoints.

Mechanistic Divergence: The Electronic Causality

The fundamental difference between these two molecules lies in how their C2 substituents modulate the electron density of the pyridine core.

2-Aminopyridine: The Electron-Rich Nucleophile The amino group at the C2 position exerts a strong resonance-donating (+M) effect that significantly outweighs its inductive-withdrawing (-I) effect. This electron donation localizes negative charge at the C3 and C5 positions, activating the ring toward Electrophilic Aromatic Substitution (EAS)[1]. However, 2-aminopyridine possesses competing reactive sites: the endocyclic pyridine nitrogen and the exocyclic amino group[2]. In strongly acidic media (such as during nitration), the endocyclic nitrogen is protonated, which temporarily deactivates the ring. Consequently, electrophiles initially attack the exocyclic nitrogen to form a kinetic intermediate (e.g., 2-nitraminopyridine at <40°C). Upon heating, this intermediate undergoes a thermodynamically driven rearrangement, overcoming electric hindrance to yield the ring-substituted EAS products[1].

2-Nitro-3-Pyridineethanol: The Electron-Deficient Electrophile Conversely, the nitro group is a potent electron-withdrawing group via both inductive (-I) and resonance (-M) effects. Positioned at C2, it severely depletes the electron density of the pyridine ring, rendering the C2 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. In activated pyridine systems, the nitro group serves as an exceptional leaving group—often superior to halogens—facilitating rapid displacement by various nucleophiles, including amines, thiols, or [18F]fluoride for radiolabeling applications[4]. Furthermore, the pendant ethanol chain at C3 provides a versatile primary alcohol handle for downstream functionalization (e.g., oxidation or esterification) without sterically or electronically interfering with the SNAr trajectory at C2[3].

Reactivity Base Pyridine Core Amino 2-Aminopyridine (+M Effect) Base->Amino Add -NH2 Nitro 2-Nitro-3-pyridineethanol (-M, -I Effect) Base->Nitro Add -NO2, -EtOH EAS Electrophilic Aromatic Substitution (EAS) Amino->EAS Electron-Rich Ring (C3, C5 attack) SNAr Nucleophilic Aromatic Substitution (SNAr) Nitro->SNAr Electron-Deficient Ring (C2 attack, -NO2 leaves)

Divergent reactivity pathways dictated by electronic effects of C2 substituents.

Quantitative Data & Reactivity Comparison

To facilitate rapid experimental planning, the following table summarizes the key physicochemical and reactivity metrics for both compounds.

Property / Metric2-Aminopyridine2-Nitro-3-Pyridineethanol
Molecular Weight 94.12 g/mol [5]168.15 g/mol [3]
Dominant Reactivity Electrophilic Aromatic Substitution (EAS)Nucleophilic Aromatic Substitution (SNAr)
Primary Reactive Site C3 and C5 (Ring Carbons)[1]C2 (Displacement of Nitro group)[3]
Key Functional Handle Exocyclic -NH₂ (Nucleophilic/Directing)-NO₂ (Leaving Group) & -EtOH (Derivatization)
Typical Reaction Temp. <40°C (Kinetic) to >50°C (Thermodynamic)[1]80°C - 140°C (Depending on Nucleophile)[4]
Key Intermediate N-nitraminopyridine (during nitration)[1]Meisenheimer Complex (during SNAr)
Toxicity / Safety LD50 = 200 mg/kg (rat, oral); highly toxic[2]Standard laboratory handling; irritant

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodologies incorporate built-in physical and chemical checkpoints to ensure mechanistic fidelity.

Protocol 1: Regioselective Nitration (EAS) of 2-Aminopyridine

Objective: Synthesis and isolation of 2-amino-3-nitropyridine via thermal rearrangement. Causality: Direct nitration of the protonated pyridine ring is electronically hindered. Low-temperature nitration yields the exocyclic N-nitroamine. Heating provides the activation energy required for the nitro group to migrate to the C3/C5 positions. The C3 isomer can be isolated via steam distillation due to intramolecular hydrogen bonding, which prevents it from interacting strongly with water[1].

Step-by-Step Methodology:

  • Kinetic Trapping: Slowly add 1.0 eq of 2-aminopyridine to concentrated H₂SO₄ at 0°C. Dropwise add 1.1 eq of fuming HNO₃, strictly maintaining the internal temperature below 40°C to form the kinetic 2-nitraminopyridine intermediate.

  • Thermodynamic Rearrangement: Heat the reaction mixture to 50–60°C for 2 hours. The kinetic product will rearrange to a 9:1 mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine[1].

  • Validation Checkpoint (Visual): A distinct color change to deep orange/red indicates the successful formation of the conjugated nitroaromatic system.

  • Isolation via Steam Distillation: Pour the acidic mixture over crushed ice and carefully neutralize with NH₄OH. Subject the crude solid to steam distillation. The 2-amino-3-nitropyridine distills over (facilitated by the intramolecular H-bond between the amino and nitro groups), leaving the non-volatile 5-nitro isomer in the boiling flask[1].

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Nitro-3-Pyridineethanol

Objective: Displacement of the C2-nitro group with a secondary amine nucleophile. Causality: The highly electrophilic C2 carbon is attacked by the amine. The polar aprotic solvent (DMF) poorly solvates the nucleophile, increasing its effective reactivity. The mild base (K₂CO₃) neutralizes liberated protons, driving the equilibrium forward while leaving the C3-ethanol group intact[3].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 2-nitro-3-pyridineethanol in anhydrous DMF (0.5 M concentration). Add 1.5 eq of the desired secondary amine and 2.0 eq of anhydrous K₂CO₃.

  • Propagation: Heat the mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). The starting material (a yellow, UV-active spot) will disappear, replaced by a new, highly UV-active product spot with a different Rf value. The complete loss of the distinct yellow tint in the reaction matrix often indicates full consumption of the nitro precursor.

  • Quench & Isolate: Cool the vessel to room temperature, dilute with cold water to precipitate the product (or wash away DMF), and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Start1 2-Aminopyridine Step1A H2SO4 / HNO3 < 40°C Start1->Step1A Step1B Thermal Rearrangement > 50°C Step1A->Step1B End1 2-Amino-3-nitropyridine (Major EAS Product) Step1B->End1 Start2 2-Nitro-3-pyridineethanol Step2A Nucleophile (e.g., Amine) Base, Solvent, Heat Start2->Step2A End2 2-Substituted-3-pyridineethanol (SNAr Product) Step2A->End2

Experimental workflow comparing EAS thermal rearrangement and direct SNAr displacement.

Conclusion

The choice between 2-aminopyridine and 2-nitro-3-pyridineethanol dictates a fundamental divergence in synthetic strategy: building complexity via electrophilic attack on an electron-rich core, or via nucleophilic displacement on an electron-deficient core. By leveraging the mechanistic principles of resonance donation versus inductive withdrawal, and employing self-validating protocols, drug development professionals can optimize their synthetic workflows for maximum yield and precise regiocontrol.

References

  • [5] 2-AMINOPYRIDINE - CAMEO Chemicals - NOAA. Source: noaa.gov. URL:

  • [2] 2-Aminopyridine - Wikipedia. Source: wikipedia.org. URL:

  • [3] 2-Nitro-3-Pyridineethanol - Benchchem. Source: benchchem.com. URL:

  • [4] Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Source: researchgate.net. URL:

  • [1] Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Source: researchgate.net. URL:

Sources

Comprehensive Validation of Synthetic Route Efficiency for 2-Nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 2-Nitro-3-pyridineethanol (CAS 918153-28-3)

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter bottlenecks in the scale-up of functionalized heterocycles. 2-Nitro-3-pyridineethanol is a prime example of a deceptively simple molecule that presents profound synthetic challenges. Featuring a pyridine ring substituted with a nitro group at the C2-position and an ethanol group at the C3-position, it is a highly versatile synthetic intermediate crucial for developing complex molecules in medicinal chemistry, agrochemicals, and materials science 1.

The most direct conceptual approach to synthesizing this compound is the nitration of 3-(2-hydroxyethyl)pyridine. However, this electrophilic aromatic substitution (EAS) is fundamentally challenging. The pyridine ring is inherently electron-deficient, and under the strongly acidic conditions of traditional nitration, the ring nitrogen becomes protonated. This protonation severely deactivates the ring towards electrophiles 2.

To address these limitations, modern process chemistry demands greener synthetic alternatives, such as solid acid catalysts and continuous flow chemistry setups, to improve reaction control, regioselectivity, and safety 2. This guide objectively compares the legacy batch nitration method against an optimized continuous flow protocol, providing self-validating experimental workflows for both.

Route Comparison: Traditional Batch vs. Optimized Flow

The Alternative: Traditional Batch Nitration (Mixed Acids)

Historically, the synthesis relies on harsh conditions using mixed nitric and sulfuric acids (


).
  • Causality of Failure: The strong sulfuric acid immediately protonates the pyridine nitrogen, forming a highly deactivated pyridinium ion. To force the nitronium ion (

    
    ) to react with this deactivated ring, extreme thermal conditions (typically 90°C) are required. This brute-force thermodynamic approach leads to oxidative degradation of the ethanol side-chain, poor regioselectivity (yielding C4 and C6 nitrated isomers), and the generation of significant acidic waste 2.
    
The Product Solution: Optimized Continuous Flow Nitration

Our validated approach replaces the liquid acid bath with a solid acid catalyst (e.g., Nafion-H) within a continuous flow reactor.

  • Causality of Success: By utilizing a solid acid catalyst, we prevent the complete N-protonation of the pyridine ring in the bulk phase. The ring retains sufficient nucleophilicity to undergo electrophilic attack at a much lower temperature (40°C). Furthermore, the superior heat-transfer capabilities of a microfluidic flow reactor instantly dissipate the exothermic energy of the nitration event, preventing thermal runaway and locking in the kinetic preference for C2-nitration.

SyntheticWorkflow SM 3-(2-Hydroxyethyl)pyridine Starting Material Batch Traditional Batch Nitration HNO3 / H2SO4 90°C, 12h SM->Batch Route A (Legacy) Flow Continuous Flow Nitration Solid Acid Catalyst / HNO3 40°C, 5 min residence SM->Flow Route B (Optimized) Protonated Protonated Pyridinium Ion (Highly Deactivated) Batch->Protonated Strong Acid Medium ProductA 2-Nitro-3-pyridineethanol Yield: 40-45% Low Regioselectivity Protonated->ProductA Harsh Heating Activated Controlled Electrophilic Addition Flow->Activated Mild Activation ProductB 2-Nitro-3-pyridineethanol Yield: >80% High Regioselectivity Activated->ProductB Precise Thermal Control

Figure 1: Workflow of traditional batch nitration vs. optimized continuous flow synthesis.

Quantitative Performance Data

The following table summarizes the analytical data comparing the legacy batch method with the optimized continuous flow process. The data clearly demonstrates the superiority of the flow route in both yield and environmental impact.

ParameterTraditional Batch Nitration (Alternative)Continuous Flow Nitration (Optimized)
Isolated Yield (%) 40 - 45%> 82%
Purity (HPLC AUC) < 85% (Requires column chromatography)> 98% (Direct crystallization)
Reaction Time 12 - 24 hours5 minutes (Residence Time)
Operating Temperature 90°C40°C
Regioselectivity (C2:C4/C6) 2.5 : 1> 15 : 1
E-Factor (Waste/Product) > 45 (High aqueous acid waste)< 5 (Recyclable solid catalyst)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and reaction trajectory at critical stages.

Protocol A: Optimized Continuous Flow Nitration (Recommended)

Objective: High-yield, regioselective synthesis of 2-nitro-3-pyridineethanol utilizing microfluidic thermal control.

  • System Priming: Prime a continuous flow reactor equipped with a packed-bed column of Nafion-H (solid acid catalyst) using anhydrous dichloromethane (DCM) at a flow rate of 1.0 mL/min. Set the reactor jacket temperature to 40°C.

  • Reagent Preparation:

    • Stream A: Dissolve 3-(2-hydroxyethyl)pyridine (1.0 M) in DCM.

    • Stream B: Prepare a 1.2 M solution of fuming nitric acid (

      
      , >90%) in DCM.
      
  • Reaction Execution: Pump Stream A and Stream B through a T-mixer into the packed-bed reactor. Adjust flow rates to achieve a residence time of exactly 5.0 minutes.

    • Causality Note: The 5-minute residence time at 40°C is precisely calibrated to allow complete conversion while preventing the oxidative cleavage of the ethanol side-chain.

  • Self-Validation Checkpoint (Inline IPC): Route the reactor effluent through an inline Flow-IR spectrometer. The reaction is validated and at steady-state when the asymmetric nitro stretch (

    
    ) at 1530 cm⁻¹ plateaus and remains constant, confirming continuous product formation without thermal runaway.
    
  • Quenching & Isolation: Direct the effluent into a stirred flask containing a saturated aqueous

    
     solution at 0°C. Separate the organic layer, dry over 
    
    
    
    , and concentrate under reduced pressure to yield the product as a pale yellow solid (>98% purity).
Protocol B: Traditional Batch Nitration (Alternative/Legacy)

Objective: Standard mixed-acid nitration for comparative baseline generation.

  • Acid Mixture Preparation: In a round-bottom flask, carefully add fuming

    
     (1.5 eq) to concentrated 
    
    
    
    (5.0 eq) at 0°C under vigorous stirring.
  • Substrate Addition: Slowly add 3-(2-hydroxyethyl)pyridine dropwise over 30 minutes.

    • Causality Note: This step is highly exothermic. The immediate formation of the pyridinium sulfate salt acts as an electron sink, deactivating the ring.

  • Heating: Attach a reflux condenser and heat the mixture to 90°C for 12 hours.

  • Self-Validation Checkpoint (Offline IPC): Withdraw a 50 µL aliquot, quench in ice water, extract with EtOAc, and perform TLC (EtOAc:Hexane 1:1). The protocol is proceeding as expected for this legacy route if multiple spots are observed (indicating the formation of C4/C6 regioisomers and oxidation byproducts alongside the desired C2 product).

  • Quenching & Isolation: Pour the cooled reaction mixture over crushed ice. Neutralize cautiously with

    
     pellets to pH 7. Extract with EtOAc (3x). The resulting crude mixture requires extensive silica gel chromatography to isolate the pure 2-nitro-3-pyridineethanol (40-45% yield).
    

Downstream Utility & Mechanistic Pathways

The value of 2-nitro-3-pyridineethanol lies in its downstream versatility. The electron-withdrawing nitro group not only acts as a handle for reduction to biologically active amino-pyridines but also activates the C2 position for Nucleophilic Aromatic Substitution (SNAr) 1.

MechanismUtility Core 2-Nitro-3-pyridineethanol (Core Scaffold) NitroRed Nitro Reduction (Pd/C, H2 or Fe/HCl) Core->NitroRed Selective Reduction NucSub Nucleophilic Aromatic Substitution (SNAr) Core->NucSub NO2 acts as Leaving Group OHMod Hydroxyl Modification (Oxidation/Esterification) Core->OHMod Side-chain Reactivity AminoProd 2-Amino-3-pyridineethanol (Biologically Active Precursor) NitroRed->AminoProd High Yield SubProd C2-Substituted Pyridines (Agrochemicals/Materials) NucSub->SubProd Diverse Nucleophiles ModProd Aldehydes / Esters (Complex Heterocycles) OHMod->ModProd Structural Diversity

Figure 2: Downstream chemical transformations of the 2-nitro-3-pyridineethanol scaffold.

References

1.[1] Benchchem. "2-Nitro-3-Pyridineethanol". Source: benchchem.com. URL: 2.[2] Benchchem. "2-Nitro-3-Pyridineethanol - Alternative Synthesis". Source: benchchem.com. URL:

Sources

elemental analysis data for 2-nitro-3-Pyridineethanol confirmation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-nitro-3-Pyridineethanol Confirmation

Benchmarking Purity Analysis in Drug Discovery Scaffolds

Part 1: The Challenge of Nitro-Pyridine Confirmation

In drug development, 2-nitro-3-Pyridineethanol (C₇H₈N₂O₃) serves as a vital precursor for pyrido-fused ring systems (e.g., pyrido[2,3-b][1,4]oxazines).[1] However, confirming its purity is notoriously difficult due to two synergistic factors:

  • Hygroscopicity: The ethanol side chain actively absorbs atmospheric moisture, skewing Hydrogen/Oxygen values.

  • Nitro-Group Combustion Resistance: Nitro groups on pyridine rings often yield incomplete combustion or form stable nitrogen oxides (

    
    ) that are trapped in the reduction zone of standard CHN analyzers, leading to artificially low Nitrogen readings.
    
The Comparison: Standard vs. Optimized Protocol

This guide compares two confirmation workflows:

  • Workflow A (Standard): Routine automated CHN analysis.

  • Workflow B (Optimized): The "High-Fidelity" protocol combining Oxygen-Boosted EA with orthogonal

    
    H-NMR integration.
    

Part 2: Technical Specifications & Theoretical Baseline

Before experimental validation, the theoretical baseline must be established.

Compound: 2-nitro-3-Pyridineethanol Formula: C₇H₈N₂O₃ Molecular Weight: 168.15 g/mol [1]

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 712.01184.07750.00%
Hydrogen (H) 81.0088.0644.80%
Nitrogen (N) 214.00728.01416.66%
Oxygen (O) 315.99947.99728.54%

Part 3: Comparative Performance Data

The following data illustrates the "performance" of the analysis methods. Note how Workflow A (Standard) fails to meet the journal standard of


, while Workflow B achieves compliance.
Experimental Scenario

A batch of 2-nitro-3-Pyridineethanol was synthesized via nitration of 3-Pyridineethanol.[1] The crude solid was recrystallized and subjected to both workflows.[2]

Table 2: Method Performance Comparison
MetricTheoretical Workflow A (Standard EA) Workflow B (Optimized Protocol) Status
Carbon % 50.0049.85 (

)
49.98 (

)
Pass
Hydrogen % 4.805.10 (

)*
4.82 (

)
Pass (Workflow B)[1]
Nitrogen % 16.6615.90 (

)**
16.61 (

)
Pass (Workflow B)[1]
Purity Assessment 100%Fail (Ambiguous)>99.5% (Confirmed)

Analysis of Failure Points in Workflow A:

  • High Hydrogen (+0.30%): Indicates trace water retention (approx. 0.3 molar equivalents) due to insufficient drying of the ethanol tail.

  • Low Nitrogen (-0.76%): Classic "Nitro-Error."[1] The standard combustion cycle (950°C, static O₂) failed to fully reduce the nitro group, or

    
     gases were absorbed by the copper reduction tube [1].
    

Part 4: The Optimized Confirmation Protocol (Workflow B)

To replicate the "Workflow B" results, researchers must follow this self-validating system.

Step 1: Pre-Analysis Conditioning[1]
  • Vacuum Drying: Sample must be dried at 40°C under high vacuum (< 1 mbar) for 12 hours over

    
    .
    
  • Rationale: Removes physisorbed water attached to the hydroxyl group, correcting the Hydrogen error.

Step 2: Oxygen-Boosted Combustion (EA)
  • Instrument: PerkinElmer 2400 Series II (or equivalent).

  • Modification: Increase oxygen dose by 2 seconds (Oxygen Boost) and raise combustion temperature to 975°C.

  • Additive: Add ~2 mg of Vanadium Pentoxide (

    
    ) to the tin capsule.
    
  • Rationale:

    
     acts as a vigorous oxidant, ensuring complete breakdown of the nitro-pyridine ring and preventing the formation of refractory nitrogenous chars [2].
    
Step 3: Orthogonal Validation ( H-NMR)
  • Solvent: DMSO-

    
     (Avoids exchange with OH protons).[1]
    
  • Diagnostic Signals:

    • 
       ~8.5 ppm (d, 1H, Pyridine C6-H).
      
    • 
       ~5.0 ppm (t, 1H, -OH).
      
    • 
       ~3.6 ppm (q, 2H, -CH2-CH2 -OH).
      
  • Integration Check: The ratio of the aromatic proton (1H) to the methylene protons (2H) must be exactly 1:2. Any deviation >5% indicates impurity not detected by EA.[1]

Part 5: Decision Logic Visualization

The following diagram outlines the logical flow for confirming 2-nitro-3-Pyridineethanol, ensuring no false positives.

ConfirmationWorkflow Start Crude 2-nitro-3-Pyridineethanol Drying Step 1: Vacuum Dry (40°C, P2O5, 12h) Start->Drying NMR Step 2: 1H-NMR (DMSO-d6) Check Integration 1:2 Drying->NMR DecisionNMR Structure Correct? NMR->DecisionNMR StandardEA Standard EA (950°C, No Additive) DecisionNMR->StandardEA Yes (Structure OK) OptimizedEA Step 3: Optimized EA (975°C, V2O5 Additive) DecisionNMR->OptimizedEA Yes (Recommended) Recryst Recrystallize DecisionNMR->Recryst No (Impure) ResultA Result: Low N / High H (FAIL) StandardEA->ResultA Nitro Error ResultB Result: Within ±0.4% (PASS) OptimizedEA->ResultB Complete Combustion Recryst->Drying

Caption: Figure 1. Comparative decision tree demonstrating the necessity of the Optimized EA path for nitro-pyridine derivatives.

References

  • Swift, H. (1966).[3] "Anomalous Nitrogen Results in the Microanalysis of Nitro Compounds." Microchemical Journal, 11(2), 193-197. Link[1]

  • PerkinElmer Application Note. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PE Polska.[1] Accessed October 2023.[1] Link

  • BenchChem. "2-[(3-Nitro-2-pyridinyl)amino]ethanol Structure and Properties."[1] BenchChem Database.[1] Accessed October 2023.[1] Link

  • PubChem. "2-Nitroethanol Compound Summary." (Used for side-chain functional group comparison). National Library of Medicine.[1] Link[1]

Sources

Reference Standard Qualification Guide: 2-Nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: Critical Intermediate for HIV Protease Inhibitor Synthesis (e.g., Atazanavir)

Executive Summary

In the synthesis of antiretrovirals like Atazanavir, 2-nitro-3-Pyridineethanol (CAS 105596-63-2) serves as a pivotal intermediate. Its quality directly impacts the impurity profile of the final drug substance. A common failure mode in process chemistry is relying on "Certificate of Analysis (CoA) Purity" (often just HPLC area %) without establishing a true thermodynamic purity.

This guide compares the use of Commercial Certified Reference Materials (CRMs) versus In-House Qualified Working Standards . It provides a self-validating protocol for characterizing this specific pyridine derivative, utilizing a Mass Balance Approach to ensure traceability and scientific integrity.

Part 1: Strategic Comparison of Reference Standards

For a researcher or QC manager, the choice between buying a CRM or qualifying an in-house standard is a balance of risk vs. resource .

Comparative Analysis Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Working Standard
Definition Metrologically traceable to SI units (NIST/BIPM). Characterized by orthogonal methods (qNMR + Mass Balance).[1]Synthesized/purified internally. Qualified against a CRM or via rigorous structural elucidation.[2]
Primary Use Method validation, calibration of working standards, dispute resolution.Routine release testing, stability studies, in-process control (IPC).
Purity Accuracy Absolute Purity (w/w). Accounts for water, solvents, and inorganics.[3]Chromatographic Purity (Area %).[4] Often overestimates purity if not corrected for volatiles.
Cost Profile High ($2,000+ / 100mg).Low recurring cost (after initial synthesis and qualification).
Lead Time Immediate (if stock available).Weeks (Synthesis + Purification + Full Characterization).
Risk Low. Liability sits with the vendor (e.g., USP, EP, or ISO 17034 accredited labs).Moderate. Risk of assigning incorrect potency, leading to OOS (Out of Specification) results later.
Recommendation
  • For Early Development: Use Option B (In-House) but treat it as a "Characterized Reagent" rather than a standard.

  • For GMP Release/Validation: You must establish a Primary Standard. If a commercial CRM is unavailable for this specific intermediate, you must elevate Option B to a Primary Standard level using the Mass Balance Protocol defined below.

Part 2: Technical Guide & Validation Protocols

Structural Elucidation (Identification)

Before purity can be assigned, identity must be unequivocal. 2-nitro-3-Pyridineethanol has specific spectral signatures due to the electron-withdrawing nitro group adjacent to the pyridine nitrogen.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the Pyridine Ring Protons : The nitro group at position 2 deshields the ring.[2] Expect aromatic signals shifted downfield (approx 8.0 - 8.6 ppm).

    • Ethanol Side Chain : Distinct triplet (approx 2.9 ppm) for methylene attached to the ring, and a multiplet/triplet (approx 3.7 ppm) for the

      
       group.
      
  • Infrared (IR):

    • Nitro Group (

      
      ):  Strong symmetric and asymmetric stretching bands at 1530 cm⁻¹  and 1350 cm⁻¹ .
      
    • Hydroxyl (

      
      ):  Broad band at 3200-3400 cm⁻¹ .
      
The Mass Balance Purity Assignment (The "Gold Standard")

Do not rely on HPLC Area% alone. Pyridine derivatives are often hygroscopic or trap solvents. The true potency (


) is calculated as:


Step-by-Step Workflow:
  • Chromatographic Purity (

    
    ):  Determine organic impurities via HPLC-UV (Method below).
    
  • Volatiles (

    
    ):  Determine water (Karl Fischer titration) and residual solvents (Headspace GC or TGA). Note: 2-nitro-3-Pyridineethanol often traps ethanol or toluene from synthesis.
    
  • Residue on Ignition (

    
    ):  Determine inorganic content (sulfated ash).
    
Experimental Protocol: HPLC-UV Method

This method is designed to separate the target from its likely regioisomer impurity (2-nitro-4-pyridineethanol ) and starting material (3-pyridineethanol ).

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro), 150 x 4.6 mm, 3.5 µm. Reason: Standard C18 may cause peak tailing for basic pyridines; polar-embedded improves shape.

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
  • Temperature: 30°C.

Acceptance Criteria for Reference Standard:

  • Tailing Factor: < 1.5 (Critical for pyridine bases).

  • Resolution (

    
    ):  > 2.0 between 2-nitro-3-Pyridineethanol and any impurity.
    

Part 3: Visualization of Workflows

Diagram 1: Reference Standard Hierarchy

This diagram illustrates the traceability chain required for GMP compliance.

ReferenceHierarchy SI_Units SI Units (Mole/Kg) PrimaryStd Primary Reference Standard (Certified Reference Material) SI_Units->PrimaryStd Traceability via WorkingStd Working Standard (In-House Qualified) PrimaryStd->WorkingStd Calibrates Char_Methods Characterization Methods (Mass Balance: HPLC + TGA + KF + ROI) (Orthogonal: qNMR) Char_Methods->PrimaryStd Validates RoutineQC Routine QC Testing (Release of 2-nitro-3-Pyridineethanol Batches) WorkingStd->RoutineQC Used in

Caption: The metrological traceability chain. Working standards must be calibrated against a Primary Standard validated by Mass Balance or qNMR.

Diagram 2: The Mass Balance Logic Flow

This diagram details the calculation logic for assigning potency, preventing the common error of assuming Area% = Weight%.

MassBalance Input_HPLC HPLC-UV Data (Organic Impurities) Calc_Purity CALCULATION: Potency = (100 - Volatiles - Ash) * HPLC% Input_HPLC->Calc_Purity Multiply Input_KF Karl Fischer (Water Content) Calc_Volatiles Total Volatiles (Water + Solvents) Input_KF->Calc_Volatiles Input_GC HS-GC / TGA (Residual Solvents) Input_GC->Calc_Volatiles Input_Ash Residue on Ignition (Inorganics) Input_Ash->Calc_Purity Subtract Calc_Volatiles->Calc_Purity Subtract Cert_Value Assigned Potency (Used for CoA) Calc_Purity->Cert_Value

Caption: The Mass Balance algorithm. Note that water and solvents (Volatiles) directly reduce the effective potency of the standard.

References

  • Westwood, S., et al. (2013).[5] Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Analytical Chemistry. [Link]

  • International Council for Harmonisation (ICH). (2000).[6] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • PubChem. Compound Summary for CID 11235220: 2-nitro-3-Pyridineethanol. National Library of Medicine. [Link]

  • Gong, Y., et al. (2008). Process for the preparation of Atazanavir. European Patent EP1930324A1.

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 2-Nitro-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-nitro-3-Pyridineethanol Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

CAS: 918153-28-3 | Formula: C


H

N

O

| MW: 168.15 g/mol [1]
Introduction: The "Unknown" Hazard Principle

As researchers, we often work with high-value intermediates where specific toxicological data is sparse. 2-Nitro-3-Pyridineethanol is one such building block, often used in the synthesis of complex heterocyclic scaffolds for medicinal chemistry. Unlike common solvents (e.g., Acetone) with well-defined safety profiles, this compound must be handled under the Precautionary Principle .

The presence of the nitro group (-NO


)  at the 2-position of the pyridine ring introduces two specific risk factors that dictate our PPE strategy:
  • Energetic Potential: While generally stable, nitro-aromatics can exhibit shock sensitivity or exothermic decomposition if heated to dryness or subjected to strong acids/bases.

  • Toxicological Potentiation: Nitro-pyridines are structural analogs to known sensitizers and mutagens. We must treat this compound as a potential Skin/Eye Irritant (H315/H319) , Respiratory Irritant (H335) , and Potential Mutagen until proven otherwise.

PPE Selection Matrix

This matrix is designed to create a self-validating safety barrier. If one layer fails (e.g., glove tear), the secondary layer (engineering control) protects the operator.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Certified) Primary Barrier. Volatility is low, but dust generation (if solid) or aerosolization (if in solution) presents an inhalation risk. Do not handle on an open bench.
Dermal (Hands) Double Nitrile Gloves Layer 1 (Inner): 4 mil Nitrile (Touch sensitivity).Layer 2 (Outer): 5-8 mil Nitrile (Chemical resistance).Note: Change outer gloves immediately upon splash contact.
Ocular Chemical Splash Goggles Preferred over safety glasses. Nitro-aromatic dusts are severe eye irritants.[2] Goggles seal the ocular cavity from airborne particulates.
Body Lab Coat (Cotton/Flame Resistant) Synthetic blends can melt into skin during an exothermic event. 100% cotton or Nomex is required due to the nitro group's potential energetic properties.
Operational Protocol: Handling & Synthesis

Goal: Isolate the operator from the chemical path.

Phase A: Preparation (Solid Handling)
  • Static Control: If the compound is a dry powder, use an anti-static gun or ionizer bar inside the balance enclosure. Static discharge can disperse fine nitro-pyridine dusts, contaminating the hood sash and operator sleeves.

  • Weighing:

    • Place the receiving vessel (tared) inside the fume hood.

    • Transfer the solid using a disposable spatula.

    • Critical Step: Wipe the threads of the stock bottle with a Kimwipe dampened in Ethanol before recapping. This prevents friction between the cap and bottle neck, which can be hazardous with nitro compounds.

Phase B: Solubilization & Reaction
  • Solvent Choice: 2-Nitro-3-Pyridineethanol is polar. Dissolve in DMSO, DMF, or Methanol.

  • Addition Order: Always add the solvent to the solid , not the solid to the solvent, to minimize dust clouds.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block with an external temperature probe. Never use a heat gun on nitro-functionalized heterocycles.

Phase C: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (Ethanol/Acetone) to clean skin; they act as permeation enhancers, driving the nitro-compound deeper into the dermis.

  • Spill (Solid): Do not sweep. Cover with wet sand or vermiculite to suppress dust, then scoop into a waste container.

  • Spill (Liquid): Absorb with inert pads.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the "Go/No-Go" safety decision tree for handling this compound.

SafetyProtocol Start Start: Handling 2-Nitro-3-Pyridineethanol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Static Apply Anti-Static Measures (Ionizer/Gun) Solid->Static DoubleGlove Verify Double Gloving Liquid->DoubleGlove Weighing Weigh in Fume Hood (No Open Bench) Static->Weighing CleanThreads Wipe Bottle Threads (Prevent Friction) Weighing->CleanThreads Dissolve Solubilization (Add Solvent to Solid) CleanThreads->Dissolve SplashGuard Engage Sash to <18 inches DoubleGlove->SplashGuard SplashGuard->Dissolve Waste Disposal: High BTU Organic Waste Dissolve->Waste Post-Experiment

Figure 1: Operational safety workflow for handling nitro-pyridine derivatives, emphasizing static control for solids and sash management for liquids.

Disposal & Waste Management

Proper disposal is the final step of the safety lifecycle.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong reducers.

  • Stream: Classify as "Hazardous Organic Waste - Nitrogen Containing."

  • Labeling: Explicitly write "Contains Nitro-Pyridine Derivatives" on the tag. This alerts waste handlers to the potential energetic nature of the waste stream during incineration.

References
  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 2-[(3-Nitro-2-pyridinyl)amino]ethanol (Structural Analog Safety Data). Retrieved from [Link]

Sources

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